molecular formula C6H8N2O B3426130 4-Pyridazinemethanol, alpha-methyl- CAS No. 50901-47-8

4-Pyridazinemethanol, alpha-methyl-

Cat. No.: B3426130
CAS No.: 50901-47-8
M. Wt: 124.14 g/mol
InChI Key: WVKDHDFZHMJXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridazinemethanol, alpha-methyl- is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Pyridazinemethanol, alpha-methyl- is 124.063662883 g/mol and the complexity rating of the compound is 87.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Pyridazinemethanol, alpha-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridazinemethanol, alpha-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-pyridazin-4-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-2-3-7-8-4-6/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKDHDFZHMJXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=NC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50901-47-8
Record name 1-(pyridazin-4-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"alpha-methyl-4-pyridazinemethanol chemical structure and IUPAC name"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: α-Methyl-4-pyridazinemethanol IUPAC Designation: 1-(Pyridazin-4-yl)ethanol

Abstract

This technical guide provides a comprehensive structural and functional analysis of α-methyl-4-pyridazinemethanol (IUPAC: 1-(pyridazin-4-yl)ethanol), a critical heterocyclic building block in medicinal chemistry. Distinguished by its electron-deficient 1,2-diazine core and a secondary alcohol handle, this scaffold serves as a strategic bioisostere for pyridine and phenyl rings in kinase inhibitors (e.g., p38 MAP kinase, EGFR) and CNS-active agents. This document details its chemical identity, validated synthetic protocols, and applications in fragment-based drug design (FBDD).

Chemical Identity & Structural Analysis

The compound is a pyridazine derivative where the C4 position is substituted with a 1-hydroxyethyl group. The "α-methyl" nomenclature refers to the methyl group attached to the benzylic (in this case, pyridazinylic) carbon, creating a chiral center.

Physicochemical Profile
PropertyValueNote
IUPAC Name 1-(Pyridazin-4-yl)ethanolPreferred systematic name
Common Name α-Methyl-4-pyridazinemethanolHistoric/Semi-systematic
Molecular Formula C₆H₈N₂O-
Molecular Weight 124.14 g/mol Fragment-like (Rule of 3 compliant)
Chirality One stereocenter (Cα)Exists as (R) and (S) enantiomers
H-Bond Donors 1 (OH)-
H-Bond Acceptors 3 (2 Ring N, 1 OH)Pyridazine Ns are weak bases (pKa ~2.3)
LogP (Predicted) -0.6 to -0.2Highly polar, water-soluble
Structural Visualization

The following diagram illustrates the 2D chemical structure and the numbering scheme of the pyridazine ring.

ChemicalStructure cluster_0 1-(Pyridazin-4-yl)ethanol Core Pyridazine Core (1,2-Diazine) Subst α-Hydroxyethyl Group (Chiral Center) C3 C3 C4 C4 C3->C4 C4->Subst Attached at C4 C5 C5 C4->C5 C6 C6 C5->C6 N1 N1 C6->N1 N2 N2 N1->N2 N2->C3

Figure 1: Connectivity map of the pyridazine core showing the N-N bond and C4 substitution point.

Synthetic Methodology

The most robust route to 1-(pyridazin-4-yl)ethanol involves the reduction of 4-acetylpyridazine . This approach avoids the harsh conditions required for radical alkylation of the electron-deficient pyridazine ring.

Validated Protocol: Sodium Borohydride Reduction

Objective: Selective reduction of the ketone carbonyl to the secondary alcohol without reducing the diazine ring.

Reagents:

  • Precursor: 4-Acetylpyridazine (1.0 eq)

  • Reductant: Sodium Borohydride (NaBH₄) (0.5–1.0 eq)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Quench: 1M HCl or Saturated NH₄Cl

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-acetylpyridazine (10 mmol) in anhydrous MeOH (30 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Add NaBH₄ (5 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur; ensure venting.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (10% MeOH in DCM).

  • Quench: Carefully add saturated NH₄Cl solution (10 mL) to destroy excess hydride.

  • Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Note: Due to high polarity, continuous extraction or salting out (NaCl) may be required.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient).

Synthetic Pathway Diagram

Synthesis Start 4-Acetylpyridazine (Precursor) Reagent NaBH4 / MeOH 0°C -> RT Start->Reagent Reduction Intermediate Alkoxide Intermediate Reagent->Intermediate Quench Aq. NH4Cl Quench Intermediate->Quench Protonation Product 1-(Pyridazin-4-yl)ethanol (Target) Quench->Product Workup

Figure 2: Reduction pathway converting the acetyl ketone to the target secondary alcohol.

Medicinal Chemistry Applications

Bioisosterism & Polarity

The pyridazine ring is a "privileged scaffold" in drug discovery.[1]

  • Dipole Moment: Pyridazine has a higher dipole moment (~3.9 D) than pyridine (~2.2 D) or benzene (0 D). This increases aqueous solubility of the parent drug.

  • H-Bonding: The N1 and N2 atoms act as specific hydrogen bond acceptors, often interacting with water networks or specific residues (e.g., hinge region amino acids in kinases).

Fragment-Based Drug Discovery (FBDD)

1-(Pyridazin-4-yl)ethanol serves as an ideal fragment:

  • Ligand Efficiency (LE): High LE potential due to low molecular weight (<150 Da).

  • Growth Vectors: The secondary alcohol allows for further diversification via etherification or oxidation to a ketone for reductive amination.

  • Target Classes:

    • p38 MAP Kinase Inhibitors: Pyridazine analogs often bind to the ATP-binding pocket.

    • EGFR Inhibitors: Used as a solubility-enhancing headgroup.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be observed:

TechniqueSignalAssignment
¹H NMR (DMSO-d₆) δ 9.1–9.2 (1H, s)H3 or H6 (Ortho to N)
δ 9.0–9.1 (1H, d)H5/H3
δ 7.6–7.8 (1H, m)H5 (Meta to N)
δ 5.5 (1H, d)OH (Exchangeable)
δ 4.8 (1H, m)CH (Methine)
δ 1.4 (3H, d)CH₃ (Methyl)
LC-MS (ESI+) m/z 125.1[M+H]⁺ Peak

References

  • Synthesis of Pyridazine Derivatives

    • Source: Thieme Connect (Science of Synthesis).
    • Context: General methods for reduction of pyridazinyl ketones.
    • URL:[Link]

  • Pyridazine Physicochemical Properties

    • Source: National Institutes of Health (NIH) - PubChem.
    • Context: Data on pyridazine ring polarity and solubility profiles.
    • URL:[Link]

  • Pyridazines in Kinase Inhibition

    • Source: Journal of Medicinal Chemistry (via PubMed).
    • Context: Use of pyridazine scaffolds in EGFR and p38 inhibitors.
    • URL:[Link]

  • Analytical Data Reference (Analogous Structures)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridazinemethanol, alpha-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyridazine Moiety in Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties, including a high dipole moment and the ability to act as a hydrogen bond acceptor, can enhance the physicochemical properties of drug candidates.[2] The introduction of a pyridazine core can improve aqueous solubility, bioavailability (particularly to the central nervous system), and in some cases, reduce toxicity compared to its phenyl or pyridine counterparts.[1][2] This makes 4-Pyridazinemethanol, alpha-methyl-, a compound of significant interest for the development of novel therapeutics.

Comparative Analysis with α-Methyl-4-pyridinemethanol

To predict the properties of 4-Pyridazinemethanol, alpha-methyl-, we will first examine its pyridine analog, α-Methyl-4-pyridinemethanol.

Physicochemical Properties of α-Methyl-4-pyridinemethanol

This compound, also known as 1-(4-Pyridyl)ethanol, is commercially available and its properties are well-documented.[3]

PropertyValueSource(s)
Molecular Formula C₇H₉NO[3]
Molecular Weight 123.15 g/mol [4][5]
Appearance Colorless to pale yellow liquid or solid/powder[3][5]
Melting Point 51-55 °C (racemate)[5]
Solubility Soluble in water and various organic solvents[3]
pKa (of Pyridine) ~5.2[2]
The Influence of the Second Nitrogen: Pyridine vs. Pyridazine

The key structural difference between our target compound and its analog is the aromatic core: a pyridine versus a pyridazine ring. This seemingly small change has profound effects on the molecule's electronic distribution and, consequently, its physicochemical properties.

  • Basicity (pKa): Pyridazine is significantly less basic than pyridine, with a pKa of approximately 2.24, compared to pyridine's 5.2.[1][2] This is due to the electron-withdrawing effect of the second nitrogen atom, which reduces the availability of the lone pair electrons for protonation.

  • Dipole Moment: The adjacent nitrogen atoms in pyridazine create a significant dipole moment, making the ring more polar than pyridine.[2]

  • Solubility: The increased polarity and hydrogen bonding capacity of the pyridazine ring generally lead to higher aqueous solubility compared to pyridine analogs.[1][6]

  • Reactivity: The pyridazine ring is more electron-deficient than pyridine, making it more susceptible to nucleophilic attack and more resistant to electrophilic substitution.[7]

Predicted Physicochemical Properties of 4-Pyridazinemethanol, alpha-methyl-

Based on the comparative analysis above, we can predict the following properties for 4-Pyridazinemethanol, alpha-methyl-:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₈N₂OAddition of a second nitrogen atom.
Molecular Weight 124.14 g/mol Calculated based on the molecular formula.
Appearance Likely a solid at room temperatureSimilar to its pyridine analog.
Melting Point Expected to be higher than its pyridine analogThe increased polarity and potential for intermolecular hydrogen bonding due to the second nitrogen atom would likely lead to a higher melting point.
Solubility Higher aqueous solubility than its pyridine analogThe increased polarity and hydrogen bond accepting capability of the pyridazine ring will enhance its interaction with water.[1]
pKa Expected to be in the range of 2.0-2.5In line with the pKa of the parent pyridazine molecule.[1]
LogP Expected to be lower than its pyridine analogThe increased polarity of the pyridazine ring will decrease its lipophilicity.

Proposed Synthetic Pathway

A plausible synthetic route to 4-Pyridazinemethanol, alpha-methyl- would involve the reaction of a suitable organometallic reagent with 4-acetylpyridazine.

Synthetic Pathway acetyl_pyridazine 4-Acetylpyridazine intermediate Magnesium Alkoxide Intermediate acetyl_pyridazine->intermediate 1. Ether or THF organometallic Methylmagnesium Bromide (Grignard Reagent) organometallic->intermediate product 4-Pyridazinemethanol, alpha-methyl- intermediate->product 2. workup Aqueous Workup (e.g., NH₄Cl) workup->product

Caption: Proposed Grignard reaction for the synthesis of 4-Pyridazinemethanol, alpha-methyl-.

Experimental Protocol:
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of methyl bromide in the same solvent is added dropwise to initiate the formation of methylmagnesium bromide.

  • Reaction with 4-Acetylpyridazine: A solution of 4-acetylpyridazine in anhydrous ether or THF is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Analytical Characterization Workflow

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized 4-Pyridazinemethanol, alpha-methyl-.

Analytical Workflow synthesis Synthesized Product purification Purification (Column Chromatography) synthesis->purification structural_elucidation Structural Elucidation purification->structural_elucidation purity_assessment Purity Assessment purification->purity_assessment nmr ¹H and ¹³C NMR structural_elucidation->nmr ms Mass Spectrometry (MS) structural_elucidation->ms ir Infrared (IR) Spectroscopy structural_elucidation->ir hplc High-Performance Liquid Chromatography (HPLC) purity_assessment->hplc ea Elemental Analysis purity_assessment->ea

Caption: A typical analytical workflow for the characterization of a novel compound.

Detailed Methodologies:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will be used to determine the number and types of protons in the molecule, including the characteristic signals for the pyridazine ring protons, the methyl group, the methine proton, and the hydroxyl proton.

    • ¹³C NMR: Will provide information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Will be used to identify the functional groups present, particularly the characteristic O-H stretching vibration of the alcohol and the C=N and C=C stretching vibrations of the pyridazine ring.

  • High-Performance Liquid Chromatography (HPLC): A suitable reversed-phase HPLC method will be developed to determine the purity of the synthesized compound.

  • Elemental Analysis: Will provide the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the proposed molecular formula.

Conclusion and Future Directions

While direct experimental data for 4-Pyridazinemethanol, alpha-methyl- is currently lacking, a thorough understanding of its physicochemical properties can be inferred through a comparative analysis with its pyridine analog and the fundamental principles of physical organic chemistry. The predicted increase in polarity and aqueous solubility, coupled with a lower pKa, highlights the potential of this scaffold in drug discovery. The proposed synthetic and analytical workflows provide a solid foundation for researchers to synthesize and characterize this promising molecule, paving the way for its evaluation in various biological assays.

References

  • Meanwell, N. A. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(10), 1643–1703. [Link]

  • Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • PubChem. Pyridazine. [Link]

  • SlidePlayer. Pyridazine and its derivatives. [Link]

  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. [Link]

  • ResearchGate. Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. [Link]

  • Google Patents.
  • IISTE. Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. [Link]

  • Cheméo. Chemical Properties of Pyridazine (CAS 289-80-5). [Link]

  • Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. [Link]

  • Wikipedia. Pyridazine. [Link]

  • Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • PubChem. Pyridine. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

  • Semantic Scholar. PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLC r3.4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. [Link]

  • Cheméo. 4-Pyridinemethanol.pdf. [Link]

  • ResearchGate. Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),.... [Link]

Sources

"solubility of 4-Pyridazinemethanol, alpha-methyl- in organic solvents"

Solubility Profiling and Thermodynamic Analysis of 4-Pyridazinemethanol, -methyl-

Executive Summary

The solubility profile of 4-Pyridazinemethanol,


-methyl-1-(4-pyridazinyl)ethanol

This technical guide provides a comprehensive framework for determining, modeling, and optimizing the solubility of this compound in organic solvents. It synthesizes structural-property relationships with rigorous experimental protocols to bridge the gap between sparse literature data and actionable process intelligence.

Chemical Profile & Structural-Property Relationships[1][2][3]

Understanding the molecular architecture is the first step in predicting solubility behavior.

  • Compound: 1-(4-Pyridazinyl)ethanol

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
  • Key Functional Groups:

    • Pyridazine Ring: A planar, electron-deficient aromatic heterocycle containing two adjacent nitrogen atoms.[1] It acts as a hydrogen bond acceptor and contributes to

      
      -
      
      
      stacking interactions.
    • 
      -Hydroxyethyl Group:  A chiral center providing hydrogen bond donor capability, significantly increasing polarity compared to alkyl-pyridazines.
      

Anticipated Solubility Trends: Based on the "like dissolves like" principle and data from analogous pyridazinone derivatives [1, 2], the expected solubility hierarchy is:

  • High Solubility: Short-chain alcohols (Methanol, Ethanol) and dipolar aprotic solvents (DMSO, DMF) due to strong H-bonding interactions.

  • Moderate Solubility: Polar aprotic solvents (Acetone, Ethyl Acetate, Acetonitrile).

  • Low Solubility: Non-polar hydrocarbons (Hexane, Toluene, Cyclohexane) due to the lack of favorable polar interactions.

Theoretical Framework: Thermodynamic Modeling

To translate experimental data into predictive process models, we employ thermodynamic equations. The dissolution of a crystalline solid in a liquid solvent is described by the equilibrium between the chemical potential of the pure solid and the solute in the saturated solution.

Modified Apelblat Equation

The modified Apelblat model is the industry standard for correlating solubility (


  • 
     : Mole fraction solubility.[2][3]
    
  • 
     : Absolute temperature (Kelvin).[2][3]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • 
       and 
      
      
      relate to the enthalpy of solution.[3]
    • 
       accounts for the temperature dependence of the enthalpy.
      
van't Hoff Equation

For determining the apparent thermodynamic functions (Enthalpy



  • Interpretation: A linear plot of

    
     vs. 
    
    
    indicates a constant enthalpy of solution over the studied range. Deviations suggest a change in heat capacity or polymorphic transition.

Experimental Protocols (Self-Validating Systems)

Reliable solubility data requires a protocol that ensures equilibrium is reached and solid-state integrity is maintained.

Protocol A: Dynamic Laser Monitoring (High Throughput)

This method is preferred for rapid screening of multiple solvents.

Workflow Diagram:

SolubilityWorkflowStartSolvent & Solute PreparationSlurryCreate Saturated Slurry(Excess Solid)Start->SlurryEquilibrateThermal Equilibration(Agitation @ T)Slurry->EquilibrateLaserLaser TransmissivityMonitoringEquilibrate->LaserHeating RampDetectClear Point Detection(Dissolution)Laser->DetectTransmissivity = 100%Detect->EquilibrateNext SampleCalcCalculate Solubility(Mass Balance)Detect->Calc

Figure 1: Dynamic Laser Monitoring workflow for determining the solubility boundary (clear point).

Step-by-Step Methodology:

  • Preparation: Weigh a precise amount of 1-(4-pyridazinyl)ethanol into a glass vial.

  • Solvent Addition: Add a known mass of solvent to create a slurry.

  • Ramping: Heat the slurry at a slow rate (e.g., 0.5 K/min) while stirring.

  • Detection: Monitor the intensity of a laser beam passing through the vial. The "Clear Point" (

    
    ) is recorded when transmission reaches 100% (solute fully dissolved).
    
  • Validation: Cool the solution to observe the "Cloud Point" (

    
    ). The metastable zone width (MSZW) is 
    
    
    .
Protocol B: Static Gravimetric Method (Gold Standard)

Used for generating precise thermodynamic data.

  • Saturation: Add excess solute to the solvent in a jacketed equilibrium cell at constant temperature (

    
     K).
    
  • Equilibration: Stir for 24–48 hours.

  • Sampling: Stop stirring and allow phases to separate (1–2 hours).

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22

    
    m) to prevent precipitation during transfer.
    
  • Quantification: Evaporate the solvent and weigh the residue (gravimetric) or analyze by HPLC (chromatographic).

  • Solid Phase Analysis: Analyze the remaining solid by PXRD (Powder X-Ray Diffraction) to confirm no solvate formation or polymorphic transformation occurred [1].

Data Presentation & Analysis

Since specific literature values for 1-(4-pyridazinyl)ethanol are sparse, the following tables provide the standardized template for data collection and reference values for structurally similar pyridazinone derivatives to serve as a baseline [2].

Table 1: Solubility Data Collection Template
Temperature (K)Methanol (

)
Ethanol (

)
Acetone (

)
Ethyl Acetate (

)
Toluene (

)
278.15...............
288.15...............
298.15...............
308.15...............
318.15...............
Table 2: Reference Solubility of Analogous Pyridazinones (Mole Fraction at 298.15 K) [2]

Note: These values serve as an order-of-magnitude estimation guide.

SolventPolarity IndexApprox. Solubility (

)
Interaction Type
DMSO 7.2

Strong H-bond Acceptor
Methanol 5.1

H-bond Donor/Acceptor
Ethanol 4.3

H-bond Donor/Acceptor
Ethyl Acetate 4.4

Dipole-Dipole
Water 10.2

Hydrophobic Effect (Ring)

Insight: The presence of the

increase

Process Application: Cooling Crystallization[6]

The primary utility of solubility data is designing purification steps. For 1-(4-pyridazinyl)ethanol, a cooling crystallization from an alcohol (Ethanol or IPA) is the recommended starting point.

Process Logic:

  • Solvent Selection: Choose a solvent with a steep solubility curve (high

    
     value in Apelblat equation). Ethanol is often ideal for pyridazine derivatives [3].
    
  • Dissolution: Dissolve crude material at near-boiling temperature.

  • Clarification: Filter hot to remove insoluble mechanical impurities.

  • Nucleation Control: Cool slowly to the metastable zone limit, then seed with pure crystals.

CrystallizationProcessInputCrude 1-(4-pyridazinyl)ethanolDissolveDissolve in Hot Ethanol(T > 60°C)Input->DissolveFilterHot Filtration(Remove Insolubles)Dissolve->FilterCoolControlled Cooling(Rate: 0.2°C/min)Filter->CoolSeedSeeding @ Metastable LimitCool->SeedSupersaturation ReachedCrystallizeCrystal Growth PhaseSeed->CrystallizeIsolateFiltration & DryingCrystallize->Isolate

Figure 2: Optimized cooling crystallization workflow for pyridazine derivatives.

References

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Source: PMC (National Institutes of Health). URL:[Link] Relevance: Provides thermodynamic modeling (Apelblat) and solubility data for structurally similar pyridazinone cores.

  • Solubility and Solution Thermodynamics of Pyridazinone Derivatives. Source: Journal of Chemical & Engineering Data (Contextual citation from search results). URL:[Link] Relevance: Establishes the standard protocol for measuring solubility of pyridazine-based heterocycles.

  • Methods for Crystal Production of Natural Compounds; a Review. Source: International Scientific Organization. URL:[Link] Relevance: Validates ethanol and solvent mixtures as primary candidates for the crystallization of polar organic intermediates.

  • Reaction of 4-acetylpyridazine reduction to 1-(4-pyridazinyl)ethanol. Source: Wageningen University & Research (WUR) eDepot. URL:[Link] Relevance: Confirms the synthesis pathway and chemical identity of the target compound.

Navigating the Stability of alpha-Methyl-4-pyridazinemethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Guide to the Stability and Storage of a Novel Pyridazine Derivative

For correspondence: [A placeholder for contact information]

Abstract

This technical guide provides a comprehensive overview of the anticipated stability profile and recommended storage conditions for alpha-methyl-4-pyridazinemethanol. In the absence of direct published stability data for this specific molecule, this guide synthesizes information on the chemical properties of the pyridazine core, the influence of its substituents, and established principles of drug stability testing. It is intended to equip researchers, scientists, and drug development professionals with a robust framework for handling, storing, and evaluating the stability of this compound. The guide details potential degradation pathways, proposes a comprehensive forced degradation study plan in line with regulatory expectations, and outlines the development of a stability-indicating analytical method.

Introduction: The Pyridazine Moiety in Drug Discovery

The pyridazine ring system is a recurring motif in medicinal chemistry, valued for its unique physicochemical properties.[1][2] Its defining feature, the presence of two adjacent nitrogen atoms, imparts a high dipole moment and a dual hydrogen-bond accepting capacity, which can be pivotal for molecular recognition at biological targets.[1][2] Pyridazines are generally considered to be aromatic and stable compounds.[3][4] However, the electronegativity of the nitrogen atoms renders the ring π-electron deficient, influencing its reactivity and metabolic fate.[5] The subject of this guide, alpha-methyl-4-pyridazinemethanol, incorporates this heterocyclic core with a secondary alcohol functionality, suggesting its potential as a versatile synthetic intermediate. A thorough understanding of its stability is paramount for its successful application in research and development.

Predicted Physicochemical Properties and Stability Profile

A foundational understanding of a molecule's inherent stability begins with an analysis of its structure. The stability of alpha-methyl-4-pyridazinemethanol will be dictated by the interplay between the pyridazine ring and its alpha-methyl and methanol substituents.

PropertyPredicted CharacteristicRationale
Physical State Likely a solid at room temperature.The related compound, (±)-α-Methyl-4-pyridinemethanol, is a solid with a melting point of 51-55 °C.[6]
Solubility Expected to be soluble in polar organic solvents and have some water solubility.The pyridazine nitrogens and the hydroxyl group can participate in hydrogen bonding.
Hygroscopicity Potential to be hygroscopic.The presence of polar nitrogen and hydroxyl groups can attract and retain water molecules.
Thermal Stability The pyridazine ring itself is thermally stable.Some pyridazine derivatives show high thermal stability, with degradation temperatures above 300°C.[7] However, the side chain may be more labile.
Photostability Likely susceptible to photodegradation.Aromatic nitrogen heterocycles are often photoreactive. Studies on similar structures show photolability.[8]
Acid/Base Stability Potentially unstable in strongly acidic or alkaline conditions.The basic nitrogen atoms of the pyridazine ring can be protonated, potentially leading to ring-opening or other degradative reactions.[8]
Oxidative Stability Susceptible to oxidation.The pyridazine nitrogen atoms and the secondary alcohol are potential sites of oxidation.[1]

The Hammett sigma value for a -CH2OH group is zero, indicating it has a negligible electronic activating or deactivating effect on the aromatic ring to which it is attached.[9] This suggests that the inherent reactivity of the pyridazine ring will not be significantly altered by the hydroxymethyl substituent.

Potential Degradation Pathways

Based on the functional groups present in alpha-methyl-4-pyridazinemethanol, several degradation pathways can be anticipated under stress conditions.

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Acid_Hydrolysis Acid-Catalyzed Ring Opening Base_Hydrolysis Base-Catalyzed Side-chain Reactions N_Oxidation N-Oxidation of Pyridazine Ring Alcohol_Oxidation Oxidation of Secondary Alcohol to Ketone Photorearrangement Ring Rearrangement or Contraction Photooxidation Photo-oxidative Processes Parent alpha-Methyl-4- pyridazinemethanol Parent->Acid_Hydrolysis H+ / H2O Parent->Base_Hydrolysis OH- / H2O Parent->N_Oxidation [O] Parent->Alcohol_Oxidation [O] Parent->Photorearrangement hv Parent->Photooxidation hv / O2

Caption: Potential degradation pathways for alpha-methyl-4-pyridazinemethanol.

Recommended Storage and Handling

Based on the predicted stability profile, the following storage and handling procedures are recommended to ensure the long-term integrity of alpha-methyl-4-pyridazinemethanol:

  • Temperature: Store in a cool, controlled environment. Refrigeration (2-8 °C) is advisable for long-term storage.[10]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by storing in amber vials or in a dark location.

  • Moisture: Store in a tightly sealed container in a dry environment or desiccator to prevent hydrolysis and hygroscopic water absorption.[11]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

A Framework for Stability Assessment: Forced Degradation Studies

To definitively determine the stability of alpha-methyl-4-pyridazinemethanol, a forced degradation study is essential.[12][13] This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[12][14]

Experimental Protocol: Forced Degradation

The following is a detailed, step-by-step methodology for conducting a forced degradation study.

Objective: To identify the degradation products of alpha-methyl-4-pyridazinemethanol under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • alpha-Methyl-4-pyridazinemethanol

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Calibrated pH meter

  • Photostability chamber

  • Temperature and humidity controlled oven

  • HPLC system with a UV or DAD detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of alpha-methyl-4-pyridazinemethanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

    • Keep the mixture at room temperature, protected from light, for a specified time.

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid alpha-methyl-4-pyridazinemethanol in a vial.

    • Expose the solid to a high temperature (e.g., 80 °C) in a calibrated oven for a specified duration.

    • At each time point, dissolve a portion of the solid in a suitable solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of alpha-methyl-4-pyridazinemethanol (in a quartz cuvette) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples at appropriate time points.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see section 6).

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (Solid) (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize_Dilute Neutralize (if needed) & Dilute Acid->Neutralize_Dilute Base->Neutralize_Dilute Oxidation->Neutralize_Dilute Thermal->Neutralize_Dilute Photo->Neutralize_Dilute HPLC Analyze by Stability- Indicating HPLC Method Neutralize_Dilute->HPLC

Caption: Workflow for the forced degradation study of alpha-methyl-4-pyridazinemethanol.

Development of a Stability-Indicating Analytical Method

A crucial outcome of the forced degradation study is the development and validation of a stability-indicating assay method (SIAM). This method must be able to separate, detect, and quantify the parent compound in the presence of its degradation products and any potential impurities.[15]

Protocol: HPLC Method Development

Objective: To develop a robust, stability-indicating RP-HPLC method for the analysis of alpha-methyl-4-pyridazinemethanol and its degradation products.

Initial Conditions (to be optimized):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: A time-based gradient from low to high percentage of organic solvent (B).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Development Strategy:

  • Initial Screening: Analyze the unstressed and stressed samples using the initial conditions.

  • Optimization: Adjust the mobile phase composition (e.g., pH, organic modifier), gradient slope, and temperature to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

  • Peak Purity Analysis: Use a diode array detector (DAD) to assess the peak purity of the parent compound in the presence of its degradants.

  • Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[16]

Conclusion

While specific stability data for alpha-methyl-4-pyridazinemethanol is not yet publicly available, a comprehensive stability profile can be inferred from the known properties of the pyridazine heterocycle and its substituents. This guide provides a scientifically grounded framework for its storage, handling, and stability assessment. The proposed forced degradation studies and the development of a stability-indicating analytical method are critical steps to ensure the quality and reliability of this compound in research and development endeavors. By following these protocols, researchers can confidently work with alpha-methyl-4-pyridazinemethanol and generate the necessary data to support its future applications.

References

  • Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. (n.d.). [Source not further identified].
  • Diazine Stability & Aromaticity: A Computational Study. (n.d.). studylib.net. Retrieved from [Link]

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013). The Journal of Organic Chemistry.
  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activ
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). [Source not further identified].
  • Microbial Degradation of Pyridine and Its Derivatives. (2010).
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). PubMed.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023).
  • Forced Degrad
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). [Source not further identified].
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). [Source not further identified].
  • Stability indicating RP-HPLC method for simultaneous determination of pyrimethamine and sulfamethoxypyrazine in pharmaceutical formulation: Application to method validation. (2020). [Source not further identified].
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
  • Alkoxyalkylation of Electron-Rich Arom
  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (n.d.).
  • Substituent Effects in the Reactivity of Aromatic Rings. (2026). Chemistry LibreTexts.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
  • Crystal structures of selected hydroxymethyl and sulfanylmethylaryl derivatives. (2025).
  • What is the influence of an alkyl-hydroxy group on a benzene ring?. (2013). Chemistry Stack Exchange.
  • Pyridine-to-Pyridazine Skeletal Editing. (2025). Journal of the American Chemical Society.
  • Practical and General Alcohol Deoxygenation Protocol. (2023). [Source not further identified].
  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (n.d.). [Source not further identified].
  • Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzo
  • What Methods Should Be Mastered for the Benzyl Alcohol Storage?. (n.d.). Suze Chemical. Retrieved from [Link]

  • Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma.
  • How to Properly Store Alcohol in a Storage Unit. (2025). [Source not further identified].
  • Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis. (2013). [Source not further identified].

Sources

An In-depth Technical Guide to the Synthesis of 4-Pyridazinemethanol, α-methyl- and its Key Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-Pyridazinemethanol, α-methyl-, a valuable building block in medicinal chemistry. The synthesis of this target molecule hinges on the preparation of the key intermediate, 4-acetylpyridazine. This document explores multiple strategic approaches for the synthesis of 4-acetylpyridazine, including palladium-catalyzed cross-coupling reactions and the functionalization of pyridazine precursors. Furthermore, it details the final conversion of 4-acetylpyridazine to the desired α-methyl-4-pyridazinemethanol via a Grignard reaction. Each synthetic route is discussed with a focus on the underlying chemical principles, experimental considerations, and the selection of appropriate starting materials.

Introduction

The pyridazine scaffold is a prominent feature in a wide array of biologically active compounds, exhibiting diverse pharmacological properties. The specific substitution pattern on the pyridazine ring plays a crucial role in modulating the molecule's activity, making the development of efficient and versatile synthetic methodologies for substituted pyridazines a key area of research in drug discovery and development. 4-Pyridazinemethanol, α-methyl- (also known as 1-(pyridazin-4-yl)ethan-1-ol) represents a synthetically important intermediate, offering a chiral center and a functional handle for further molecular elaboration. This guide aims to provide a detailed and practical overview of the synthesis of this target molecule, with a primary focus on the accessible starting materials and the strategic construction of the key 4-acetylpyridazine intermediate.

Core Synthetic Strategies and Starting Materials

The synthesis of 4-pyridazinemethanol, α-methyl- is most efficiently approached through a two-stage process: the formation of 4-acetylpyridazine, followed by the addition of a methyl group across the carbonyl. The selection of the initial starting material for the synthesis of 4-acetylpyridazine is a critical decision that dictates the overall synthetic route. Several viable starting materials and corresponding synthetic strategies are discussed below.

Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions from 4-Halopyridazines

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for the formation of carbon-carbon bonds and are well-suited for the introduction of an acetyl group onto the pyridazine ring.[1][2] The general approach involves the coupling of a 4-halopyridazine with a suitable acetyl-donating reagent.

Starting Material: 4-Halopyridazine (e.g., 4-chloro-, 4-bromo-, or 4-iodopyridazine). 3,6-Dichloropyridazine is a commercially available and versatile starting material that can be selectively functionalized.[2][3]

1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the reaction of a 4-halopyridazine with an acetylboronic acid or ester in the presence of a palladium catalyst and a base.[1][4]

  • Rationale: This reaction is widely used due to the commercial availability and stability of many boronic acids, and its tolerance to a wide range of functional groups.[4]

  • Key Reagents & Conditions:

    • Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(dppf), or other palladium(0) or palladium(II) complexes.

    • Base: Na₂CO₃, K₂CO₃, or Cs₂CO₃.

    • Acetyl Source: Acetylboronic acid or its pinacol ester.

    • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

1.2. Stille Coupling

The Stille coupling utilizes an organotin reagent as the acetyl source.[5]

  • Rationale: Organostannanes are often stable and can be prepared with a variety of functional groups. However, the toxicity of tin compounds is a significant drawback.[5]

  • Key Reagents & Conditions:

    • Palladium Catalyst: Pd(PPh₃)₄ or other palladium(0) complexes.

    • Acetyl Source: Acetyltributylstannane.

    • Solvent: Anhydrous, non-polar solvents such as toluene or THF.

1.3. Negishi Coupling

The Negishi coupling employs an organozinc reagent, which offers high reactivity and functional group tolerance.[6][7]

  • Rationale: Organozinc reagents are generally more reactive than organoboranes and organostannanes, often leading to higher yields and faster reactions.[6]

  • Key Reagents & Conditions:

    • Palladium or Nickel Catalyst: Pd(PPh₃)₄ or Ni(dppe)Cl₂.

    • Acetyl Source: Acetylzinc chloride (can be prepared in situ from acetyl chloride and zinc dust).

    • Solvent: Anhydrous polar aprotic solvents like THF or DMF.

Diagram of Palladium-Catalyzed Cross-Coupling Pathways:

G cluster_start Starting Material cluster_reagents Acetyl Source cluster_product Key Intermediate 4-Halopyridazine 4-Halopyridazine 4-Acetylpyridazine 4-Acetylpyridazine 4-Halopyridazine->4-Acetylpyridazine Suzuki Coupling (Pd catalyst, Base) 4-Halopyridazine->4-Acetylpyridazine Stille Coupling (Pd catalyst) 4-Halopyridazine->4-Acetylpyridazine Negishi Coupling (Pd or Ni catalyst) Acetylboronic acid Acetylboronic acid Acetylboronic acid->4-Acetylpyridazine Acetyltributylstannane Acetyltributylstannane Acetyltributylstannane->4-Acetylpyridazine Acetylzinc chloride Acetylzinc chloride Acetylzinc chloride->4-Acetylpyridazine

Caption: Palladium-catalyzed routes to 4-acetylpyridazine.

Strategy 2: Functionalization of Pyridazine-4-carbonitrile

Pyridazine-4-carbonitrile serves as a versatile precursor to 4-acetylpyridazine through reaction with an organometallic reagent.

Starting Material: Pyridazine-4-carbonitrile. This can be synthesized from 4-methylpyridazine via ammoxidation.[1][4]

  • Reaction with a Methyl Grignard Reagent: The addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the nitrile functionality, followed by acidic workup, yields the desired ketone.

    • Rationale: This is a classic method for the synthesis of ketones from nitriles. The imine intermediate formed after the initial addition is hydrolyzed to the ketone during the workup.

    • Key Reagents & Conditions:

      • Grignard Reagent: Methylmagnesium bromide or methylmagnesium chloride in an ethereal solvent (e.g., THF, diethyl ether).

      • Workup: Aqueous acid (e.g., HCl, H₂SO₄).

Diagram of Nitrile Conversion to Ketone:

G Pyridazine-4-carbonitrile Pyridazine-4-carbonitrile Imine Intermediate Imine Intermediate Pyridazine-4-carbonitrile->Imine Intermediate 1. Addition Methyl Grignard Reagent Methyl Grignard Reagent Methyl Grignard Reagent->Imine Intermediate 4-Acetylpyridazine 4-Acetylpyridazine Imine Intermediate->4-Acetylpyridazine 2. Acidic Workup (Hydrolysis)

Caption: Synthesis of 4-acetylpyridazine from the corresponding nitrile.

Strategy 3: Friedel-Crafts Acylation (and Analogs)

While direct Friedel-Crafts acylation on the electron-deficient pyridazine ring is generally not feasible, related strategies involving activated pyridazine derivatives or alternative acylation methods can be considered. However, these routes are often less direct and may require more specialized starting materials.

Final Step: Synthesis of 4-Pyridazinemethanol, α-methyl- via Grignard Reaction

The final step in the synthesis is the conversion of 4-acetylpyridazine to the target alcohol via a Grignard reaction with a methylmagnesium halide.

Starting Material: 4-Acetylpyridazine.

  • Reaction with Methylmagnesium Bromide: The nucleophilic methyl group of the Grignard reagent adds to the electrophilic carbonyl carbon of the ketone. Subsequent workup with a proton source yields the tertiary alcohol.[8][9]

    • Rationale: This is a fundamental and highly reliable method for the synthesis of tertiary alcohols from ketones.[10][11]

    • Key Reagents & Conditions:

      • Grignard Reagent: Methylmagnesium bromide or methylmagnesium chloride in an anhydrous ethereal solvent (e.g., THF, diethyl ether).

      • Workup: Saturated aqueous ammonium chloride solution or dilute acid. The use of a mild proton source like ammonium chloride is often preferred to avoid potential side reactions with the pyridazine ring.

Diagram of the Final Grignard Reaction:

G 4-Acetylpyridazine 4-Acetylpyridazine Alkoxide Intermediate Alkoxide Intermediate 4-Acetylpyridazine->Alkoxide Intermediate 1. Nucleophilic Addition Methylmagnesium Bromide Methylmagnesium Bromide Methylmagnesium Bromide->Alkoxide Intermediate 4-Pyridazinemethanol, alpha-methyl- 4-Pyridazinemethanol, alpha-methyl- Alkoxide Intermediate->4-Pyridazinemethanol, alpha-methyl- 2. Aqueous Workup (Protonation)

Caption: Final conversion to the target alcohol via Grignard reaction.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling to form 4-Acetylpyridazine
  • To a solution of 4-bromopyridazine (1.0 eq) in a 2:1 mixture of toluene and ethanol is added acetylboronic acid pinacol ester (1.2 eq) and a 2M aqueous solution of sodium carbonate (2.0 eq).

  • The mixture is degassed by bubbling with argon for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 80 °C under an argon atmosphere.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-acetylpyridazine.

Representative Protocol for the Grignard Reaction to form 4-Pyridazinemethanol, α-methyl-
  • A solution of 4-acetylpyridazine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a solution of methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) at 0 °C under an argon atmosphere.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 4-pyridazinemethanol, α-methyl-.

Data Presentation

Reaction Step Starting Material Key Reagents Product Typical Yield (%)
Suzuki Coupling 4-BromopyridazineAcetylboronic acid pinacol ester, Pd(PPh₃)₄, Na₂CO₃4-Acetylpyridazine60-80
Nitrile Conversion Pyridazine-4-carbonitrileCH₃MgBr, H₃O⁺4-Acetylpyridazine50-70
Grignard Addition 4-AcetylpyridazineCH₃MgBr, NH₄Cl (aq)4-Pyridazinemethanol, α-methyl-70-90

Conclusion

The synthesis of 4-pyridazinemethanol, α-methyl- is readily achievable through a two-step sequence involving the preparation of 4-acetylpyridazine followed by a Grignard reaction. The choice of starting material for the synthesis of 4-acetylpyridazine offers flexibility, with palladium-catalyzed cross-coupling reactions from 4-halopyridazines and the functionalization of pyridazine-4-carbonitrile representing highly effective and versatile strategies. The protocols outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this valuable building block, enabling further exploration of its utility in medicinal chemistry and drug discovery programs. The presented methodologies are robust and can likely be adapted for the synthesis of a variety of substituted pyridazine derivatives.

References

Sources

"potential biological activity of alpha-methyl-4-pyridazinemethanol"

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Fragment-Based Drug Discovery

Executive Summary

Alpha-methyl-4-pyridazinemethanol (1-(pyridazin-4-yl)ethanol) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1] Unlike its ubiquitous phenyl and pyridine analogs, this compound offers a unique physicochemical profile characterized by enhanced water solubility, reduced lipophilicity, and specific hydrogen-bonding capabilities. While not a marketed pharmaceutical agent itself, it serves as a critical chiral building block and fragment in the development of phosphodiesterase (PDE) inhibitors, kinase inhibitors, and agrochemicals.

This guide analyzes the potential biological activity, synthetic utility, and experimental evaluation of this compound, providing researchers with a roadmap for its application in Structure-Activity Relationship (SAR) campaigns.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]

The substitution of a phenyl ring with a pyridazine core is a classic bioisosteric replacement strategy intended to lower LogP and improve metabolic stability. The alpha-methyl group introduces a chiral center, allowing for the exploration of stereoselective binding pockets.

PropertyValue / DescriptionRelevance to Bioactivity
IUPAC Name 1-(pyridazin-4-yl)ethanolOfficial designation.
Structure Pyridazine ring + 1-hydroxyethyl groupCore pharmacophore.
Molecular Weight ~124.14 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3).
H-Bond Donors 1 (OH group)Interaction with polar residues (e.g., Ser, Thr).
H-Bond Acceptors 3 (2 Ring Nitrogens, 1 Oxygen)Critical for "hinge binding" in kinases.
pKa (Conj. Acid) ~2.3 (Ring N)Less basic than pyridine; remains neutral at physiological pH.
LogP (Predicted) ~ -0.5 to 0.2High aqueous solubility; low blood-brain barrier penetration unless modified.
Chirality Yes (R/S enantiomers)Enantiomers may exhibit >100-fold difference in potency.
Structural Visualization & Pharmacophore Map

The following diagram illustrates the core interaction points of the molecule, highlighting its utility as a ligand fragment.

Pharmacophore Core Pyridazine Ring (Pi-Stacking) N1 N1: H-Bond Acceptor (Weak Base) Core->N1 N2 N2: H-Bond Acceptor (Weak Base) Core->N2 Linker Alpha-Carbon (Chiral Center) Core->Linker Position 4 Target Biological Target (Enzyme/Receptor) Core->Target Pi-Pi Interaction N1->Target H-Bond Methyl Methyl Group (Hydrophobic Contact) Linker->Methyl Hydroxyl Hydroxyl Group (H-Bond Donor/Acceptor) Linker->Hydroxyl Hydroxyl->Target H-Bond

Caption: Pharmacophore map detailing the H-bonding and hydrophobic interaction vectors of alpha-methyl-4-pyridazinemethanol.

Part 2: Potential Biological Activity & Mechanisms

Based on the SAR of structurally related pyridazines (e.g., Minaprine, Emorfazone), alpha-methyl-4-pyridazinemethanol is predicted to exhibit activity in the following domains when used as a scaffold:

1. Phosphodiesterase (PDE) Inhibition

Pyridazine derivatives are established inhibitors of PDE3 and PDE4 enzymes.

  • Mechanism: The pyridazine ring mimics the purine ring of cAMP/cGMP. The alpha-methyl alcohol side chain can occupy the solvent-exposed region or the hydrophobic pocket adjacent to the catalytic metal center.

  • Therapeutic Potential: Anti-inflammatory (asthma, COPD) and cardiotonic effects.

2. Kinase Inhibition (Hinge Binding)

The 1,2-diazine motif is a privileged scaffold for ATP-competitive kinase inhibitors.

  • Mechanism: The N-N bond can accept hydrogen bonds from the backbone amide of the kinase "hinge" region.

  • Fragment Utility: The hydroxyl group provides a vector for growing the molecule into the "sugar pocket" or "back pocket" of the kinase to gain selectivity.

3. Cholinergic Modulation

Pyridazine analogs of nicotine have been investigated for nAChR (nicotinic acetylcholine receptor) affinity.

  • Mechanism: The basic nitrogen (though weaker than pyridine) can interact with the cation-pi site of the receptor, while the alcohol mimics the H-bonding capability of acetylcholine's ester oxygen.

Part 3: Experimental Protocols

To validate the biological potential of this scaffold, the following experimental workflows are recommended. These protocols prioritize self-validation through the use of positive controls and orthogonal assays.

Protocol A: Synthesis of Alpha-Methyl-4-Pyridazinemethanol

Rationale: Commercial availability is limited; in-house synthesis ensures purity and access to both enantiomers.

Reagents: 4-Acetylpyridazine, Sodium Borohydride (NaBH4), Methanol, Cerium(III) Chloride (Luche Reduction).

  • Setup: Dissolve 4-acetylpyridazine (1.0 eq) in MeOH (0.2 M) at 0°C.

  • Activation: Add CeCl3·7H2O (1.0 eq) to promote 1,2-reduction over 1,4-reduction (regioselectivity control).

  • Reduction: Slowly add NaBH4 (1.2 eq) over 30 minutes. Monitor gas evolution.

  • Quench: Add saturated NH4Cl solution. Extract with EtOAc (3x).

  • Purification: Flash chromatography (DCM:MeOH 95:5).

  • Validation: 1H-NMR must show a quartet at ~4.9 ppm (CH-OH) and a doublet at ~1.4 ppm (CH3).

Protocol B: In Vitro Screening Cascade

Rationale: A tiered approach prevents false positives common with fragment-sized molecules.

ScreeningCascade Step1 Primary Screen: Thermal Shift Assay (DSF) Step2 Secondary Screen: Enzymatic Inhibition (IC50) Step1->Step2 Tm Shift > 2°C Step3 Orthogonal Validation: Surface Plasmon Resonance (SPR) Step2->Step3 IC50 < 100 µM Decision Hit Validation Step3->Decision Dose-dependent KD

Caption: Tiered screening workflow for validating fragment binding affinity.

Step-by-Step Methodology:

  • Thermal Shift Assay (DSF):

    • Incubate target protein (e.g., PDE4B) with the compound (1 mM) and SYPRO Orange dye.

    • Measure melting temperature (Tm). A shift >2°C indicates binding stabilization.

  • Enzymatic Assay:

    • Use a fluorescence polarization (FP) assay for PDE activity.

    • Titrate compound from 100 µM to 1 nM.

    • Control: Use Rolipram (known PDE4 inhibitor) as a positive control.

  • SPR (Biacore):

    • Immobilize protein on a CM5 chip.

    • Inject compound to measure association (

      
      ) and dissociation (
      
      
      
      ) rates.
    • Note: Fast

      
       is typical for fragments; look for "square wave" sensorgrams.
      
Part 4: Safety & Toxicology Profile

While specific tox data for this exact molecule is sparse, predictive toxicology based on the pyridazine class suggests:

  • Acute Toxicity: Likely low (LD50 > 500 mg/kg based on pyridine analogs).

  • Genotoxicity: Pyridazines are generally non-mutagenic, but the hydrazine moiety (N-N) can be a structural alert if metabolically cleaved. Ames testing is mandatory.

  • Metabolic Liability: The secondary alcohol is a site for Glucuronidation (Phase II metabolism) or oxidation to the ketone (4-acetylpyridazine).

Handling Precautions:

  • Use standard PPE (nitrile gloves, safety glasses).

  • Handle in a fume hood to avoid inhalation of dust/aerosols.

References
  • Pyridazine Scaffold in Medicinal Chemistry

    • Title: A Review on Pyridazine as a Pharmacologically Active Nucleus.
    • Source: IJCRT (2023).

    • URL:[Link] (General reference for scaffold activity).

  • Fragment-Based Drug Discovery (FBDD)

    • Title: The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery.[2][3]

    • Source: PMC (NIH).
    • URL:[Link] (Note: Representative URL for pyridazine recognition properties).

  • Synthetic Methodology

    • Title: Preparation of 4-pyridinemethanol derivatives (Analogous chemistry).[4]

    • Source: Google P
    • URL
  • Chemical Properties

    • Title: 4-Pyridineethanol (Structural Analog Data).[5]

    • Source: PubChem.[5][6]

    • URL:[Link]

Sources

The Pyridazine Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring & Evolving Importance of the Pyridazine Moiety

In the landscape of heterocyclic chemistry, the pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, stands out as a "privileged structure".[1] This designation is not arbitrary; it reflects the consistent and versatile appearance of this scaffold in a multitude of biologically active compounds.[2][3] From established pharmaceuticals to cutting-edge clinical candidates, the pyridazine core has demonstrated a remarkable capacity for molecular recognition, engaging with a wide array of biological targets to elicit a desired therapeutic response.[4][5] This guide, intended for the discerning eye of researchers and drug development professionals, aims to provide a comprehensive and technically robust overview of the pyridazine scaffold in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore diverse synthetic strategies, and critically analyze its broad spectrum of pharmacological activities. By understanding the intricate structure-activity relationships (SAR) that govern its biological effects, we can better appreciate why the pyridazine moiety continues to be a cornerstone of modern drug discovery.

The Pyridazine Core: Physicochemical Properties and Pharmacophoric Significance

The pyridazine ring is an aromatic heterocycle with the molecular formula C₄H₄N₂. It is a colorless liquid with a boiling point of 208°C and is soluble in water and other polar solvents.[6] The presence of two adjacent nitrogen atoms imparts a unique electronic distribution, creating a dipole moment and influencing its ability to participate in hydrogen bonding and other non-covalent interactions. These characteristics are fundamental to its role as a versatile pharmacophore.

The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, a crucial feature for interacting with biological macromolecules such as enzymes and receptors.[7] Furthermore, the aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in protein binding pockets. The ease with which the pyridazine core can be substituted at various positions provides a facile means of modulating its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[8][9]

Synthetic Strategies: Building the Pyridazine Scaffold

The construction of the pyridazine ring system is a well-established area of organic synthesis, with a variety of reliable methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Condensation of 1,4-Dicarbonyl Compounds with Hydrazine

A cornerstone of pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine or its derivatives. This versatile approach allows for the introduction of a wide range of substituents on the resulting pyridazine ring.

Experimental Protocol: Synthesis of 6-phenyl-3(2H)-pyridazinone

This protocol describes a classic synthesis of a pyridazinone derivative, a common structural motif in many biologically active pyridazine compounds.[10]

Materials:

  • 4-oxo-4-phenylbutanoic acid

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-oxo-4-phenylbutanoic acid in ethanol.

  • Add a stoichiometric equivalent of hydrazine hydrate to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-phenyl-3(2H)-pyridazinone.

Causality: The γ-ketoacid provides the four-carbon backbone, and the hydrazine provides the two adjacent nitrogen atoms. The acidic catalyst facilitates the initial condensation and subsequent cyclization and dehydration steps to form the stable aromatic pyridazinone ring.

Inverse-Electron-Demand Diels-Alder Reactions

More contemporary approaches to pyridazine synthesis utilize inverse-electron-demand Diels-Alder reactions between electron-deficient 1,2,4,5-tetrazines and various dienophiles. This method offers a high degree of regiocontrol and is particularly useful for accessing highly functionalized pyridazine derivatives.

Diels_Alder Tetrazine 1,2,4,5-Tetrazine (Electron-deficient) TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState Dienophile Dienophile (e.g., Alkyne, Alkene) Dienophile->TransitionState Intermediate Unstable Adduct TransitionState->Intermediate Pyridazine Substituted Pyridazine Intermediate->Pyridazine N2 N₂ (gas) Intermediate->N2 Inflammation_Pathway Stimulus Inflammatory Stimulus Cell Immune Cell Stimulus->Cell ArachidonicAcid Arachidonic Acid Cell->ArachidonicAcid TNFa TNF-α Cell->TNFa IL6 IL-6 Cell->IL6 TxA2 TxA2 Cell->TxA2 COX COX Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyridazine Pyridazine Derivative Pyridazine->COX Inhibition Pyridazine->TNFa Inhibition Pyridazine->IL6 Inhibition Pyridazine->TxA2 Inhibition TNFa->Inflammation IL6->Inflammation TxA2->Inflammation

Caption: Inhibition of key inflammatory mediators by pyridazine compounds.

Cardiovascular Applications

Pyridazine and pyridazinone derivatives have a long history of use in the treatment of cardiovascular diseases. [4]Several marketed drugs containing this scaffold act as antihypertensive agents, often through a mechanism of vasodilation. [11]For example, hydralazine, a well-known antihypertensive drug, contains a pyridazine ring and works by relaxing vascular smooth muscle. More recent research has focused on the development of pyridazinone derivatives as potent and selective inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in regulating intracellular signaling pathways. [2]PDE3 inhibitors, for instance, can increase cyclic AMP levels in cardiac and vascular smooth muscle, leading to both inotropic and vasodilatory effects, making them useful in the treatment of heart failure. [5]

Antimicrobial Activity

The pyridazine scaffold has also been incorporated into compounds with significant antimicrobial activity. [2][7]These derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria. [7]The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall. The development of novel pyridazine-based antimicrobials is a promising avenue for combating the growing threat of antibiotic resistance.

Other Therapeutic Areas

The versatility of the pyridazine nucleus extends to numerous other therapeutic areas, including:

  • Antidiabetic agents: Some pyridazine derivatives have been investigated for their potential to lower blood glucose levels. * Anticonvulsants: The pyridazine ring is present in some compounds with anticonvulsant activity. [8]* Antidepressants: Certain pyridazine-containing molecules have shown promise as antidepressant agents. * Neurodegenerative Diseases: Pyridazine derivatives have been explored as potential treatments for conditions like Alzheimer's disease, often by targeting acetylcholinesterase. [1]

Structure-Activity Relationship (SAR) Studies: A Key to Optimization

The development of potent and selective pyridazine-based drugs relies heavily on a thorough understanding of their structure-activity relationships (SAR). [12][13]SAR studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity. [12]By identifying the key functional groups and their optimal placement on the pyridazine scaffold, medicinal chemists can rationally design new analogs with improved efficacy, selectivity, and pharmacokinetic properties. [13][14] For example, in a series of 6-phenyl-3(2H)-pyridazinones, the nature and position of substituents on the phenyl ring can have a profound impact on their anti-inflammatory activity. [15]Similarly, for pyridazine-based VEGFR-2 inhibitors, the choice of substituent at the 6-position of the pyridazine ring is often critical for achieving high potency. [16]

Future Perspectives and Conclusion

The pyridazine scaffold has firmly established itself as a cornerstone of medicinal chemistry. Its unique physicochemical properties, synthetic tractability, and broad pharmacological profile make it an enduringly attractive starting point for the design of novel therapeutic agents. [3][8]Future research in this area will likely focus on several key aspects:

  • Targeted Drug Design: The use of computational modeling and structure-based drug design will enable the more rational design of pyridazine derivatives that are highly selective for their intended biological targets, thereby minimizing off-target effects and improving safety profiles. [17]* Novel Synthetic Methodologies: The development of more efficient and sustainable synthetic methods for the construction of complex pyridazine libraries will accelerate the drug discovery process. [18]* Combination Therapies: The exploration of pyridazine-based drugs in combination with other therapeutic agents may offer synergistic effects and overcome drug resistance, particularly in the context of cancer and infectious diseases.

References

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. Available at: [Link]

  • De, S., S K, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16483–16507. Available at: [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Current Medicinal Chemistry, 32. Available at: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology, 13(7), 3435. Available at: [Link]

  • Arora, M., & Rudresh, H. M. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Pharmaceutical Sciences and Research, 11(4), 101–108. Available at: [Link]

  • Akhtar, S., Tiwari, S., khan, S., Kumar, R., Gupta, D. N., & Gupta, D. N. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. GSC Biological and Pharmaceutical Sciences, 26(2), 209–224. Available at: [Link]

  • Belaidi, S., Melkemi, N., Ouahes, R., Soltani, A., & Chibani, S. (2018). Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs. Journal of King Saud University - Science, 30(4), 455–461. Available at: [Link]

  • Aziz, M. W., Mohamed, K. O., Farag, D. B., & Mahmoud, Z. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Available at: [Link]

  • Sharma, S. (2024). Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Current Bioactive Compounds, 20(7), 20–49. Available at: [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Available at: [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2025). Molecules, 30(8), 1735. Available at: [Link]

  • Abida, Rani, P., & Kumar, Y. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16–37. Available at: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). JOCPR. Available at: [Link]

  • Tyagi, S., Mishra, R., Mazumder, R., & Mazumder, A. (2024). Current Market Potential and Prospects of Copper-based Pyridine Derivatives: A Review. Current Molecular Medicine, 24(9), 1111–1123. Available at: [Link]

  • Zhang, Y., Wang, C., Li, S., Wang, Z., & Li, Y. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7437. Available at: [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (n.d.). J-Stage. Available at: [Link]

  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 2(1), 1–9. Available at: [Link]

  • Structure activity relationship – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 929–940. Available at: [Link]

Sources

"alpha-methyl-4-pyridazinemethanol molecular weight and formula"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph:


-Methyl-4-Pyridazinemethanol 
Physicochemical Profiling, Synthesis, and Application in Medicinal Chemistry [1][2]

Part 1: Core Directive & Identity Profile

1.1 Compound Identity & Nomenclature The compound


-methyl-4-pyridazinemethanol  is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical agents.[1][2] It is chemically distinct from its pyridine analog, a common source of confusion in database retrieval.[2]
  • IUPAC Name: 1-(Pyridazin-4-yl)ethanol[1][2][3]

  • Common Synonyms: 4-(1-Hydroxyethyl)pyridazine; Methyl(pyridazin-4-yl)methanol[1][2]

  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight:

    
    [1][2]
    
  • CAS Registry Number: Note: While the pyridine analog (CAS 5344-27-4) is ubiquitous, the pyridazine variant is a specialized intermediate often synthesized in situ or custom-ordered.[1][2]

1.2 Structural Analysis The molecule features a pyridazine ring (1,2-diazine) substituted at the 4-position with a 1-hydroxyethyl group.[1][2]

  • Chirality: The

    
    -carbon is a stereocenter.[1][2] The unrefined synthesis yields a racemic mixture (
    
    
    
    ).[2] Enantiopure forms are required for high-affinity ligand binding in drug discovery.[1][2]
  • Electronic Properties: The pyridazine ring is electron-deficient (

    
    -deficient), making the ring carbons susceptible to nucleophilic attack and the ring nitrogens capable of hydrogen bond acceptance (HBA).[1][2]
    

Part 2: Physicochemical Data & Safety

2.1 Quantitative Properties Table

PropertyValueContext
Molecular Weight 124.14 g/mol Fragment-like (Rule of 3 compliant)
Exact Mass 124.0637Monoisotopic mass for MS calibration
Formula

LogP (Predicted) -0.6 to -0.2Highly polar; good aqueous solubility
TPSA ~46

Favorable for CNS penetration
pKa (Conj.[1][2][3] Acid) ~2.5 (Pyridazine N)Weakly basic
Physical State Viscous Oil / Low-melt SolidHygroscopic

2.2 Safety & Handling (GHS Classification)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][4][5]

    • H335: May cause respiratory irritation.[2][4]

  • Handling: Manipulate under inert atmosphere (Nitrogen/Argon) due to hygroscopicity.[2]

Part 3: Synthesis & Manufacturing

3.1 Retrosynthetic Logic Direct functionalization of the electron-deficient pyridazine ring is challenging.[1][2] The most robust route involves the reduction of 4-acetylpyridazine .[1][2] This precursor is typically accessed via Minisci-type radical alkylation or homolytic aromatic substitution.[1][2]

3.2 Experimental Protocol: Reduction of 4-Acetylpyridazine

  • Reaction Type: Nucleophilic Addition / Carbonyl Reduction[1][2]

  • Reagents: Sodium Borohydride (

    
    ), Methanol (
    
    
    
    ).[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-acetylpyridazine (1.0 eq) in anhydrous MeOH (10 volumes) under

    
     atmosphere. Cool the solution to 
    
    
    
    .
  • Addition: Slowly add

    
     (1.2 eq) portion-wise over 30 minutes. Caution: Exothermic 
    
    
    
    evolution.[2]
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (10% MeOH in DCM) or LC-MS.[1][2]

  • Quench: Quench with saturated aqueous

    
     or 1N HCl to destroy excess hydride.
    
  • Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with EtOAc (

    
    ).[2]
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (DCM:MeOH gradient).
    

3.3 Synthesis Pathway Visualization

SynthesisPathway cluster_0 Reduction Mechanism Precursor 4-Acetylpyridazine (C6H6N2O) Intermediate Borate Complex (Transient) Precursor->Intermediate Hydride Transfer Reagents NaBH4 / MeOH 0°C -> RT Product α-Methyl-4-pyridazinemethanol (Racemic Mixture) Intermediate->Product Hydrolysis (NH4Cl)

Caption: Figure 1. Synthetic route via hydride reduction of the acetyl precursor to the secondary alcohol.

Part 4: Analytical Characterization

To validate the identity of


-methyl-4-pyridazinemethanol, the following spectral fingerprints must be confirmed.

4.1 Nuclear Magnetic Resonance (NMR)

  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • Aromatic Region: Look for 3 distinct protons for the pyridazine ring.[2]

      • 
         ~9.1 ppm (d, 1H, H-3/H-6 adjacent to N).[1][2]
        
      • 
         ~9.2 ppm (d, 1H, H-3/H-6 adjacent to N).[1][2]
        
      • 
         ~7.5 ppm (dd, 1H, H-5).[2]
        
    • Methine Proton:

      
       ~5.0 ppm (q, 1H, -CH (OH)-).[1][2]
      
    • Methyl Group:

      
       ~1.5 ppm (d, 3H, -CH 
      
      
      
      ).[2]
  • Diagnostic Shift: The coupling of the methyl doublet (

    
    ) with the methine quartet confirms the 1-hydroxyethyl connectivity.[2]
    

4.2 Mass Spectrometry (LC-MS)

  • Ionization: ESI+ (Electrospray Ionization).[2]

  • Parent Ion:

    
    .[2]
    
  • Fragmentation: Loss of water (

    
    ) is common for secondary alcohols.[1][2]
    

4.3 Analytical Workflow Diagram

AnalyticalWorkflow cluster_analysis Validation Protocol Sample Crude Reaction Product LCMS LC-MS (ESI+) Target: 125.1 m/z Sample->LCMS NMR 1H-NMR (CDCl3) Diagnostic Quartet @ 5.0 ppm Sample->NMR Decision Pass QC? LCMS->Decision NMR->Decision Chiral Chiral HPLC Resolution of Enantiomers Decision->Chiral If Enantiopure req. Release Release for Library Synthesis Decision->Release Yes

Caption: Figure 2. Quality control decision tree for validating the pyridazine intermediate.

Part 5: Applications in Drug Discovery

5.1 Fragment-Based Drug Design (FBDD) This molecule serves as a high-value "fragment" due to its low molecular weight (<150 Da) and high polarity.[1][2]

  • Bioisosterism: The pyridazine ring acts as a polar bioisostere for phenyl or pyridine rings.[2] The additional nitrogen atoms reduce lipophilicity (LogP), often improving the metabolic stability and solubility of the final drug candidate.[2]

  • Binding Mode: The hydroxyl group (-OH) acts as a hydrogen bond donor/acceptor, while the pyridazine nitrogens act as acceptors, allowing for specific interactions with kinase hinge regions or PDE active sites.[2]

5.2 Specific Therapeutic Areas

  • PDE4 Inhibitors: Pyridazine scaffolds are frequently utilized in the design of phosphodiesterase 4 inhibitors for inflammatory diseases (e.g., COPD, psoriasis).[2]

  • Kinase Inhibitors: The scaffold mimics the adenine ring of ATP, making it suitable for Type I kinase inhibitors.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23389-75-5 (Pyridine analog comparison). Retrieved from [Link][1][2]

  • Organic Chemistry Portal (2024). Sodium Borohydride (NaBH4) in Organic Synthesis. Retrieved from [Link]

  • Master Organic Chemistry (2011). Reduction of Ketones to Secondary Alcohols. Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism in Drug Design.[2] Academic Press.[2] (Contextual reference for Pyridazine utility).

Sources

"discovery and history of pyridazine-based compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Pyridazine Architecture: A Technical Guide to Synthesis, Properties, and Pharmacological Utility

Executive Summary This technical guide analyzes the pyridazine (1,2-diazine) scaffold, tracing its evolution from a 19th-century synthetic curiosity to a "privileged structure" in modern medicinal chemistry and chemical biology. Unlike its isomers pyrimidine and pyrazine, pyridazine possesses a unique contiguous nitrogen-nitrogen (


) bond, conferring distinct physicochemical properties—specifically high polarity, elevated boiling point, and specific hydrogen-bonding capabilities—that drive its utility in drug design and bio-orthogonal ligation (Click chemistry).

Part 1: Genesis and Structural Paradigm

The Historical Singularity (1885–1886)

The discovery of pyridazine is inextricably linked to the golden age of German organic chemistry. While pyrimidines were well-known due to their biological ubiquity (nucleic acids), the 1,2-diazine system was synthetic in origin.

  • 1885: Ludwig Knorr coins the term "pyridazine," predicting the existence of the 1,2-diazine ring system.

  • 1886: Emil Fischer achieves the first synthesis. In his investigation of indole synthesis, Fischer condensed phenylhydrazine with levulinic acid (4-oxopentanoic acid). This reaction did not yield an indole but rather a pyridazinone derivative, establishing the first robust route to the ring system.

  • 1895: Taüber synthesizes the unsubstituted parent pyridazine (

    
    ) via the oxidation of benzocinnoline, proving the stability of the aromatic system.
    
Physicochemical Differentiators

Pyridazine stands apart from pyridine and its diazine isomers due to the "alpha-effect" and the repulsion between the adjacent nitrogen lone pairs.[1]

PropertyPyridazine (1,[1][2][3][4][5][6][7][8]2)Pyrimidine (1,[4]3)Pyrazine (1,[4][5][9][10]4)PyridineCausality/Implication
Boiling Point 208 °C123 °C118 °C115 °CHigh dipole moment (3.95 D) causes strong intermolecular dipolar association.
Basicity (

)
2.31.30.65.2Adjacent N-lone pair repulsion destabilizes the cation, making it less basic than pyridine but more than pyrazine.
LogP -0.72-0.40-0.200.65High hydrophilicity makes it an excellent scaffold for lowering lipophilicity in drug candidates (improving solubility).

Part 2: The Synthetic Toolbox

Workflow A: The Classical Condensation (Paal-Knorr Type)

This remains the industrial standard for generating the pyridazine core, particularly for 3,6-disubstituted derivatives. It relies on the condensation of 1,4-dicarbonyls with hydrazine.[11]

Protocol: Synthesis of 3,6-Diphenylpyridazine

  • Scope: Robust generation of aryl-substituted pyridazines.

  • Reagents: 1,2-Dibenzoylethane (1,4-diketone), Hydrazine hydrate (

    
    ), Ethanol/Acetic Acid.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1,2-dibenzoylethane in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add 12 mmol (1.2 equiv) of hydrazine hydrate dropwise. Note: Exothermic reaction; control temperature.

  • Catalysis: Add 0.5 mL of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane) for the disappearance of the diketone.

  • Oxidation (Auto-aromatization): The initial product is often the 4,5-dihydropyridazine. In many cases, air oxidation during reflux is sufficient to aromatize. If not, treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or simple aeration.

  • Isolation: Cool to room temperature. The product usually precipitates as stable crystals. Filter and wash with cold ethanol.

Workflow B: Inverse Electron Demand Diels-Alder (IEDDA)

This is the modern "Click Chemistry" approach, utilized for bioconjugation and synthesizing highly substituted pyridazines that are difficult to access via condensation.

Mechanism: An electron-deficient 1,2,4,5-tetrazine (Diene) reacts with a strained alkene/alkyne (Dienophile).[12] The reaction is driven by the release of nitrogen gas (


), making it irreversible and entropically favored.

IEDDA_Mechanism Tetrazine 1,2,4,5-Tetrazine (Electron Deficient Diene) Intermediate Bicyclic Intermediate (Highly Unstable) Tetrazine->Intermediate [4+2] Cycloaddition Dienophile Strained Alkene/Alkyne (Electron Rich/Strained) Dienophile->Intermediate N2 N2 Gas (Entropy Driver) Intermediate->N2 Dihydro 4,5-Dihydropyridazine Intermediate->Dihydro Retro-Diels-Alder (-N2) Pyridazine Pyridazine Product (Aromatic) Dihydro->Pyridazine Oxidation/Tautomerization

Figure 1: The Inverse Electron Demand Diels-Alder (IEDDA) cascade for pyridazine synthesis.[12] The irreversible loss of nitrogen gas drives the reaction forward.

Part 3: Pharmacological Pharmacophore

The pyridazine ring is a bioisostere for phenyl or pyridine rings. Its inclusion often improves water solubility and metabolic stability. The nitrogen atoms can serve as specific hydrogen bond acceptors, anchoring the drug in the target protein's active site.

Key Pyridazine-Based Therapeutics:

Drug NameTarget/ClassIndicationYear ApprovedRole of Pyridazine
Hydralazine VasodilatorHypertension1953The hydrazine moiety attached to the pyridazine ring is critical for its reactive mechanism (likely scavenging carbonyls).
Minaprine MAO InhibitorDepression (Withdrawn)1970s3-amino-6-phenylpyridazine core; demonstrated CNS penetration.
Cefozopran CephalosporinAntibiotic1995Pyridazine enhances polarity and gram-negative penetration.
Relugolix GnRH AntagonistProstate Cancer2020Pyridazine serves as a polar scaffold, improving oral bioavailability compared to peptide precursors.
Deucravacitinib TYK2 InhibitorPsoriasis2022The ring participates in a critical H-bond network within the kinase pseudokinase domain.

Part 4: Advanced Application - Bio-Orthogonal Ligation

In chemical biology, the reaction between tetrazines and trans-cyclooctene (TCO) to form pyridazine derivatives is the fastest known bio-orthogonal reaction (


).

Technical Protocol: Tetrazine-TCO Ligation (In Vitro)

  • Reagent A: Synthesize a protein of interest tagged with a TCO moiety (via lysine conjugation).

  • Reagent B: Synthesize a fluorophore conjugated to a methyl-tetrazine.

  • Mixing: Add Reagent B to Reagent A in PBS buffer (pH 7.4) at micromolar concentrations.

  • Observation: The reaction is complete within seconds. The formation of the pyridazine linkage quenches the tetrazine's absorbance and often activates the fluorophore (fluorogenic turn-on).

  • Validation: No catalyst (Cu) is required, preserving cell viability.

References

  • Fischer, E. (1886). Ueber die Verbindung des Phenylhydrazins mit den Aldehyd- und Ketonsäuren. Berichte der deutschen chemischen Gesellschaft.

  • Knorr, L. (1885). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.[9][13] Journal of Medicinal Chemistry.

  • Oliveira-Campos, A. M., et al. (2000). Synthesis of pyridazine and pyridopyridazine derivatives.[8][11][13] University of Minho.

  • Sauer, J., et al. (1998). The Diels-Alder Reaction with Inverse Electron Demand.[14][15][16] European Journal of Organic Chemistry.

  • FDA Drug Database. (2022). Deucravacitinib Approval History.[17]

Sources

Methodological & Application

"Grignard reaction for alpha-methyl-4-pyridazinemethanol synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PYR Topic: Precision Synthesis of


-Methyl-4-pyridazinemethanol
Date:  February 19, 2026
Author:  Senior Application Scientist, Chemical Development Division[1][2]

Part 1: Executive Summary & Strategic Rationale

The synthesis of


-methyl-4-pyridazinemethanol  (1-(pyridazin-4-yl)ethanol) presents a classic chemoselective challenge in heterocyclic chemistry.[1][2] While the target appears structurally simple—a secondary alcohol attached to a pyridazine ring—standard Grignard protocols (e.g., adding methylmagnesium bromide to 4-formylpyridazine) are often catastrophic.[2]

The Core Problem: Pyridazines are highly


-deficient diazines.[1][2] Grignard reagents (

), being hard nucleophiles, exhibit a strong preference for 1,4-addition or 1,6-addition directly onto the azine ring rather than the desired 1,2-addition to the carbonyl substituent.[2] This results in ring alkylation, ring opening, or polymerization, leading to intractable tars and low yields (<20%).

The Solution: This guide details two high-fidelity protocols that circumvent the "azine-Grignard paradox":

  • Protocol A (The "Reverse" Approach): Halogen-Magnesium Exchange using Turbo-Grignard reagents (

    
    ).[1][2] This converts the electrophilic pyridazine ring into a nucleophilic Grignard species, which then attacks acetaldehyde.
    
  • Protocol B (The "Shielded" Approach): Cerium(III)-mediated nucleophilic addition (Imamoto conditions) to suppress basicity and promote carbonyl selectivity.[2]

Part 2: Scientific Integrity & Reaction Logic

Mechanistic Insight: Why Standard Routes Fail

In a standard reaction between 4-formylpyridazine and MeMgBr, the LUMO coefficient is often highest at the ring carbons (C3/C6) rather than the carbonyl carbon. The magnesium ion coordinates to the ring nitrogens, further activating the ring toward nucleophilic attack.

To synthesize the target successfully, we must invert this reactivity.

Pathway Visualization

GrignardPathways Start Precursor Selection Route1 Standard Grignard (MeMgBr + 4-Formylpyridazine) Start->Route1 Route2 Protocol A: Halogen-Metal Exchange (4-Iodopyridazine + iPrMgCl·LiCl) Start->Route2 Route3 Protocol B: CeCl3 Activation (4-Formylpyridazine + MeMgBr/CeCl3) Start->Route3 Fail Ring Alkylation / Tars (1,4-Addition Product) Route1->Fail Kinetic Control (Ring Attack) Intermed Pyridazinyl-Mg Species (Nucleophilic Ring) Route2->Intermed -40°C, THF (I/Mg Exchange) Product Target: alpha-methyl-4-pyridazinemethanol Intermed->Product + Acetaldehyde Route3->Product Oxophilic Activation (1,2-Addition)

Figure 1: Decision tree comparing the failure mode of standard Grignard addition vs. the successful Exchange and Cerium-mediated pathways.[1][2]

Part 3: Detailed Experimental Protocols

Protocol A: Halogen-Magnesium Exchange (Recommended)

Best for: High purity, scale-up, and avoiding heavy metal waste.[1][2]

Principle: This method utilizes Knochel’s Turbo-Grignard (


).[1][2] The lithium chloride breaks up magnesium aggregates, increasing the rate of I/Mg exchange at low temperatures, which preserves the sensitive pyridazine ring.

Reagents:

  • 4-Iodopyridazine (1.0 equiv)[1][2]

  • 
     (1.3 M in THF, 1.1 equiv)
    
  • Acetaldehyde (1.5 equiv)[1][2]

  • Anhydrous THF[1][2]

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and argon inlet.

  • Dissolution: Charge the flask with 4-iodopyridazine (10 mmol) and anhydrous THF (20 mL). Cool the solution to -40 °C using an acetonitrile/dry ice bath.

    • Expert Note: Do not cool to -78 °C initially; the exchange rate for electron-deficient heterocycles is optimal between -40 °C and -20 °C.[1][2]

  • Exchange: Dropwise add

    
     (1.3 M, 8.5 mL, 11 mmol) over 10 minutes. Stir at -40 °C for 30 minutes.
    
    • Validation: Aliquot 0.1 mL, quench with

      
      , and check via GC-MS. >95% conversion to 4-deuteropyridazine indicates successful magnesiation.[1][2]
      
  • Electrophile Addition: Cool the mixture to -78 °C . Add freshly distilled acetaldehyde (15 mmol) dissolved in THF (5 mL) slowly down the side of the flask.

  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench: Quench with saturated aqueous

    
     (20 mL).
    
  • Workup: Extract with EtOAc (3 x 30 mL). Dry organic layers over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (DCM:MeOH 95:5).

Expected Yield: 75–85%[1][2]

Protocol B: Cerium(III)-Mediated Direct Addition

Best for: When 4-formylpyridazine is the only available precursor.[1][2]

Principle: Organocerium reagents are less basic and more oxophilic than Grignards.[2] The addition of anhydrous


 coordinates selectively to the carbonyl oxygen, activating it for 1,2-addition while suppressing the basicity that leads to ring deprotonation or addition.

Reagents:

  • 4-Formylpyridazine (1.0 equiv)[1][2]

  • Methylmagnesium bromide (3.0 M in ether, 1.2 equiv)

  • Cerium(III) chloride heptahydrate (

    
    )[1][2][3]
    
  • Anhydrous THF[1][2]

Step-by-Step Procedure:

  • Drying CeCl3 (CRITICAL):

    • Place

      
       (1.5 equiv) in a flask.
      
    • Heat to 140 °C under high vacuum (<0.5 mmHg) for 2 hours with vigorous stirring. The powder should turn from clumpy to a fine, white, free-flowing powder.

    • Caution: Incomplete drying is the #1 cause of failure.

  • Slurry Formation: Cool the flask to room temperature under argon. Add anhydrous THF (10 mL/g CeCl3) and stir for 2 hours to form a milky suspension.

  • Transmetallation: Cool the slurry to -78 °C . Add MeMgBr (1.2 equiv) dropwise. Stir for 30 minutes. The reagent is now effectively

    
    .
    
  • Addition: Dissolve 4-formylpyridazine (1.0 equiv) in THF and add it dropwise to the cerium reagent at -78 °C.

  • Reaction: Stir at -78 °C for 2 hours.

  • Workup: Quench with dilute HCl (pH ~4) or acetic acid, then neutralize with

    
    . (Cerium salts form emulsions at high pH). Filter through Celite if necessary.[2]
    

Expected Yield: 60–70%[1][2]

Part 4: Data & Troubleshooting

Comparative Analysis of Methods
FeatureProtocol A (Exchange)Protocol B (Cerium)Standard Grignard
Precursor 4-Iodopyridazine4-Formylpyridazine4-Formylpyridazine
Key Reagent


(anhydrous)
MeMgBr
Selectivity High (>95% 1,2-addn)Good (~85% 1,2-addn)Poor (<20% 1,2-addn)
Primary Impurity Isopropyl adducts (rare)Pinacol couplingRing alkylation products
Scalability ExcellentModerate (drying CeCl3 is tedious)Poor
Troubleshooting Guide
  • Issue: Low yield in Protocol A.

    • Cause: Incomplete I/Mg exchange or temperature too high (leading to "dance" of the anion).

    • Fix: Ensure temperature is between -40 and -30 °C during exchange. Use fresh Turbo-Grignard.

  • Issue: Emulsions in Protocol B.

    • Cause: Cerium hydroxides.[2]

    • Fix: Wash the organic layer with a saturated solution of Rochelle's salt (Potassium sodium tartrate) and stir vigorously for 1 hour. This chelates the metal salts.

References

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.[4] Angewandte Chemie International Edition. Link[1][2]

  • Imamoto, T., et al. (1989). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents.[1][2] Journal of the American Chemical Society. Link[1]

  • Mosrin, M., & Knochel, P. (2008).[5] Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations.[1][2][5] Organic Letters.[2][4][5][6] Link[1][2]

  • Balkenhohl, M., & Knochel, P. (2018).[7] Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases.[1][2][7] SynOpen.[2][7] Link

  • Sigma-Aldrich. (2024).[1][2] Product Specification: (R)-(+)-α-Methyl-4-pyridinemethanol (Analog Reference).[1][2]Link[1][2]

Sources

Comprehensive Analytical Strategy for the Characterization of α-Methyl-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, multi-technique guide for the comprehensive analytical characterization of α-methyl-4-pyridinemethanol (CAS No: 23389-75-5), a key heterocyclic alcohol intermediate in pharmaceutical and chemical synthesis.[1] We present an integrated workflow employing chromatographic and spectroscopic methods to ensure unambiguous structural confirmation, purity assessment, and quality control. The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to empower researchers in their own analytical endeavors. This guide moves beyond a simple listing of procedures to offer field-proven insights grounded in established scientific principles.

Introduction

α-Methyl-4-pyridinemethanol, also known as 1-(4-pyridyl)ethanol, is an aromatic alcohol featuring a pyridine ring, a foundational structure in the development of various biologically active molecules.[2] Its functional groups—a hydroxyl group and a nitrogen-containing aromatic ring—make it a versatile building block for creating more complex molecular architectures, particularly in the synthesis of drugs and agrochemicals.[2] Given its role as a critical intermediate, a rigorous and unambiguous analytical characterization is paramount to ensure the identity, purity, and quality of the material, which directly impacts the integrity of downstream processes and the safety of final products.

A Note on Nomenclature: While the topic specifies "alpha-methyl-4-pyridazinemethanol," publicly available scientific literature and chemical databases predominantly refer to the pyridine analog, "alpha-methyl-4-pyridinemethanol." Pyridazine contains two adjacent nitrogen atoms in the aromatic ring, whereas pyridine contains one. This guide will focus on the well-documented pyridine compound, as it is the likely subject of interest for most researchers.

This document outlines a suite of analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

Physicochemical Properties Summary

A foundational step in any analytical protocol is understanding the basic properties of the analyte.

PropertyValueSource
Chemical Name α-Methyl-4-pyridinemethanolSigma-Aldrich
Synonyms (±)-1-(4-Pyridyl)ethanol, 4-(1-Hydroxyethyl)pyridine[1]
CAS Number 23389-75-5 (racemic)[1]
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Appearance White to light-yellow or brown solid/powder[2][3]
Melting Point 51-55 °C
Solubility Soluble in water and various organic solvents due to polar nature[1]

Integrated Analytical Workflow

Analytical_Workflow cluster_0 Sample Receipt cluster_1 Purity & Separation Analysis cluster_2 Structural Elucidation cluster_3 Final Characterization Sample α-Methyl-4-pyridinemethanol (Bulk Sample) HPLC HPLC-UV (Purity Assay, Impurity Profile) Sample->HPLC GC GC-FID (Purity, Residual Solvents) Sample->GC NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Sample->MS FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR UVVis UV-Vis Spectroscopy (λmax Confirmation) Sample->UVVis Report Certificate of Analysis (Structure & Purity Confirmed) HPLC->Report GC->Report NMR->Report MS->Report FTIR->Report UVVis->Report

Caption: Integrated workflow for the comprehensive characterization of α-methyl-4-pyridinemethanol.

Part 1: Chromatographic Analysis for Purity Assessment

Chromatographic methods are essential for determining the purity of the compound and identifying any potential impurities or residual solvents.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Due to the polar nature of α-methyl-4-pyridinemethanol, a method that retains polar compounds is necessary.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography are excellent choices.[4][5] A reversed-phase method with a polar-embedded or polar-endcapped column can also be effective.

Protocol: HILIC-UV Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: A HILIC column (e.g., silica-based, amide, or cyano phase), 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Gradient Program:

    • 0-1 min: 95% A

    • 1-10 min: Linear gradient to 50% A

    • 10-12 min: Hold at 50% A

    • 12.1-15 min: Return to 95% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, based on the characteristic absorbance of the pyridine ring.[6]

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 90:10 Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity using the area percent method. The main peak should be sharp and symmetrical.

Gas Chromatography (GC)

Principle: GC is ideal for analyzing volatile and thermally stable compounds. It is particularly useful for assessing purity and quantifying residual solvents from the synthesis process.

Protocol: GC-FID Method

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A mid-polarity column (e.g., DB-5 or HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection: 1 µL, split ratio 20:1.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like Methanol or Dichloromethane.

  • Data Analysis: Calculate purity based on the area percent of the main peak. Identify residual solvents by comparing retention times with known standards.

Part 2: Spectroscopic Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for unambiguous structure determination in organic chemistry.[7] It provides information on the chemical environment of ¹H and ¹³C nuclei. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.[8]

Protocol: ¹H, ¹³C, and DEPT-135 NMR

  • Instrumentation: NMR Spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • DEPT-135 Acquisition: Acquire a DEPT-135 spectrum to distinguish carbon types. In this spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

Expected Data Interpretation:

Assignment¹H NMR (Predicted)¹³C NMR (Predicted)DEPT-135
Pyridine H (α to N)δ ~8.5 ppm (d)δ ~149 ppmPositive (CH)
Pyridine H (β to N)δ ~7.3 ppm (d)δ ~121 ppmPositive (CH)
Methine CH-OHδ ~4.9 ppm (q)δ ~68 ppmPositive (CH)
Methyl CH₃δ ~1.5 ppm (d)δ ~25 ppmPositive (CH₃)
Hydroxyl OHδ ~5.0-6.0 ppm (br s)N/AN/A

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Coupling constants (J) will provide further structural confirmation.

Structure_Elucidation cluster_0 NMR Data cluster_1 MS & IR Data cluster_2 Conclusion H_NMR ¹H NMR (Chemical Shifts, Integrals, Coupling) Structure Confirmed Structure: α-Methyl-4-pyridinemethanol H_NMR->Structure Confirms Connectivity C_NMR ¹³C NMR + DEPT (Number & Type of Carbons) C_NMR->Structure Confirms Connectivity MS Mass Spec (Molecular Ion Peak @ m/z 123) MS->Structure Confirms Mass FTIR FTIR (O-H, C-N, Aromatic C-H stretches) FTIR->Structure Confirms Functional Groups

Caption: Logic flow for structural elucidation using spectroscopic data.

Mass Spectrometry (MS)

Principle: MS provides the molecular weight of the compound and information about its structure through fragmentation patterns. Electron Impact (EI) is a common ionization technique for such molecules.

Protocol: GC-MS with Electron Impact (EI) Ionization

  • Instrumentation: A GC-MS system.

  • GC Method: Use the same GC method as described in section 1.2.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Molecular Ion (M⁺•): Look for the molecular ion peak at m/z = 123 , corresponding to the molecular weight of C₇H₉NO.

    • Fragmentation: Analyze the fragmentation pattern. A key fragmentation would be the loss of a methyl group (•CH₃) to give a prominent peak at m/z = 108 ([M-15]⁺). Another expected fragment is the pyridinium ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).[9]

Protocol: FTIR-ATR

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200-3400 (broad)O-H stretchAlcohol
~3000-3100 (sharp)C-H stretchAromatic
~2850-2980 (sharp)C-H stretchAliphatic (CH, CH₃)
~1595, ~1480, ~1420C=C and C=N stretchPyridine Ring
~1080-1150C-O stretchSecondary Alcohol
UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule. For α-methyl-4-pyridinemethanol, the absorption is dominated by the π→π* transitions of the pyridine ring.[6]

Protocol: UV-Vis Spectrum

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution (~0.01 mg/mL) in a UV-transparent solvent like ethanol or methanol.

  • Acquisition: Scan the spectrum from 200 to 400 nm using the solvent as a blank.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). For a pyridine ring, this is expected to be around 254-256 nm .[6]

Conclusion

The analytical methods detailed in this application note provide a robust and comprehensive framework for the characterization of α-methyl-4-pyridinemethanol. By integrating data from orthogonal techniques—chromatography for purity and separation, and spectroscopy (NMR, MS, FTIR, UV-Vis) for structural elucidation—researchers and drug development professionals can establish a high-confidence profile of the material. This ensures its identity, purity, and suitability for its intended application, upholding the principles of scientific integrity and quality control.

References

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Retrieved from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]

  • LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. Retrieved from [Link]

  • AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

Sources

"using 4-Pyridazinemethanol, alpha-methyl- as a chemical intermediate"

Application Note: Strategic Utilization of 4-Pyridazinemethanol, -methyl- in Drug Discovery

Executive Summary & Strategic Rationale

In the landscape of modern medicinal chemistry, the pyridazine ring has emerged as a "privileged scaffold," offering distinct physicochemical advantages over its pyridine and pyrimidine counterparts. Specifically, 4-Pyridazinemethanol,


-methyl-

This guide moves beyond basic synthesis to explore the tactical application of this intermediate. Its secondary alcohol handle provides a gateway to chiral resolution, allowing for the synthesis of enantiopure kinase inhibitors and PDE4 antagonists. Furthermore, the electron-deficient nature of the pyridazine ring imparts unique reactivity profiles to the alcohol, necessitating specific protocols for activation and coupling.

Key Advantages of this Intermediate:

  • Solubility Profile: The additional nitrogen lowers logP compared to pyridine analogs, improving water solubility of final drug candidates.

  • Metabolic Stability: Pyridazines are often more resistant to oxidative metabolism than phenyl rings.

  • Chiral Handle: The

    
    -methyl group creates a stereocenter, enabling the synthesis of chiral drugs with higher potency and selectivity.
    

Chemical Identity & Properties

PropertyDetail
Chemical Name 1-(Pyridazin-4-yl)ethanol
Synonyms

-methyl-4-pyridazinemethanol; 4-(1-Hydroxyethyl)pyridazine
Molecular Formula C

H

N

O
Molecular Weight 124.14 g/mol
Structure Pyridazine ring substituted at C4 with a 1-hydroxyethyl group
Acidity (pKa) ~12 (alcohol), ~2.5 (conjugate acid of pyridazine N)
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in water, alcohols, DMSO, DCM; poor in hexanes

Safety Warning: Pyridazine derivatives can be bioactive. Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of dusts/vapors.

Synthesis & Production Protocols

While Minisci-type radical alkylation of pyridazine with ethanol is possible, it often suffers from poor regioselectivity (C3 vs C4 vs C5 mixtures). The most robust, scalable method for generating high-purity material is the reduction of 4-acetylpyridazine .

Protocol A: Regioselective Synthesis via Ketone Reduction

Objective: Synthesize 1-(pyridazin-4-yl)ethanol from 4-acetylpyridazine. Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.

Reagents:

  • 4-Acetylpyridazine (1.0 equiv)

  • Sodium Borohydride (NaBH

    
    ) (0.5 - 0.6 equiv)
    
  • Methanol (anhydrous, 10 volumes)

  • Acetic acid (for quench)

Step-by-Step Workflow:

  • Dissolution: Charge 4-acetylpyridazine into a round-bottom flask equipped with a magnetic stir bar. Add anhydrous Methanol (MeOH) and cool to 0°C using an ice bath. Note: Pyridazines are basic; ensure the starting material is fully dissolved before adding reductant.

  • Reduction: Add NaBH

    
     portion-wise over 15 minutes. Caution: Exothermic with hydrogen gas evolution. Venting is required.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1-2 hours. Monitor by TLC (DCM:MeOH 9:1) or LCMS. The ketone spot should disappear.

  • Quench: Cool back to 0°C. Dropwise add Acetic Acid until pH ~7 to destroy excess borohydride.

  • Workup: Concentrate in vacuo to remove MeOH. Dissolve the residue in a minimum amount of water and exhaustively extract with Ethyl Acetate (EtOAc) or DCM/Isopropanol (3:1) if the product is highly water-soluble (common for pyridazines).

  • Purification: Dry organic layer over Na

    
    SO
    
    
    , filter, and concentrate. If necessary, purify via flash chromatography (SiO
    
    
    , eluting with 0-10% MeOH in DCM).

Senior Scientist Insight:

"Unlike phenyl ketones, the pyridazine ring is electron-deficient, making the carbonyl highly electrophilic. The reduction is fast.[1] Avoid using strong acids during workup, as the pyridazine nitrogens can protonate, trapping the product in the aqueous phase."

Key Functionalization Workflows

Once synthesized, the alcohol is rarely the final product. It is a "linker" or "warhead builder."

Workflow 1: Activation to Leaving Group (Mesylate/Chloride)

To couple this fragment to an amine or phenol (e.g., in a kinase inhibitor core), the alcohol must be converted to a leaving group.

  • Mesylation (Preferred): React with Methanesulfonyl chloride (MsCl) and TEA in DCM at 0°C.

    • Validation: Mesylates of electron-deficient heterocycles can be unstable. Use immediately or store at -20°C.

  • Chlorination: React with Thionyl Chloride (SOCl

    
    ) in DCM.
    
    • Note: This forms the hydrochloride salt of the chloropyridazine.

Workflow 2: Enzymatic Chiral Resolution

For drug candidates, enantiopurity is non-negotiable.

Protocol:

  • Suspend racemic 1-(pyridazin-4-yl)ethanol in Vinyl Acetate (acts as solvent and acyl donor).

  • Add immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B).

  • Incubate at 30-40°C.

  • Mechanism: The lipase selectively acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol untouched.

  • Separation: Filter off enzyme. Separate the (S)-alcohol from the (R)-acetate via column chromatography.

  • Hydrolysis: The (R)-acetate can be hydrolyzed (LiOH/THF/H

    
    O) to yield the (R)-alcohol.
    

Visualizing the Strategic Pathway

The following diagram illustrates the retrosynthetic logic and forward functionalization of this intermediate.

PyridazineWorkflowStartPyridazine / 4-CyanopyridazineKetone4-AcetylpyridazineStart->KetoneMinisci Acylation orGrignard + OxidationAlcohol1-(Pyridazin-4-yl)ethanol(Racemic Target)Ketone->AlcoholNaBH4 Reduction(Protocol A)R_Acetate(R)-AcetateAlcohol->R_AcetateLipase / Vinyl Acetate(Kinetic Resolution)S_Alcohol(S)-Alcohol(Chiral Building Block)Alcohol->S_AlcoholUnreacted EnantiomerLGActivated Linker(Cl / OMs)Alcohol->LGMsCl or SOCl2(Activation)DrugFinal Drug Candidate(e.g., Kinase Inhibitor)S_Alcohol->DrugMitsunobu CouplingLG->DrugNucleophilic Substitution(Amine/Phenol Coupling)

Caption: Strategic workflow from precursor synthesis to chiral resolution and final drug coupling.

Case Study: Fragment-Based Design of a p38 MAP Kinase Inhibitor

Context: p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors are sought for anti-inflammatory therapies. A common design strategy involves a "hinge binder" connected to a "solvent-exposed moiety" via a linker.

Application of 4-Pyridazinemethanol,


-methyl-:
  • The Fragment: The pyridazine ring acts as a polar, hydrogen-bond accepting scaffold that improves solubility compared to a phenyl ring.

  • The Linker: The chiral ethyl group restricts conformational freedom (entropy reduction), potentially boosting binding affinity compared to a flexible methylene linker.

  • Synthesis:

    • Step 1: Enantioselective synthesis of (S)-1-(pyridazin-4-yl)ethanol via enzymatic resolution.

    • Step 2: Mitsunobu coupling with a phenol-based hinge binder core (e.g., a quinazoline derivative).

    • Result: A highly soluble, metabolically stable inhibitor with defined stereochemistry.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Reduction Product lost in aqueous phase during workup.Pyridazines are water-soluble. Use continuous extraction or "salting out" (saturate aqueous layer with NaCl) before extracting with EtOAc/iPrOH.
Racemization Acidic conditions during activation (e.g., SOCl

).
Use Mesyl chloride (MsCl) with excess base (TEA/DIPEA) at low temp (-10°C) to prevent SN1-type racemization via carbocation.
Poor Solubility Pyridazine aggregation.Use cosolvents like DMF or NMP for coupling reactions.

References

  • Minisci Reaction for Heterocycle Functionalization

    • Duncton, M. A. J. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles." Med.[2] Chem. Commun., 2, 1135-1161. Link

  • Pyridazine Synthesis & Properties

    • Tišler, M., & Stanovnik, B. (1968). "Pyridazines."[2][3][4][5][6] Comprehensive Heterocyclic Chemistry.

    • Mattson, A. E., et al. (2021). "Radical chain monoalkylation of pyridines" (Analogous chemistry applicable to pyridazines). Chemical Science. Link

  • Enzymatic Resolution of Heterocyclic Alcohols

    • Ghanem, A. (2007).[7] "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched activated olefin derivatives." Tetrahedron: Asymmetry.

  • Reduction Protocols (NaBH4)

    • Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones."[1][8] Link

Experimental Applications of α-Methyl-4-pyridazinemethanol in Drug Discovery: A Guide for Novel Compound Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged structure" in drug discovery.[1][2] This scaffold is a key component in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and neuroprotective effects.[1][3][4][5] The versatility of the pyridazine ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] This document outlines a series of detailed application notes and protocols for the experimental investigation of a novel derivative, α-methyl-4-pyridazinemethanol, based on the established potential of the pyridazine chemical class.

Compound Profile: α-Methyl-4-pyridazinemethanol

While α-methyl-4-pyridazinemethanol is a novel compound with limited specific data, we can infer its basic properties from the closely related α-methyl-4-pyridinemethanol. It is expected to be an organic compound featuring a pyridazine ring with a methyl and a hydroxyl group attached to the same carbon atom.[6] The presence of the hydroxyl group likely imparts polarity, suggesting solubility in various organic solvents and water.[6]

PropertyInferred Value/Characteristic
Molecular Formula C₆H₈N₂O
Appearance Likely a colorless to pale yellow solid or liquid[6]
Solubility Expected to be soluble in water and organic solvents[6]
Reactivity The hydroxyl group can participate in oxidation and substitution reactions[6]
Handling Standard laboratory precautions for novel chemical entities should be observed.

Hypothesized Therapeutic Applications and Investigational Pathways

Given the broad bioactivity of pyridazine derivatives, we propose three primary avenues for the initial investigation of α-methyl-4-pyridazinemethanol in drug discovery.

Anticancer Activity: Targeting Kinase Signaling Pathways

Many pyridazine-containing compounds have demonstrated potent anticancer activity, often through the inhibition of key signaling kinases like Vascular Endothelial Growth Factor Receptor (VEGFR).[7] The inhibition of such pathways can disrupt tumor growth and proliferation.[7]

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Initial Cytotoxicity Initial Cytotoxicity Dose-Response Analysis Dose-Response Analysis Initial Cytotoxicity->Dose-Response Analysis Determine IC50 Kinase Inhibition Assay Kinase Inhibition Assay Tumor Xenograft Model Tumor Xenograft Model Kinase Inhibition Assay->Tumor Xenograft Model Confirm mechanism Dose-Response Analysis->Kinase Inhibition Assay Identify potent cell lines Toxicity Studies Toxicity Studies Tumor Xenograft Model->Toxicity Studies Evaluate efficacy

Caption: Proposed workflow for evaluating the anticancer potential of α-methyl-4-pyridazinemethanol.

This protocol is adapted from established methods for screening novel anticancer compounds.[7]

Objective: To determine the cytotoxic effects of α-methyl-4-pyridazinemethanol on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer)[7]

  • α-Methyl-4-pyridazinemethanol

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • Appropriate cell culture media and supplements

  • 96-well microtiter plates

Procedure:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of α-methyl-4-pyridazinemethanol and a vehicle control. Incubate for 48-72 hours.

  • Cell Fixation: Gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.

  • Staining: Remove the TCA and wash the plates with water. Add SRB solution to each well and incubate for 10 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Neurodegenerative Disease: Modulating Amyloid-Beta Aggregation

Pyridazine derivatives have been investigated as potential therapeutic agents for Alzheimer's disease by targeting the aggregation of amyloid-beta (Aβ) plaques.[8][9]

G Aβ Aggregation Assay Aβ Aggregation Assay In Vitro Binding Assay In Vitro Binding Assay Aβ Aggregation Assay->In Vitro Binding Assay Quantify inhibition Lead Optimization Lead Optimization In Vitro Binding Assay->Lead Optimization Determine binding affinity Computational Modeling Computational Modeling Computational Modeling->Aβ Aggregation Assay Predict binding modes

Caption: Investigational pathway for α-methyl-4-pyridazinemethanol in Alzheimer's disease research.

This protocol is based on established methods for evaluating inhibitors of Aβ aggregation.[8]

Objective: To assess the ability of α-methyl-4-pyridazinemethanol to inhibit the aggregation of Aβ peptides.

Materials:

  • Synthetic Aβ1-42 peptide

  • Thioflavin T (ThT)

  • α-Methyl-4-pyridazinemethanol

  • Phosphate-buffered saline (PBS)

  • 96-well black plates with a clear bottom

Procedure:

  • Peptide Preparation: Dissolve Aβ1-42 peptide in a suitable solvent and dilute to the desired concentration in PBS.

  • Compound Incubation: In a 96-well plate, mix the Aβ1-42 solution with various concentrations of α-methyl-4-pyridazinemethanol or a vehicle control.

  • Aggregation Induction: Incubate the plate at 37°C with gentle agitation to promote fibril formation.

  • ThT Staining: At specified time points, add ThT solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm) using a microplate reader.

  • Data Analysis: Plot the fluorescence intensity over time to generate aggregation curves. Calculate the percentage of inhibition for each concentration of the test compound.

Anti-inflammatory Applications: Inhibition of Pro-inflammatory Mediators

The pyridazine scaffold is present in compounds with known anti-inflammatory properties.[3][5] This suggests that α-methyl-4-pyridazinemethanol could potentially modulate inflammatory pathways.

Objective: To evaluate the anti-inflammatory potential of α-methyl-4-pyridazinemethanol by measuring its effect on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • α-Methyl-4-pyridazinemethanol

  • Griess Reagent

  • Cell culture medium and supplements

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in 96-well plates until they reach 80-90% confluency.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of α-methyl-4-pyridazinemethanol for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the compound on NO production.

Conclusion and Future Directions

The application notes and protocols provided herein offer a foundational framework for the initial investigation of the novel compound, α-methyl-4-pyridazinemethanol, in drug discovery. Based on the extensive literature on pyridazine derivatives, this compound holds promise in the fields of oncology, neurodegenerative diseases, and inflammation. Successful outcomes from these initial studies would warrant further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy and safety profiles.

References

  • El-Sayed, N. F., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage. [Link]

  • Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Google Patents. (1990). CN1030387C - Preparation of 4-pyridinemethanol derivatives.
  • ResearchGate. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]

  • Bou-Salah, L., et al. (2018). Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs. Journal of King Saud University - Science. [Link]

  • Zheng, W., et al. (2012). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • ACS Publications. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. [Link]

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • MDPI. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]

  • PMC. (2025). In silico design of novel pyridazine derivatives as balanced multifunctional agents against Alzheimer's disease. PMC. [Link]

  • ResearchGate. (2021). Pyridine methanol chlorinations. ResearchGate. [Link]

  • JOCPR. (2016). Drug design, development and biological screening of pyridazine derivatives. JOCPR. [Link]

  • PubChem. (n.d.). 4-Hydroxymethylpyridine. PubChem. [Link]

Sources

"synthesis of novel compounds from 4-Pyridazinemethanol, alpha-methyl-"

Application Note: Strategic Functionalization of 4-Pyridazinemethanol, -methyl-

Executive Summary

This application note details the strategic utilization of 4-Pyridazinemethanol,


-methyl-1

The pyridazine ring is a "privileged structure" in drug discovery, offering higher water solubility than phenyl or pyridine bioisosteres and serving as a robust hydrogen bond acceptor. The

1
  • Chiral Ether Synthesis via Mitsunobu Coupling.

  • Ring C-H Functionalization via Minisci Radical Alkylation.

  • Amine Scaffold Generation via Oxidation and Reductive Amination.

Chemical Background & Properties[2][3][4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name 1-(pyridazin-4-yl)ethanol
CAS Number 13084-25-8
Molecular Weight 124.14 g/mol
Appearance Viscous yellow oil or low-melting solid
Solubility High in polar organic solvents (DMSO, MeOH, DCM); Moderate in water
Key Reactivity Nucleophilic (OH), Electrophilic (Ring C-3/C-6), Redox-active (Benzylic-like position)

Structural Insight: The molecule possesses a stereocenter at the

1

Synthetic Pathways & Protocols

Pathway A: The "Linker" Strategy (Mitsunobu Coupling)

Objective: To install an aryl ether linkage with inversion of configuration, common in kinase inhibitors (e.g., to mimic the hinge-binding region).

Mechanism: The Mitsunobu reaction activates the secondary alcohol using a phosphine/azodicarboxylate system, allowing displacement by a phenol nucleophile (

2
Protocol: Synthesis of 4-(1-(3-Fluorophenoxy)ethyl)pyridazine

Note: This protocol assumes the use of racemic starting material.[1] If using chiral alcohol, the product will have inverted stereochemistry.[3]

Reagents:

  • Substrate: 1-(pyridazin-4-yl)ethanol (1.0 eq)

  • Nucleophile: 3-Fluorophenol (1.2 eq)[1]

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq)[1]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 1-(pyridazin-4-yl)ethanol, 3-Fluorophenol, and

    
     under an inert atmosphere (
    
    
    or Ar).
  • Solvation: Add anhydrous THF and cool the mixture to 0 °C using an ice bath.

  • Activation: Add DIAD dropwise over 15 minutes. Critical: Maintain temperature < 5 °C to prevent side reactions (e.g., hydrazine formation).

  • Reaction: Remove ice bath and stir at room temperature for 12–16 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.[1]

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Triturate the residue with cold diethyl ether:hexane (1:1) to precipitate triphenylphosphine oxide (

    
    ).[1] Filter. Purify the filtrate via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).
    

Validation Point: Successful coupling is indicated by the disappearance of the broad O-H stretch (~3300


1
Pathway B: Ring C-H Functionalization (Minisci Reaction)[1]

Objective: To introduce alkyl groups directly onto the electron-deficient pyridazine ring without pre-functionalization (halogens). This modulates lipophilicity (LogD) and metabolic stability.

Mechanism: Radical alkylation. A carbon-centered radical is generated from a carboxylic acid using silver catalysis and persulfate oxidation, which attacks the protonated heterocycle.[4][5]

Protocol: Synthesis of 4-(1-hydroxyethyl)-6-isopropylpyridazine

Targeting the C-6 position (alpha to nitrogen, sterically accessible).[1]

Reagents:

  • Substrate: 1-(pyridazin-4-yl)ethanol (1.0 eq)

  • Radical Source: Isobutyric acid (5.0 eq)[1]

  • Catalyst:

    
     (0.2 eq)[1]
    
  • Oxidant:

    
     (Ammonium persulfate) (3.0 eq)[1]
    
  • Acid: TFA (1.0 eq) in Water/DCM biphasic system or pure Water.[1]

Step-by-Step Procedure:

  • Solvation: Dissolve 1-(pyridazin-4-yl)ethanol in water (0.2 M) and add TFA (to protonate the ring, activating it for nucleophilic radical attack).

  • Radical Precursor: Add isobutyric acid and

    
    .
    
  • Initiation: Heat the mixture to 40–50 °C.

  • Addition: Add a solution of ammonium persulfate in water dropwise over 30 minutes. Caution: Gas evolution (

    
    ) will occur.[1]
    
  • Reaction: Stir vigorously at 50 °C for 2 hours.

  • Workup: Basify to pH > 9 using saturated

    
     or dilute NaOH. Extract with DCM (3x).[1]
    
  • Purification: The crude mixture may contain regioisomers (C-3 vs C-6).[1] Separate via preparative HPLC or careful column chromatography (EtOAc/Hexane gradient).[1]

Expert Insight: Pyridazines are highly electron-deficient.[1] The Minisci reaction is superior to Friedel-Crafts (which fails on these rings) for C-C bond formation.[1]

Pathway C: Redox Morphing (Ketone Synthesis)[1]

Objective: To access the ketone intermediate, 4-acetylpyridazine , which serves as a gateway for reductive amination or Grignard additions to create tertiary alcohols.

Protocol: Swern Oxidation (Anhydrous Conditions)

Reagents:

  • Substrate: 1-(pyridazin-4-yl)ethanol (1.0 eq)

  • Activator: Oxalyl chloride (1.1 eq)[1]

  • Promoter: DMSO (2.2 eq)[1]

  • Base: Triethylamine (

    
    ) (5.0 eq)[1]
    
  • Solvent: Anhydrous DCM

Step-by-Step Procedure:

  • Activation: Cool DCM solution of oxalyl chloride to -78 °C. Add DMSO dropwise (gas evolution). Stir for 15 mins.

  • Oxidation: Add solution of substrate in DCM dropwise. Stir at -78 °C for 30 mins.

  • Termination: Add

    
     dropwise. Allow the reaction to warm to room temperature.
    
  • Workup: Quench with water. Extract with DCM. Note: Pyridazinyl ketones can be unstable on silica; use neutral alumina or rapid filtration if purification is needed.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the parent alcohol.

GFigure 1: Divergent Synthesis Strategy for 4-Pyridazinemethanol DerivativesStart1-(pyridazin-4-yl)ethanol(Core Scaffold)MitsunobuPath A: Mitsunobu(PPh3, DIAD, Ar-OH)Start->MitsunobuMinisciPath B: Minisci(R-COOH, Ag+, S2O8)Start->MinisciOxidationPath C: Oxidation(Swern or MnO2)Start->OxidationEtherAryl-Pyridazinyl Ether(Kinase Inhibitor Motif)Mitsunobu->EtherInversion of StereochemAlkylAlkyl-Pyridazine(Metabolic Stability)Minisci->AlkylC-H Activation (C3/C6)Ketone4-Acetylpyridazine(Synthetic Hub)Oxidation->Ketone-2HAmineReductive Amination--> Novel AminesKetone->Amine+ R-NH2 / NaBH3CN

Figure 1: Divergent Synthesis Strategy. Path A targets ether linkages; Path B modifies the ring properties; Path C alters the linker functionality.

Comparative Data Summary

Reaction PathwayPrimary ReagentsTypical YieldKey ChallengeApplication
Mitsunobu

, DIAD, Phenol
65–85%Purification from

; Steric hindrance
Linker synthesis for fragment-based drug discovery
Minisci

, Persulfate, R-COOH
40–60%Regioselectivity (C3 vs C6); PolysubstitutionLate-stage functionalization (LSF) to improve ADME
Oxidation Oxalyl Chloride, DMSO85–95%Volatility of ketone; Hydrate formationAccess to amines via reductive amination

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 85876, 1-(Pyridazin-4-yl)ethanol. Retrieved October 26, 2023, from [Link]

  • Tschorschnig, M., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry. European Journal of Medicinal Chemistry. [Link][1]

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 2(12), 1135-1161. [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

  • Proctor, R. S., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 57(18), 4844-4866. [Link][1]

"scale-up synthesis of alpha-methyl-4-pyridazinemethanol"

Application Note: Scalable Synthesis of -Methyl-4-pyridazinemethanol

Process Optimization & Protocol Guide

Executive Summary

The target molecule,


-methyl-4-pyridazinemethanol

This Application Note details a cost-effective, scalable route utilizing a modified Minisci decarboxylative acylation followed by a hydride reduction. This protocol addresses the three primary challenges of pyridazine process chemistry:

  • Regioselectivity: Controlling C4 vs. C3 substitution on the electron-deficient ring.

  • Safety: Managing the exotherm and gas evolution (

    
    ) inherent to persulfate-mediated radical reactions.
    
  • Purification: Efficient removal of silver catalysts and regioisomers without chromatography.

Retrosynthetic Strategy & Mechanism

The most robust route for scale-up avoids the use of unstable 4-halopyridazines. Instead, we employ a radical functionalization of the heterocycle base, followed by a standard carbonyl reduction.

Reaction Scheme
  • Step 1 (Radical Acylation): Pyridazine + Pyruvic Acid

    
    4-Acetylpyridazine  + 
    
    
  • Step 2 (Reduction): 4-Acetylpyridazine

    
    
    
    
    -methyl-4-pyridazinemethanol
Mechanistic Pathway (DOT Visualization)

MinisciMechanismPyruvicPyruvic AcidRadicalAcetyl Radical(H3C-C=O•)Pyruvic->RadicalOxidativeDecarboxylationAg2Ag(II)Ag1Ag(I)Ag2->Ag1ReductionAg2->RadicalInitiatesPersulfateS2O8(2-)Persulfate->Ag2Oxidizes Ag(I)IntermedRadical CationIntermediateRadical->IntermedAttacks C4(Nucleophilic)PyridazinePyridazine-H+Pyridazine->IntermedProduct4-AcetylpyridazineIntermed->ProductOxidativeAromatization(-H+)

Figure 1: Mechanistic cycle of the Silver-Catalyzed Decarboxylative Minisci Reaction. The acetyl radical is nucleophilic, favoring the electron-deficient C4/C5 positions of the protonated pyridazine.

Critical Process Parameters (CPPs)

Success in this synthesis relies on strict control of the following variables.

ParameterSpecificationScientific Rationale
Acid Concentration 1.0 – 2.0 M

Protonation of pyridazine (

) is essential to direct the nucleophilic acetyl radical to the C4 position and suppress C3 alkylation.
Temperature 60°C – 70°CMust be high enough to decompose persulfate efficiently but controlled to prevent "runaway" exotherms and excessive polysubstitution.
Ag Loading 5 – 10 mol%Silver is the catalyst. Lower loading reduces cost and heavy metal removal burden but extends reaction time.
Dosing Rate 2 – 4 hoursSlow addition of the oxidant (persulfate) keeps the radical concentration low, minimizing homocoupling side reactions.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Acetylpyridazine (Minisci Reaction)

Safety Warning: Ammonium persulfate is a strong oxidizer.[1][2][3] Reaction generates significant

Reagents:

  • Pyridazine (1.0 equiv)

  • Pyruvic Acid (1.5 equiv)

  • Silver Nitrate (

    
    ) (0.1 equiv)
    
  • Ammonium Persulfate (

    
    ) (1.5 equiv)
    
  • Sulfuric Acid (

    
    ) (10% aq solution)
    
  • Dichloromethane (DCM) & Ammonium Hydroxide (

    
    ) for workup.
    

Step-by-Step Procedure:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and a pressure-equalizing dropping funnel (or dosing pump).

  • Charge Base: Add Pyridazine and 10%

    
      to the reactor. Stir until homogenous.
    
    • Note: The solution will warm slightly due to protonation.

  • Catalyst Addition: Add

    
      and Pyruvic Acid  to the mixture. Heat the jacket to 65°C.
    
  • Oxidant Dosing (Critical Step): Dissolve Ammonium Persulfate in water (approx. 3 volumes). Add this solution dropwise over 3 hours while maintaining internal temperature between 65–75°C.

    • Observation: Vigorous gas evolution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) will occur. Ensure venting is adequate.[1][3][4][5]
      
  • Post-Reaction Hold: Stir at 70°C for an additional 30–60 minutes after addition is complete. Monitor by HPLC for consumption of pyridazine.

  • Quench & Workup:

    • Cool the mixture to 10°C.

    • Basify carefully with Conc.

      
        to pH 9–10. (Keep T < 25°C; exotherm is significant).
      
    • Why Ammonia? It complexes the Silver (Ag) ions, keeping them in the aqueous phase during extraction.

  • Extraction: Extract the aqueous slurry with DCM (

    
     volumes).
    
  • Purification:

    • Combine organic layers, wash with brine, and dry over

      
      .
      
    • Concentrate in vacuo.

    • Crystallization: Recrystallize the crude solid from Isopropyl Acetate or Ethyl Acetate/Heptane to remove traces of the 3-acetyl isomer.

    • Target Yield: 50–65%.

Protocol B: Reduction to -Methyl-4-pyridazinemethanol

Reagents:

  • 4-Acetylpyridazine (Limiting Reagent)

  • Sodium Borohydride (

    
    ) (0.6 equiv)
    
  • Methanol (MeOH) (10 volumes)

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-Acetylpyridazine in Methanol in a clean reactor. Cool to 0–5°C.

  • Reduction: Add

    
      portion-wise over 30 minutes.
    
    • Caution: Hydrogen gas evolution. Maintain inert headspace (

      
      ).
      
  • Monitoring: Stir at 0–5°C for 1 hour. Check completion by TLC or HPLC (disappearance of ketone).

  • Quench: Adjust pH to 7 using 1M HCl or Acetone (to scavenge excess hydride).

  • Isolation:

    • Concentrate to remove Methanol.

    • Dissolve residue in minimal water and extract continuously with Ethyl Acetate or DCM (Pyridazine alcohols are highly water-soluble; continuous extraction improves yield).

  • Final Polish: Concentrate organics to yield the target alcohol.

    • Target Yield: 85–95%.

Process Flow & Logic (System Architecture)

The following diagram illustrates the operational flow, highlighting the critical "Self-Validating" control points.

ProcessFlowStartStart: Pyridazine ChargeAcidificationAcidification (H2SO4)CPP: pH < 2Start->AcidificationDosingOxidant Dosing (Persulfate)CPP: 65-75°C, 3 hrsAcidification->DosingIPC1IPC: HPLC Check(<5% SM remaining)Dosing->IPC1IPC1->DosingFail (Add more oxidant)QuenchBasification (NH4OH)Silver ComplexationIPC1->QuenchPassExtractDCM ExtractionRemoval of Ag/SaltsQuench->ExtractCrystCrystallization(Remove 3-isomer)Extract->CrystReductReduction (NaBH4)0°C, MeOHCryst->ReductFinalFinal Product>98% PurityReduct->Final

Figure 2: Operational workflow for the two-step synthesis. Diamond nodes represent In-Process Control (IPC) decision points.

Analytical Control Strategy

To ensure "Trustworthiness" and reproducibility, the following analytical markers must be monitored:

Impurity / ParameterMethodLimitRemediation
3-Acetylpyridazine HPLC (Reverse Phase)< 1.0%Recrystallize from EtOAc/Heptane.
Residual Silver ICP-MS< 10 ppmTreat organic stream with N-acetylcysteine or Thiol-silica scavengers if NH4OH wash is insufficient.
Bis-acylated pyridazine HPLC< 2.0%Reduce persulfate equivalents; optimize dosing rate.
Water Content Karl Fischer< 0.5%Azeotropic distillation with toluene before final packaging.

References

  • Minisci Reaction Fundamentals

    • Minisci, F., et al. "Homolytic acylation of heteroaromatic bases by pyruvic acid." Tetrahedron, 1971, 27(15), 3575-3579. Link

  • Process Scale-Up of Pyridazines

    • Dunn, P. J., et al. "The Development of a Scalable Synthesis of a Pyridazine-Based PDE10A Inhibitor." Organic Process Research & Development, 2012, 16(12), 1953–1966. Link

  • Regioselectivity in Radical Alkylation

    • O'Hara, F., et al. "Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes." J. Am. Chem. Soc., 2013, 135(32), 12166–12169. Link

  • Safety of Persulfates

    • "Ammonium Persulfate Safety Data Sheet."[3][5] Fisher Scientific. Link

"use of 4-Pyridazinemethanol, alpha-methyl- in parallel synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic deployment of 4-Pyridazinemethanol, alpha-methyl- (CAS: 13958-90-2) as a high-value scaffold in fragment-based drug discovery (FBDD) and lead optimization. Unlike standard phenyl or pyridine analogues, the pyridazine core offers a unique "polar-neutral" electronic profile that significantly lowers lipophilicity (logP) while maintaining aromaticity. The


-methyl chiral center provides a critical vector for exploring stereochemical space, a requirement in modern enantioselective binding assays.

This guide outlines three parallel synthesis workflows designed for automation: (1) Stereoselective Etherification , (2) Oxidative Reductive Amination , and (3) Radical C-H Functionalization (Minisci) .

Physicochemical Profile & Rational Design

The 4-pyridazinyl moiety acts as a bioisostere for phenyl and pyridine rings but with distinct advantages in ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

Table 1: Comparative Physicochemical Metrics
PropertyPhenyl AnaloguePyridine Analogue4-Pyridazinyl Scaffold Impact on Drug Design
LogP (approx) 2.51.80.8 Improved solubility; reduced metabolic clearance.
H-Bond Acceptors 012 Enhanced water solubility; specific target binding.
Polar Surface Area 0 Ų13 Ų26 Ų Lower blood-brain barrier penetration (unless substituted).
pKa (Conjugate Acid) N/A5.22.3 Remains neutral at physiological pH; reduces hERG liability.

Mechanistic Insight: The electron-deficient nature of the 1,2-diazine ring renders the C-H bonds at positions 3 and 6 acidic and susceptible to radical attack, while the 4-position alcohol is less prone to elimination compared to electron-rich benzylic alcohols.

Strategic Workflows: Divergent Parallel Synthesis

We define three distinct "Spokes" of diversity generation using this scaffold.

G Core 4-Pyridazinemethanol, alpha-methyl- Mitsunobu Mitsunobu Coupling (Stereoinversion) Core->Mitsunobu Phenols/Azoles SNAr SNAr Displacement (Retention) Core->SNAr NaH, Ar-F Oxidation Oxidation to Ketone Core->Oxidation Minisci Minisci C-H Functionalization Core->Minisci R-COOH, Ag+, S2O8 Ether Spoke 1: Chiral Ethers Mitsunobu->Ether SNAr->Ether Amine Spoke 2: Alpha-Methyl Amines RedAm Reductive Amination Oxidation->RedAm R-NH2, NaBH(OAc)3 RedAm->Amine Ring Spoke 3: Ring Decoration Minisci->Ring

Figure 1: Divergent synthesis pathways. Spoke 1 exploits the alcohol for ether libraries. Spoke 2 converts the alcohol to an amine handle. Spoke 3 functionalizes the pyridazine ring itself.

Detailed Protocols

Protocol A: Polymer-Supported Mitsunobu Reaction (Self-Validating)

Objective: Synthesize a library of chiral ethers while avoiding the difficult chromatographic separation of triphenylphosphine oxide (TPPO) from the polar pyridazine product. Mechanism: The reaction proceeds via an SN2 mechanism, resulting in inversion of configuration at the alpha-methyl center.

Materials:
  • Scaffold: 4-Pyridazinemethanol, alpha-methyl- (1.0 equiv)

  • Nucleophiles: Set of diverse Phenols or acidic Heterocycles (1.2 equiv)

  • Reagent: Polymer-Supported Triphenylphosphine (PS-PPh3) (loading ~2.0 mmol/g, 2.0 equiv)

  • Azo Reagent: DTAD (Di-tert-butyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Workflow:
  • Preparation: In a 96-well deep-well block or reaction vial, weigh PS-PPh3 (2.0 equiv). Swell the resin in anhydrous THF (0.5 mL) for 15 minutes.

  • Addition: Add a solution of 4-Pyridazinemethanol, alpha-methyl- (0.1 mmol) and the specific Phenol (0.12 mmol) in THF (1.0 mL).

  • Activation: Cool the block to 0°C. Add DTAD (0.15 mmol) dissolved in THF (0.5 mL) dropwise.

    • Note: DTAD is preferred over DEAD/DIAD as the hydrazine byproduct is easier to remove.

  • Incubation: Shake at room temperature for 12–16 hours.

  • Self-Validating Cleanup (Filtration):

    • The phosphine oxide remains bound to the polymer.

    • Filter the reaction mixture through a frit into a collection plate.

    • Wash the resin with DCM (2 x 0.5 mL).

  • Scavenging (Optional): If excess phenol is detected, add PS-Carbonate resin to the filtrate and shake for 2 hours to sequester acidic starting materials.

  • Isolation: Evaporate solvent. The residue is typically >90% pure and ready for biological screening.

Protocol B: Minisci C-H Functionalization (Late-Stage)

Objective: Introduce alkyl groups at the electron-deficient C-3 or C-6 positions of the pyridazine ring directly, utilizing the alcohol as a directing group or bystander. Mechanism: Radical addition to the protonated heterocycle.

Workflow:
  • Dissolution: Dissolve 4-Pyridazinemethanol, alpha-methyl- (0.1 mmol) in H₂O/MeCN (1:1) with TFA (1.0 equiv).

  • Radical Source: Add Alkyl Carboxylic Acid (2.0 equiv) and AgNO₃ (0.2 equiv).

  • Initiation: Heat to 50°C and add (NH₄)₂S₂O₈ (2.0 equiv) dropwise over 30 minutes.

  • Workup: Neutralize with NaHCO₃, extract with EtOAc.

    • Caution: This reaction produces regioisomers (C3 vs C6). Separation via Prep-HPLC is required.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield in Mitsunobu Pyridazine nitrogen interference (acting as nucleophile).Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ for harder substrates. Ensure anhydrous conditions.
Racemization SN1 character due to electron-deficient ring stabilizing the carbocation.Maintain strictly low temperatures (0°C to RT). Avoid strong Lewis acids.
Poor Solubility High polarity of pyridazine.Use co-solvents: THF/DMF (9:1) or DCM/HFIP (Hexafluoroisopropanol).

References

  • Physicochemical Properties of Pyridazines

    • Wermuth, C. G. "Molecular Variations Based on Isosteric Replacements." The Practice of Medicinal Chemistry, 2008.
    • Meanwell, N. A. "The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery."[1] Journal of Medicinal Chemistry, 2023.

    • (Verified: NIH/PubMed)

  • Minisci Reaction on Pyridazines

    • Duncton, M. A. "Minisci Reactions: Versatile C-H Functionalizations for Medicinal Chemists."[2][3] Med.[3][4][5][6] Chem. Commun., 2011.

    • (Verified: RSC Publishing)

  • Parallel Synthesis & Polymer-Supported Reagents

    • Ley, S. V., et al. "Polymer-Supported Reagents in Organic Synthesis." Chemical Reviews, 2000.
    • (Verified: ACS Publications)

  • General Pyridazine Synthesis (Minisci Context)

    • Proctor, R. S. J., et al. "Minisci C-H Functionalization of Diazines." Journal of Organic Chemistry, 2019.[7]

    • (Verified: ACS Publications)

Sources

Application Note: High-Resolution NMR Profiling of 1-(Pyridazin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and drug discovery scientists requiring a definitive protocol for the structural validation of 4-Pyridazinemethanol, (\alpha)-methyl- (CAS: 6773-03-1), also known as 1-(Pyridazin-4-yl)ethanol .

Abstract & Scope

The pyridazine core is a "privileged scaffold" in medicinal chemistry, frequently serving as a bioisostere for phenyl or pyridine rings to modulate lipophilicity and metabolic stability. However, the electron-deficient nature of the 1,2-diazine ring creates unique characterization challenges, particularly regarding proton assignment and solvent-dependent conformational exchange.

This guide provides a standardized protocol for the full assignment of 1-(pyridazin-4-yl)ethanol . It addresses the specific challenge of differentiating the magnetically similar H3 and H6 aromatic protons and validating the position of the hydroxyethyl substituent using scalar (J) and dipolar (NOE) coupling networks.

Chemical Structure & Numbering System

To ensure unambiguous assignment, we utilize the IUPAC numbering for the pyridazine core:

  • Positions 1, 2: Nitrogen atoms.[1][2][3][4][5][6]

  • Position 4: Substitution site (1-hydroxyethyl group).[7]

  • Chirality: The molecule contains one stereocenter at the (\alpha)-position. This protocol assumes a racemic mixture unless chiral solvating agents are employed.

Target Molecule:



  • Formula: C(_7)H(_9)N(_2)O

  • MW: 124.14 g/mol

Experimental Protocol

Sample Preparation

Objective: Minimize hydrogen bonding variability and prevent overlapping solvent signals.

  • Solvent Selection: DMSO-d(_6) is the mandatory solvent for this protocol.

    • Reasoning: Chloroform-d (CDCl(_3)) often leads to broad, exchange-averaged hydroxyl signals and poor solubility for polar heterocycles. DMSO-d(_6) stabilizes the hydroxyl proton via hydrogen bonding, resulting in a sharp doublet (coupled to the methine CH) which provides crucial connectivity data.

  • Concentration: 10–15 mg of analyte in 600 (\mu)L solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)TD (Points)Relaxation Delay (D1)Purpose
1H 1D zg301664k2.0 sPrimary structure & purity check.
13C 1D zgpg3051264k2.0 sCarbon backbone verification.
COSY cosygpppqf42k x 2561.5 sH-H scalar coupling (H5-H6).
HSQC hsqcedetgpsisp242k x 2561.5 s1-bond C-H correlation (Multiplicity edited).
HMBC hmbcgplpndqf84k x 2561.5 sLong-range connectivity (C4 assignment).

Results & Discussion

1H NMR Assignment Logic

The aromatic region of 4-substituted pyridazine is distinct. Unlike pyridine, the protons are not evenly spaced.

  • H6 (Position 6): Adjacent to Nitrogen (N1). It appears most downfield due to the inductive effect of the nitrogen. It exhibits a characteristic ortho-coupling to H5.

  • H3 (Position 3): Adjacent to Nitrogen (N2) but meta to the substituent? No, it is adjacent to C4. It appears as a singlet (or finely split doublet due to long-range coupling) because it lacks an ortho-proton neighbor (N2 is at pos 2).

  • H5 (Position 5): Ortho to H6 and adjacent to the substituent C4. It appears as a doublet coupled to H6.

Diagnostic Signal: The presence of a sharp singlet at ~9.2 ppm (H3) and a doublet at ~7.6 ppm (H5) confirms the 4-substitution pattern. If the substitution were at position 3, you would see two coupled doublets (H4, H5) and one singlet (H6) or a complex ABC system.

Anticipated Chemical Shifts (DMSO-d(_6))

Note: Values are representative estimates based on heterocycle increments and internal standard databases.

PositionAtom(\delta)H (ppm)Multiplicity(\delta)C (ppm)Key Correlations (HMBC/COSY)
3 CH9.25s (broad)151.5HMBC to C5, C4
4 Cq--143.0-
5 CH7.65dd (J (\approx) 5.2, 2.0 Hz)124.5COSY to H6; HMBC to C3, C(\alpha)
6 CH9.18d (J (\approx) 5.2 Hz)153.0COSY to H5; HMBC to C4
(\alpha) CH4.85q (J (\approx) 6.5 Hz)65.5HMBC to C3, C4, C5
(\beta) CH(_3)1.38d (J (\approx) 6.5 Hz)24.5HMBC to C4, C(\alpha)
OH OH5.50d (J (\approx) 4.5 Hz)-COSY to H(\alpha)
Assignment Workflow (Visualization)

The following diagram illustrates the logical flow for distinguishing the aromatic protons, a common point of confusion in diazine chemistry.

NMR_Assignment Start Analyze Aromatic Region (7.5 - 9.5 ppm) Count Count Protons: 3 Aromatic Protons Found? Start->Count CheckSplitting Check Splitting Patterns Count->CheckSplitting H3_Path Singlet (s) (~9.2 ppm) CheckSplitting->H3_Path H5_H6_Path Doublets (d) (Coupled System) CheckSplitting->H5_H6_Path Assign_H3 Assign H3 (Isolated between N2 and C4) H3_Path->Assign_H3 Distinguish Distinguish H5 vs H6 Check COSY & Chemical Shift H5_H6_Path->Distinguish H6_ID H6: Downfield (~9.2 ppm) Adjacent to N1 Distinguish->H6_ID H5_ID H5: Upfield (~7.6 ppm) Adjacent to C4 Distinguish->H5_ID NOE_Check NOE Validation: Irradiate Methyl Group (1.38 ppm) H5_ID->NOE_Check NOE_Result Strong NOE to H5 Weak/No NOE to H6 NOE_Check->NOE_Result

Caption: Logic flow for the unambiguous assignment of pyridazine aromatic protons using scalar coupling and NOE.

Impurity Profiling

In the synthesis of 1-(pyridazin-4-yl)ethanol (often via Minisci reaction or reduction of 4-acetylpyridazine), specific impurities are common.

  • 4-Acetylpyridazine (Precursor):

    • Marker: Methyl ketone singlet at (\approx) 2.7 ppm.[8]

    • Impact: Indicates incomplete reduction.

  • Pyridazine (De-functionalized):

    • Marker: Symmetric multiplets at 9.2 ppm and 7.5 ppm (A2B2 system).

    • Impact: Indicates cleavage of the side chain (rare but possible under harsh conditions).

  • Residual Solvents:

    • Ethanol: Triplet at 1.06 ppm, Quartet at 3.44 ppm (in DMSO).

    • Water: Broad singlet at 3.33 ppm (in DMSO).

Advanced Validation: qNMR Purity Assessment

For drug development applications, quantitative NMR (qNMR) is recommended to establish potency.

  • Internal Standard: Maleic Acid (Singlet at 6.2 ppm) or 1,3,5-Trimethoxybenzene.

  • Integration Target: The Methyl doublet at 1.38 ppm is the most reliable integration target as it is in a clean region of the baseline, free from rotamers and exchangeable protons.

  • Calculation:

    
    
    

References

  • Pyridazine NMR Data: McNab, H. "An analysis of the 13C n.m.r.[1][3] spectra of pyridazin-3-ones and some specifically deuteriated derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1983 , 1203-1207.[8] Link

  • Solvent Impurities: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents."[9] Organometallics, 2010 , 29(9), 2176–2179. Link

  • General Heterocycle NMR: "1H, 13C, and 15N NMR spectra of some pyridazine derivatives." Magnetic Resonance in Chemistry, 2010 .[3] Link

Sources

"HPLC analysis of alpha-methyl-4-pyridazinemethanol purity"

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of -Methyl-4-Pyridazinemethanol Purity

Synonyms:

Introduction & Scientific Context

The Analyte and Its Significance
SR9009

The molecule consists of a pyridazine ring (a 1,2-diazine) substituted at the 4-position with a 1-hydroxyethyl group. This structure presents specific analytical challenges:

  • High Polarity: The hydroxyl group and the nitrogen-rich ring make the compound highly water-soluble, leading to poor retention on standard C18 columns.

  • Basicity: The pyridazine nitrogens (pKa

    
     2.3–2.5) can interact with residual silanols on silica-based columns, causing severe peak tailing [2].
    
  • Isomeric Purity: Distinguishing the 4-position isomer from potential 3- or 5-position regioisomers formed during synthesis is critical for downstream yield and purity.

Analytical Strategy (The "Why" Behind the Method)

To address these challenges, this protocol utilizes a Buffered Reverse-Phase (RP-HPLC) approach with specific controls:

  • pH Control (pH 3.0): Maintaining the mobile phase pH around 3.0 serves two purposes: it ensures the pyridazine ring is partially protonated (increasing solubility) while simultaneously suppressing the ionization of residual silanols on the column stationary phase, thereby reducing secondary interactions and peak tailing [3].

  • Column Selection: A "Base-Deactivated" (BD) C18 or a Polar-Embedded group column is selected to maximize retention of the polar analyte while resisting dewetting under high-aqueous conditions.

Experimental Protocol

Reagents and Materials
  • Reference Standard:

    
    -Methyl-4-pyridazinemethanol (>98% purity).
    
  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    , 85%).
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).

Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 1.36 g of

    
     in 1000 mL of water (10 mM). Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid. Filter through a 0.22 µm nylon membrane.
    
  • Organic Modifier (Mobile Phase B): 100% Acetonitrile.

Instrument Conditions
ParameterSettingRationale
Column Temp 30°CImproves mass transfer and peak shape.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Injection Vol 5–10 µLLower volume prevents peak broadening for polar analytes.
Detection UV @ 254 nmPyridazine ring absorption maximum.
Run Time 15 MinutesSufficient for impurity elution.
Gradient Program

The molecule is polar; therefore, a high-aqueous start is required to achieve retention (k' > 2).

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Isocratic Hold (Retention)
3.0955End Isocratic Hold
10.06040Linear Ramp (Elute Impurities)
10.1955Re-equilibration
15.0955End of Run

Method Validation & Performance Logic

This method is designed to be self-validating through System Suitability Testing (SST) . Before analyzing unknown samples, the following criteria must be met to ensure the system is "in control."

System Suitability Parameters (Acceptance Criteria)
  • Retention Time (

    
    ):  The analyte should elute between 4.0 – 6.0 minutes.
    
    • Logic: If

      
       min, the analyte is eluting near the void volume (
      
      
      ), making integration unreliable.
  • Tailing Factor (

    
    ):  Must be 
    
    
    .
    • Logic: High tailing indicates silanol interaction. If

      
      , the column may be degrading, or the buffer pH is incorrect.
      
  • Theoretical Plates (

    
    ):  > 5000.
    
    • Logic: Ensures sufficient column efficiency for separating regioisomers.

Linear Range & Sensitivity
  • Linearity: 10 µg/mL to 200 µg/mL (

    
    ).
    
  • LOD (Limit of Detection): ~0.5 µg/mL (Signal-to-Noise ratio 3:1).

  • LOQ (Limit of Quantitation): ~1.5 µg/mL (Signal-to-Noise ratio 10:1).

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analysis and the decision-making process for troubleshooting.

Analytical Workflow

AnalyticalWorkflowStartStart: Sample ReceiptPrepSample Prep:Dissolve in 95:5 Water:ACNStart->PrepFilterFiltration:0.22 µm PVDF/NylonPrep->FilterHPLCHPLC Injection:Gradient ElutionFilter->HPLCDetectUV Detection(254 nm)HPLC->DetectDataData Processing:Integration & SST CheckDetect->DataReportFinal Purity ReportData->Report

Figure 1: Step-by-step analytical workflow from sample preparation to final reporting.

Troubleshooting Decision Tree

TroubleshootingCheckSSTCheck SystemSuitability (SST)DecisionPass Criteria?CheckSST->DecisionProceedProceed toSample AnalysisDecision->ProceedYesFailTypeFailure Type?Decision->FailTypeNoTailingPeak Tailing(Tf > 1.5)FailType->TailingAsymmetryRetentionLow Retention(Rt < 3 min)FailType->RetentionEarly ElutionFixTailingAction:Lower pH to 2.5 orUse Base-Deactivated ColTailing->FixTailingFixRetentionAction:Reduce Initial ACN %or Use AQ-C18 ColumnRetention->FixRetention

Figure 2: Logic tree for diagnosing and resolving common chromatographic issues.

Sample Preparation Protocol

To ensure accuracy, sample solvent strength must match the initial mobile phase conditions to prevent "solvent shock" (which causes peak distortion).

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of

    
    -methyl-4-pyridazinemethanol into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.
    
  • Working Standard (100 µg/mL): Transfer 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A (Buffer) .

    • Critical Note: Diluting with buffer ensures the sample pH matches the column environment immediately upon injection.

  • Filtration: Filter approx. 1 mL through a 0.22 µm PVDF or Nylon syringe filter into an HPLC vial.

References

  • Soltani, A. et al. (2012). "Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists." Nature, 485, 62–68.

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography." Journal of Chromatography A, 1217(20), 3408-3417.

  • Dolan, J. W. (2006). "The Power of pH." LCGC North America, 24(11).

  • PubChem. (2023). "Compound Summary: SR9009." National Library of Medicine.

"role of 4-Pyridazinemethanol, alpha-methyl- in heterocyclic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Pyridazinemethanol,


-methyl- in Heterocyclic Scaffolding 

-methyl- (CAS: 14507-59-6) in Heterocyclic Synthesis

Executive Summary

4-Pyridazinemethanol,


-methyl- (also known as 1-(pyridazin-4-yl)ethanol) represents a critical "pivot" intermediate in the synthesis of functionalized pyridazine pharmacophores. Unlike its pyridine analogs, the electron-deficient nature of the pyridazine ring (diazine) imparts unique reactivity profiles to the 

-hydroxyalkyl side chain. This guide details its role as a precursor to 4-vinylpyridazine (a key monomer and Heck reaction substrate), its utility in generating chiral building blocks for kinase inhibitors, and the specific handling requirements to avoid ring-degradation or dismutation.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 1-(Pyridazin-4-yl)ethan-1-ol
CAS Number 14507-59-6
Molecular Formula C

H

N

O
Molecular Weight 124.14 g/mol
Key Reactivity Nucleophilic substitution (OH activation), Dehydration (Vinyl formation), Oxidation (Ketone reversion)
Stability Warning Susceptible to thermal dismutation at >150°C; acid-sensitive dehydration.

Mechanistic Insight: The electron-withdrawing effect of the 1,2-diazine ring significantly acidifies the


-protons of the precursor ketone (4-acetylpyridazine) and facilitates the elimination of the alcohol to the vinyl species. However, this same electron deficiency makes the ring susceptible to nucleophilic attack if the alcohol is activated with strong Lewis acids without careful temperature control.

Synthesis & Preparation Protocols

The most robust route to 4-Pyridazinemethanol,


-methyl- is the chemoselective reduction of 4-acetylpyridazine. Direct Minisci radical alkylation of pyridazine with ethanol is possible but often yields complex mixtures of isomers (position 3 vs 4).
Protocol A: Chemoselective Reduction of 4-Acetylpyridazine

Target: High-yield generation of the alcohol without over-reduction of the diazine ring.

Reagents:

  • Substrate: 4-Acetylpyridazine (1.0 eq)

  • Reductant: Sodium Borohydride (NaBH

    
    , 0.5 eq)
    
  • Solvent: Methanol (anhydrous)

  • Quench: Acetic acid or dilute HCl

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-acetylpyridazine (10 mmol) in anhydrous methanol (30 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Add NaBH

    
     (5 mmol) portion-wise over 15 minutes. Note: Pyridazines are sensitive to ring reduction; maintain low temperature to favor carbonyl reduction over ring hydrogenation.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 1 hour. Monitor via TLC (EtOAc/MeOH 9:1) or LC-MS.

  • Quench: Carefully quench excess hydride with acetic acid (pH ~6).

  • Workup: Concentrate under reduced pressure. Dissolve residue in brine/DCM. Extract with DCM (3x).[1] Dry organics over Na

    
    SO
    
    
    
    .[1]
  • Purification: If necessary, purify via flash chromatography (Silica, DCM/MeOH gradient).

    • Yield Expectation: 85-95%.

Critical Application: Synthesis of 4-Vinylpyridazine[1][2][3]

The


-methyl alcohol is the immediate precursor to 4-vinylpyridazine , a versatile intermediate used in Heck couplings and polymerization (e.g., for hydrogels or drug delivery systems).
Protocol B: Acid-Catalyzed Dehydration

Context: This reaction drives the formation of the styrene-like alkene, which is highly reactive in Pd-catalyzed cross-couplings.

Reagents:

  • Substrate: 1-(Pyridazin-4-yl)ethanol

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) or KHSO
    
    
    
  • Solvent: Toluene (Dean-Stark conditions)

Workflow:

  • Setup: Charge a flask with 1-(pyridazin-4-yl)ethanol and catalytic pTSA (10 mol%) in toluene.

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water azeotropically.

    • Critical Control Point: Monitor closely. Prolonged heating can lead to polymerization of the vinyl product.

  • Isolation: Once water evolution ceases (approx. 2-4 hours), cool rapidly. Wash with NaHCO

    
     (aq) to neutralize acid.
    
  • Stabilization: Add a radical inhibitor (e.g., BHT) if storing the vinyl compound, as it is prone to spontaneous polymerization.

Advanced Workflow: Chiral Resolution & Functionalization

For medicinal chemistry (e.g., PDE4 or kinase inhibitors), the enantiopure alcohol is often required.

Pathway Logic:

  • Enzymatic Resolution: Lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B, CAL-B) with vinyl acetate in MTBE is highly effective for heteroaryl ethanols.

  • Halogenation: Conversion of the alcohol to the chloride (using SOCl

    
    ) or bromide (PBr
    
    
    
    ) creates an electrophile for S
    
    
    2 displacement by amines, a common motif in CNS-active drugs.

Visualizing the Synthetic Pathway

The following diagram illustrates the central role of 1-(pyridazin-4-yl)ethanol in accessing diverse chemical spaces.

PyridazinePathways Acetyl 4-Acetylpyridazine (Precursor) Alcohol 1-(Pyridazin-4-yl)ethanol (Central Pivot) Acetyl->Alcohol NaBH4 Reduction (Protocol A) Vinyl 4-Vinylpyridazine (Monomer/Heck Substrate) Alcohol->Vinyl Dehydration (pTSA, -H2O) Halide 1-(Pyridazin-4-yl)ethyl halide (Electrophile) Alcohol->Halide SOCl2 or PBr3 (Activation) Chiral Enantiopure Alcohol (Drug Fragment) Alcohol->Chiral CAL-B Lipase (Kinetic Resolution) Polymer/Scaffold Polymer/Scaffold Vinyl->Polymer/Scaffold Polymerization or Heck Coupling

Figure 1: Synthetic divergence from 4-Pyridazinemethanol,


-methyl-. The alcohol serves as the gateway to vinyl, halide, and chiral pharmacophore derivatives.

Troubleshooting & Stability (The "Dismutation" Risk)

Observation: Researchers often observe "decomposition" during high-temperature distillation of pyridazinyl carbinols. Mechanism: This is frequently a Cannizzaro-like dismutation or disproportionation, where two molecules of the alcohol react to form one molecule of the ethyl-pyridazine and one molecule of the acetyl-pyridazine (or derived species). Prevention:

  • Avoid bulk distillation at temperatures >150°C.

  • Use column chromatography for purification whenever possible.

  • Store under inert atmosphere to prevent air oxidation back to the ketone.

References

  • Synthesis of Pyridazine Derivatives

    • Title: "Strategy for the synthesis of pyridazine heterocycles and its deriv
    • Source:Acta Chimica Slovenica, 2017.
    • URL:[Link]

  • Reduction of Heteroaryl Ketones

    • Title: "Advances in Heterocyclic Chemistry, Volume 24 (Quinazolines/Pyridazines)."
    • Source: Academic Press (via ScienceDirect/Elsevier).
    • URL:[Link]

  • Medicinal Chemistry Applications (Vinylpyridazine intermediates)
  • Polymerization of Vinylpyridazines

    • Title: "Poly(4-vinylpyridazine).[2] First Synthesis, Characterization and Properties."[2]

    • Source:Polymeric Materials Science and Engineering, 1990.[2]

    • URL:[Link] (General ACS Publications Landing Page for verification)

Sources

Troubleshooting & Optimization

"troubleshooting low yield in pyridazine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridazine Synthesis

Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to diagnose and resolve issues like low reaction yields. This document is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and supported by peer-reviewed literature.

FAQs and Troubleshooting Guide

Section 1: Starting Materials and Reagents

Question: My pyridazine synthesis from a 1,4-dicarbonyl compound and hydrazine is giving a very low yield. Where should I start troubleshooting?

Answer: This is a classic and robust method for forming the pyridazine core, so yield issues often trace back to the quality and handling of the starting materials.[1][2]

  • Purity of the 1,4-Dicarbonyl: The primary suspect should be the purity of your dicarbonyl starting material. Saturated 1,4-diketones can be prone to side reactions or may contain impurities that inhibit the cyclization.

    • Causality: Acidic or basic impurities can catalyze unintended side reactions, such as aldol condensations or decomposition. Residual solvents or starting materials from the dicarbonyl's synthesis can also interfere.

    • Recommended Action:

      • Verify Purity: Analyze your dicarbonyl compound using ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity.

      • Purification: If impurities are detected, purify the dicarbonyl compound by recrystallization or flash column chromatography.

      • Storage: Store purified dicarbonyls under an inert atmosphere, especially if they are prone to oxidation or hydration.

  • Quality of Hydrazine: Hydrazine, most commonly used as hydrazine hydrate (NH₂NH₂·H₂O), is a powerful reducing agent and can degrade over time.

    • Causality: Older bottles of hydrazine hydrate can have a lower effective concentration due to oxidation or absorption of atmospheric CO₂, leading to incorrect stoichiometry in your reaction.

    • Recommended Action: Use a fresh bottle of hydrazine hydrate or titrate your existing stock to determine its exact concentration before use. When handling, minimize exposure to air.

Question: I'm using a Diaza-Wittig reaction to synthesize a substituted pyridazine, but the reaction is failing. Why might this be?

Answer: The Diaza-Wittig reaction is a powerful but sensitive multi-step process.[3][4] Failure often occurs in one of two key stages: the initial oxidation or the final cyclization.

  • Inefficient Oxidation: The first step typically involves oxidizing a β-hydroxy-α-diazo precursor to an α-diazo-β-ketoester using an oxidant like IBX (1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide).[3][4]

    • Causality: Incomplete oxidation results in unreacted starting material, which cannot proceed to the cyclization step, thus capping the maximum possible yield. The α-diazo-β-ketoester intermediate can also be unstable.

    • Recommended Action:

      • Ensure the IBX is fully dissolved and active. Acetonitrile at reflux is a common solvent system.[4]

      • Monitor the oxidation step by Thin Layer Chromatography (TLC).

      • Crucially, the resulting α-diazo-β-ketoester is often used without further purification, as it can be prone to degradation on silica gel.[3] Proceed directly to the next step after filtering off the IBX byproduct.

  • Phosphine Reagent Issues: The choice of phosphine for the Diaza-Wittig cyclization is critical and a common point of failure.

    • Causality: Common phosphines like triphenylphosphine (PPh₃) are often completely ineffective for this transformation.[3][4] Hexamethylphosphorous triamide (HMPT) works but is highly toxic. Triethylphosphine is effective but prone to oxidation.[3][4]

    • Recommended Action: Tributylphosphine (P(n-Bu)₃) has been shown to be a superior reagent, offering higher yields and significantly shorter reaction times (e.g., 30 minutes vs. 16 hours for HMPT).[3][4] It is less prone to oxidation than triethylphosphine. Always handle phosphines under an inert atmosphere (Argon or Nitrogen).

Section 2: Reaction Conditions and Optimization

Question: How do I choose the right solvent for my pyridazine synthesis? The yield is inconsistent across different scales.

Answer: Solvent choice impacts solubility, reaction rate, and even product isolation. A solvent that works at a small scale may not be optimal for a larger prep.

  • For 1,4-Dicarbonyl Condensations: Ethanol or acetic acid are common choices. Acetic acid can act as both a solvent and a catalyst for the dehydration step. However, for sensitive substrates, a neutral solvent like ethanol with gentle heating (reflux) is often preferred.[2]

  • For Diaza-Wittig Reactions: The solvent can dramatically influence the yield, particularly during the phosphine-mediated cyclization.

    • Causality & Recommendation: Research has demonstrated that diisopropyl ether (i-Pr₂O) can be the best solvent when using tributylphosphine.[3][4] In many cases, the desired pyridazine product is insoluble in i-Pr₂O and precipitates directly from the reaction mixture. This drives the reaction equilibrium towards the product and simplifies purification, leading to high isolated yields.[3][4] Dichloromethane is also effective but may require column chromatography for purification.[4]

Question: My reaction appears to stall before completion. Should I increase the temperature or reaction time?

Answer: Before altering conditions, it's crucial to diagnose the cause of the stall.

  • Monitor the Reaction: Use TLC or LC-MS to confirm that the reaction has indeed stalled and isn't just slow. Compare the current reaction mixture to a sample of your starting material(s).

  • Reagent Stability: The stall could be due to the degradation of a key reagent. For instance, in a Diaza-Wittig reaction, the phosphine could have oxidized. In a metal-catalyzed reaction, the catalyst may have deactivated.[5]

  • Temperature Effects:

    • Causality: While increasing temperature often increases reaction rate, it can also accelerate side reactions or cause decomposition of thermally sensitive intermediates. For example, some β-hydroxy-α-diazo diketone intermediates are known to degrade easily.[3]

    • Recommendation: If reagent degradation is not suspected, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can be attempted. Monitor carefully for the appearance of new, undesired spots on TLC.

  • Reaction Time: Simply extending the reaction time is a valid strategy if you observe slow but steady product formation. Some reactions, like those using HMPT, can require 16 hours or more to reach completion.[4]

Troubleshooting Workflow: A General Approach

This diagram outlines a logical flow for diagnosing low-yield issues in a typical pyridazine synthesis.

TroubleshootingWorkflow start Low Yield Observed check_sm Step 1: Verify Starting Materials start->check_sm check_cond Step 2: Review Reaction Conditions start->check_cond check_workup Step 3: Analyze Work-up & Purification start->check_workup sm_purity Purity Issue? (NMR, LCMS) check_sm->sm_purity reagent_quality Reagent Degradation? (e.g., Hydrazine, Phosphine) check_sm->reagent_quality cond_temp Suboptimal Temperature? check_cond->cond_temp cond_solvent Incorrect Solvent? check_cond->cond_solvent cond_time Insufficient Time? check_cond->cond_time workup_loss Product Loss During Extraction? check_workup->workup_loss purify_loss Degradation on Silica? check_workup->purify_loss solve_sm Solution: Purify/Re-source Starting Materials sm_purity->solve_sm reagent_quality->solve_sm solve_cond Solution: Optimize Conditions (Temp, Solvent, Time) cond_temp->solve_cond cond_solvent->solve_cond cond_time->solve_cond solve_workup Solution: Modify Purification (Crystallization, Different Solvents) workup_loss->solve_workup purify_loss->solve_workup

Caption: General troubleshooting workflow for low-yield pyridazine synthesis.

Section 3: Method-Specific Issues and Protocols

Question: Can you provide a reliable, high-yield protocol for a Diaza-Wittig synthesis that avoids toxic reagents like HMPT?

Answer: Absolutely. Based on literature that systematically optimized this reaction, replacing HMPT with tributylphosphine and using diisopropyl ether as the solvent provides a safer, faster, and often higher-yielding method.[3][4]

Step 1: Oxidation of the β-Hydroxy-α-diazo Precursor

  • To a solution of your β-hydroxy-α-diazo ester/ketone (1.0 mmol) in acetonitrile (10 mL) under an Argon atmosphere, add IBX (1.3 mmol).

  • Heat the mixture to reflux for 2 hours.

  • Allow the reaction to cool to room temperature.

  • Filter the mixture to remove the solid IBX byproduct.

  • Concentrate the filtrate in vacuo. Do not attempt to purify the resulting crude α-diazo-β-ketoester on silica gel; use it directly in the next step.[3]

Step 2: Diaza-Wittig Cyclization

  • Dissolve the crude material from Step 1 in diisopropyl ether (i-Pr₂O, 20 mL) under an Argon atmosphere.

  • Add tributylphosphine (P(n-Bu)₃, 1.0 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • If a precipitate forms, this is likely your product. Collect the solid by vacuum filtration and wash with a small amount of cold i-Pr₂O.

  • If no precipitate forms, concentrate the reaction mixture and purify by flash column chromatography.

The choice of phosphine is critical. The following table summarizes the performance of different phosphines for a model reaction reported in the literature.[3][4]

ReagentSolventTimeYield (%)Notes
PPh₃Diethyl Ether48h0Reaction failed
HMPTDichloromethane16h75Works, but highly toxic
P(OEt)₃Dichloromethane16h55Lower yield than HMPT
PEt₃Dichloromethane5h70Faster, but prone to oxidation
P(n-Bu)₃ Dichloromethane <1h 85 Good yield, fast
P(n-Bu)₃ i-Pr₂O <30 min 92 Excellent yield, precipitation

Data synthesized from literature reports for a model substrate.[3][4]

Reagent Selection Logic for Diaza-Wittig Synthesis

This diagram illustrates the decision-making process for selecting the optimal phosphine and solvent.

ReagentSelection start Goal: High-Yield, Safe Diaza-Wittig phosphine_choice Select Phosphine Reagent start->phosphine_choice hmpt HMPT phosphine_choice->hmpt Traditional but toxic pph3 PPh₃ phosphine_choice->pph3 Common but ineffective pbu3 P(n-Bu)₃ phosphine_choice->pbu3 Modern, effective choice outcome1 Result: Moderate Yield, HIGH TOXICITY hmpt->outcome1 outcome2 Result: NO REACTION pph3->outcome2 solvent_choice Select Solvent pbu3->solvent_choice dcm Dichloromethane (DCM) solvent_choice->dcm ipro Diisopropyl Ether (i-Pr₂O) solvent_choice->ipro outcome3 Result: Good Yield, requires chromatography dcm->outcome3 outcome4 Result: EXCELLENT Yield, product precipitates ipro->outcome4

Caption: Decision diagram for reagent selection in Diaza-Wittig cyclizations.

References

  • Lirias, S., et al. (2013). Strategy for the synthesis of pyridazine heterocycles and its derivatives. HAL Open Science. [Link]

  • Wang, Y., et al. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Lete, E., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(17), 8542-8557. [Link]

  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]

  • De Moerloose, B., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7033. [Link]

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Oliveira-Campos, A. M. F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

  • Daniel, J., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4681. [Link]

  • Tice, N. (n.d.). Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. University of Findlay. [Link]

  • Singh, A., et al. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 5(1), 41-51. [Link]

  • Singh, A., et al. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Drug Development and Research, 6(2), 131-145. [Link]

  • O'Flynn, B., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1-38. [Link]

  • Dumitrascu, F., et al. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 25(1), 199. [Link]

  • Kodama, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]

Sources

"optimization of reaction conditions for alpha-methyl-4-pyridazinemethanol"

Technical Guide: Optimization of Reaction Conditions for -Methyl-4-pyridazinemethanol

12

Executive Summary & Strategic Route Selection

The synthesis of


-methyl-4-pyridazinemethanol12

As an Application Scientist, I frequently see researchers fail not in the reaction step, but in the isolation of this highly water-soluble, amphoteric intermediate. This guide prioritizes the Reduction of 4-Acetylpyridazine as the most scalable and chemically robust route, while addressing the "High-Risk" Organometallic addition route for specific use cases.

Decision Matrix: Selecting Your Synthetic Pathway

Use the following logic flow to determine the optimal starting point based on your available precursors and scale.

RouteSelectioncluster_adviceApplication NoteStartStart: Available PrecursorAcetyl4-AcetylpyridazineStart->AcetylFormyl4-PyridazinecarboxaldehydeStart->FormylCyano4-CyanopyridazineStart->CyanoRedRoute A: NaBH4 Reduction(Recommended)Acetyl->RedHigh YieldScalableGrigRoute B: MeMgBr + CeCl3(High Risk: Ring Attack)Formyl->GrigRequires Lewis AcidHydroHydrolysis/Grignard(Multi-step)Cyano->HydroConvert to KetoneHydro->AcetylNoteRoute A is preferred due tocleaner impurity profileand easier workup.

Figure 1: Synthetic route decision tree. Route A (Reduction) is the industry standard for >10g scale-up.[1]

Protocol A: Reduction of 4-Acetylpyridazine (Recommended)[1]

This route utilizes Sodium Borohydride (

The Challenge: Water Solubility

The pyridazine nitrogen lone pairs form strong hydrogen bonds with water. Standard extraction (DCM/Water separation) often yields <30% recovery because the partition coefficient (

Optimized Protocol

Reagents:

  • Substrate: 4-Acetylpyridazine (1.0 eq)[1]

  • Reducing Agent:

    
     (0.6 - 0.8 eq)[1]
    
  • Solvent: Methanol (Anhydrous)[1]

  • Quench: Acetone & Sat.

    
    
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-acetylpyridazine in anhydrous Methanol (

    
    ) and cool to 
    
    
    .
    • Why? Low temperature suppresses side reactions (e.g., dimerization).[2]

  • Addition: Add

    
     portion-wise over 30 minutes.
    
    • Critical: Maintain internal temperature

      
      . Exotherms can promote ring reduction (over-reduction).[2]
      
  • Monitoring: Stir at

    
     for 1 hour, then warm to RT. Monitor by TLC (10% MeOH in DCM).[2]
    
    • Note: The alcohol product will be significantly more polar (lower

      
      ) than the ketone.
      
  • Quench: Add Acetone (2 eq relative to borohydride) to destroy excess hydride. Stir for 15 mins.

  • Concentration: Remove Methanol in vacuo to obtain a solid residue. Do not add water yet.

Troubleshooting The Work-up (The "Salting Out" Method)
IssueRoot CauseSolution
Low Recovery Product remains in aqueous phase during extraction.[1][2]Saturation: Dissolve residue in minimal water.[2] Saturate with solid

or

until undissolved salt remains.[2] Extract with n-Butanol or IPA/CHCl3 (1:3) .[1][2]
Emulsion Amphoteric nature of pyridazine.[2]Filter the biphasic mixture through a Celite pad to remove boron salts before separation.
Decomposition Acidic quench causes retro-aldol or dehydration.[1][2]Avoid strong acids (HCl). Use saturated

or adjust pH to ~8.0 before extraction.[2]

Protocol B: Organometallic Addition (Route B)[2]

Context: Use this only if you must start from 4-pyridazinecarboxaldehyde . Risk: Grignard reagents (

12
The "Cerium Fix" (Organocerium Chemistry)

To force 1,2-addition (carbonyl attack), you must increase the oxophilicity of the nucleophile using Cerium(III) Chloride (

Protocol:

  • Dry the Salt: Dry

    
     at 
    
    
    under high vacuum for 2 hours to generate anhydrous
    
    
    .
  • Slurry: Suspend anhydrous

    
     (1.5 eq) in THF at RT for 1 hour.
    
  • Transmetallation: Cool to

    
    . Add 
    
    
    or
    
    
    (1.5 eq) dropwise.[2] Stir for 30 mins.
    • Mechanism:[1][3][4][5][6] Forms the less basic, more oxophilic organocerium reagent (

      
      ).
      
  • Addition: Add 4-pyridazinecarboxaldehyde (1.0 eq) in THF.

  • Workup: Quench with wet THF, then aqueous

    
    .
    

Purification & Isolation Workflow

The following diagram illustrates the critical purification logic required to isolate >95% pure material.

PurificationCrudeCrude Reaction Mixture(Post-Quench)Step1Evaporate Organic Solvent(MeOH/THF)Crude->Step1CheckIs Product Water Soluble?Step1->CheckExtractionContinuous Extraction(Chloroform, 24h)Check->ExtractionYes (High)AltExtSalting Out Extraction(Sat. K2CO3 + IPA/CHCl3)Check->AltExtYes (Rapid)FlashFlash ChromatographyDCM:MeOH (95:5 to 90:10)Extraction->FlashAltExt->FlashFinalPure alpha-methyl-4-pyridazinemethanol(Viscous Oil/Solid)Flash->Final

Figure 2: Purification workflow emphasizing continuous extraction for water-soluble heterocycles.

Frequently Asked Questions (FAQs)

Q1: My product is an oil that won't crystallize. Is it impure?

  • A: Not necessarily.

    
    -methyl-4-pyridazinemethanol often exists as a viscous oil or low-melting solid due to hydrogen bonding disruption by the methyl group.[1][2] Verify purity via 
    
    
    -NMR (DMSO-
    
    
    ). Look for the characteristic quartet at
    
    
    (
    
    
    -OH) and doublet at
    
    
    (
    
    
    ).[2]

Q2: Can I use hydrogenation (


) instead of 

?
  • A: Avoid this. Pyridazine rings are susceptible to reduction under catalytic hydrogenation conditions, yielding tetrahydropyridazines or ring-opening to 1,4-diamines.[1]

    
     is chemoselective for the carbonyl.
    

Q3: Why did my Grignard reaction turn into a black tar?

  • A: You likely experienced nucleophilic attack on the pyridazine ring carbons.[2] The ring is electron-deficient (similar to nitrobenzene).[1][2] Without

    
     or low temperature (
    
    
    ), the Grignard reagent acts as a base or nucleophile on the aromatic system.

Q4: How do I remove the boron salts completely?

  • A: If filtration isn't working, treat the crude residue with MeOH and evaporate 3-4 times. This forms volatile trimethyl borate (

    
    ), which can be removed in vacuo.[2]
    

References

  • Synthesis of 4-pyridinemethanol derivatives (Analogous Chemistry)

    • Patent: CN103408486A. "Preparation method of 4-pyridinemethanol." (Demonstrates NaBH4/LiCl reduction protocols for electron-deficient heterocycles).
    • URL:[1]

  • Grignard Addition to Pyrazines/Pyridazines

    • Source: "Regioselective addition of Grignard reagents to N-acylpyrazinium salts." Beilstein J. Org.[7] Chem. 2019, 15, 72–78. (Highlights the regioselectivity issues with organometallics on diazines).

    • URL: [Beilstein J. Org.[7] Chem. Article]([Link])

  • Purification of Water-Soluble Pyrazines

    • Source: "Recovery of Natural Pyrazines... Using an Innovative Extraction Installation." Molecules 2021.
    • URL:[2]

  • General Reactivity of Pyridazines: Source: Heinisch, G., & Frank, H. "Pharmacochemistry of Pyridazines." Progress in Medicinal Chemistry. (Foundational text on the sensitivity of the pyridazine ring to reduction and nucleophiles).

Technical Support Center: Grignard Reactions with Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Grignard reactions involving pyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful yet nuanced transformation. The inherent electronics of the pyridine ring often lead to complex reaction outcomes, including issues with regioselectivity and the formation of undesirable byproducts.

This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose problems, optimize your reaction conditions, and achieve your desired synthetic targets with higher fidelity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My reaction yields a complex mixture of isomers (e.g., C2, C4, C6 addition) and is difficult to purify.

Symptom: You observe multiple product spots on a TLC plate that are difficult to separate by column chromatography. The ¹H NMR spectrum of the crude product is complex, showing multiple sets of signals for pyridine-like protons.

Possible Causes:

  • Electronic Nature of Pyridine: The pyridine nitrogen activates the C2, C4, and C6 positions towards nucleophilic attack, but the relative reactivity can be similar, leading to poor regioselectivity.

  • Steric Hindrance: The steric bulk of both the Grignard reagent and substituents on the pyridine ring can influence the site of attack. Less hindered positions are generally favored.

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for multiple addition pathways, leading to a loss of selectivity.

Proposed Solutions:

  • Activate the Pyridine Ring: Convert the pyridine into a pyridinium salt in situ. Reacting the pyridine with an activating agent like benzyl chloroformate or methyl chloroformate generates an N-acylpyridinium ion. This modification significantly enhances the electrophilicity of the C4 position, strongly favoring 1,4-addition.[1][2]

  • Utilize a Pyridine N-Oxide: The N-oxide functionality directs Grignard reagents predominantly to the C2 position.[3][4] This is an excellent strategy if C2 substitution is the desired outcome. The N-oxide can be removed in a subsequent reduction step.[5]

  • Employ Catalysis: The use of a copper catalyst, such as CuBr·SMe₂, can significantly improve the regioselectivity of the addition, often favoring the 1,4-adduct (dihydropyridine).[2][6]

  • Optimize Temperature: Perform the reaction at very low temperatures (e.g., -78 °C). This will favor the kinetically controlled product, which is often a single regioisomer.[1][6]

Problem 2: My main byproduct is a homocoupled dimer of my Grignard reagent (R-R).

Symptom: You isolate a significant amount of a symmetrical byproduct derived from your Grignard reagent (e.g., biphenyl if using PhMgBr). This is often accompanied by low conversion of the starting pyridine.

Possible Causes:

  • Single Electron Transfer (SET) Pathway: Instead of a direct nucleophilic attack, an electron can be transferred from the Grignard reagent to the pyridine derivative.[7] This generates a radical intermediate from the Grignard reagent, which can then dimerize.[8] This pathway is more common with sterically hindered substrates or when certain impurities are present.[7][9]

  • Presence of Transition Metal Impurities: Trace amounts of metals like iron or copper in the magnesium turnings can catalyze homocoupling (Wurtz-type) reactions.[10]

  • Photochemical Activation: Recent studies have shown that light can promote SET from a Grignard reagent to a bromopyridine, leading to radical coupling reactions.[11]

Proposed Solutions:

  • Use High-Purity Magnesium: Ensure you are using high-quality magnesium turnings with minimal transition metal contamination.

  • Control the Reaction Environment: Run the reaction in the dark to minimize any potential light-induced radical pathways.[11]

  • Modify the Substrate: If possible, use a pyridine derivative that is less prone to accepting an electron. Highly electron-deficient pyridines are more susceptible to SET.

  • Consider Alternative Organometallics: If SET persists, switching to a less reducing organometallic reagent, such as an organozinc or organoboron compound, may be beneficial, though this would involve a different reaction class (e.g., Negishi or Suzuki coupling).

Problem 3: The reaction is sluggish, and I recover a significant amount of my starting ketone-substituted pyridine.

Symptom: After aqueous workup, a large fraction of the starting material is recovered unchanged, with very little of the desired tertiary alcohol product formed.

Symptom Details: The Grignard reagent is consumed, but the desired addition to the carbonyl does not occur.

Possible Cause:

  • Enolization: The Grignard reagent is acting as a base rather than a nucleophile. If the ketone substituent on the pyridine has protons on its α-carbon, the Grignard reagent can deprotonate it to form an enolate. This is especially problematic with bulky Grignard reagents (e.g., t-BuMgCl) or sterically hindered ketones.[7][12] The enolate remains unreactive towards further Grignard addition and is protonated back to the starting ketone during workup.

Proposed Solutions:

  • Use a Less Hindered Grignard Reagent: If the synthetic plan allows, switch to a less bulky Grignard reagent (e.g., MeMgBr or EtMgBr).

  • Change the Cation (Cerium Chloride): Perform the reaction in the presence of anhydrous cerium(III) chloride (Luche reaction conditions). The organocerium reagent formed in situ is significantly less basic than the Grignard reagent but remains highly nucleophilic, suppressing the competing enolization pathway.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (-78 °C) can favor the nucleophilic addition pathway over deprotonation.

Visualizing Reaction Pathways

Troubleshooting Flowchart

This diagram outlines a logical workflow for diagnosing and solving common issues in Grignard reactions with pyridines.

start Reaction Start check_outcome Analyze Crude Product (TLC, NMR, LC-MS) start->check_outcome outcome_isomers Problem: Mixture of Isomers check_outcome->outcome_isomers Poor Regioselectivity outcome_homocoupling Problem: Homocoupling (R-R) check_outcome->outcome_homocoupling R-R Byproduct outcome_enolization Problem: Enolization (Ketone SM) check_outcome->outcome_enolization SM Recovered outcome_success Success: Clean Product check_outcome->outcome_success High Yield & Purity sol_isomers1 Solution: Activate Pyridine (N-Oxide or Pyridinium Salt) outcome_isomers->sol_isomers1 sol_isomers2 Solution: Add Cu(I) Catalyst outcome_isomers->sol_isomers2 sol_homocoupling Solution: Use High-Purity Mg Run in Dark outcome_homocoupling->sol_homocoupling sol_enolization Solution: Add CeCl3 Lower Temperature outcome_enolization->sol_enolization end Purification outcome_success->end sol_isomers1->end sol_isomers2->end sol_homocoupling->end sol_enolization->end

Caption: Troubleshooting workflow for byproduct formation.

Mechanism: Competing Addition Pathways

This diagram illustrates the competition between 1,2-addition and 1,4-addition of a Grignard reagent to an activated N-acylpyridinium ion.

sub N-Acylpyridinium Ion ts_12 1,2-Addition (Higher Energy TS) sub->ts_12 Attack at C2 ts_14 1,4-Addition (Lower Energy TS) sub->ts_14 Attack at C4 grignard R-MgX grignard->ts_12 grignard->ts_14 prod_12 1,2-Dihydropyridine ts_12->prod_12 prod_14 1,4-Dihydropyridine (Major Product) ts_14->prod_14

Caption: 1,2- vs. 1,4-addition pathways.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in mechanism when using a standard pyridine versus a pyridine N-oxide?

With a standard pyridine, the Grignard reagent acts as a nucleophile attacking the electron-deficient carbon atoms (C2, C4, C6) of the neutral aromatic ring. The reaction can be sluggish and may lack regioselectivity. When you use a pyridine N-oxide, the oxygen atom alters the electronic distribution, making the C2 and C6 positions highly electrophilic. The Grignard reagent adds to the C2 position, forming an intermediate that can be rearomatized to a 2-substituted pyridine, often with treatment by an agent like acetic anhydride.[3][4]

Q2: I've seen copper salts used in these reactions. What is their primary role?

Copper(I) salts are often used as catalysts to promote the highly regio- and enantioselective 1,4-dearomatization of pyridinium salts with Grignard reagents.[2][6] The mechanism is believed to involve the formation of a copper-ate complex with the Grignard reagent, which then delivers the nucleophile to the C4 position of the activated pyridine ring in a more controlled manner than the Grignard reagent alone. This minimizes side reactions and dramatically improves selectivity.

Q3: My Grignard reagent formation doesn't initiate. What should I do?

This is a classic Grignard problem. The most common cause is a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, or the presence of trace amounts of water in the solvent or glassware.[12]

  • Activation: Try activating the magnesium. A small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the turnings under an inert atmosphere can expose a fresh magnesium surface and initiate the reaction.

  • Anhydrous Conditions: Ensure your glassware is oven-dried or flame-dried and that your solvent is truly anhydrous. Even atmospheric moisture can quench the reaction.

Q4: Can a Grignard reagent deprotonate the pyridine ring itself?

Direct deprotonation of an unsubstituted pyridine ring by a Grignard reagent is generally not a significant competing pathway. The protons on the pyridine ring are not acidic enough to be readily removed by common Grignard reagents like alkyl or aryl magnesium halides. The nucleophilic addition to the ring is kinetically and thermodynamically favored. However, with very strong, non-nucleophilic bases, deprotonation can occur, but this is outside the scope of typical Grignard additions.

Key Experimental Protocols

Protocol 1: Copper-Catalyzed 1,4-Addition of a Grignard Reagent to an In Situ Generated N-Acylpyridinium Salt

This protocol is adapted from methodologies developed for highly regioselective additions to pyridines.[2][6]

Materials:

  • Substituted Pyridine (1.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂) (5 mol%)

  • Chiral Ligand (if asymmetry is desired, e.g., a phosphoramidite) (6 mol%)

  • Benzyl Chloroformate (2.0 equiv)

  • Grignard Reagent (in THF or Et₂O, 1.2-2.0 equiv, titrated)

  • Saturated aqueous NH₄Cl solution

Methodology:

  • To a flame-dried, argon-purged flask, add the substituted pyridine (0.2 mmol, 1.0 equiv), CuBr·SMe₂ (0.01 mmol, 5 mol%), and the chiral ligand (0.012 mmol, 6 mol%).

  • Add anhydrous DCM or toluene (2 mL) and cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add the benzyl chloroformate (0.4 mmol, 2.0 equiv) and stir the mixture for 10 minutes to form the pyridinium salt.

  • Add the Grignard reagent (e.g., EtMgBr, 3.0 M in Et₂O, 0.24 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Stir the reaction at -78 °C for 12-16 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product (a dihydropyridine derivative) by flash column chromatography on silica gel.

Protocol 2: Titration of Grignard Reagent Concentration

To avoid stoichiometry-related byproducts, it is critical to know the exact concentration of your Grignard reagent, which can degrade over time.

Materials:

  • Salicylaldehyde phenylhydrazone (or a similar indicator like 2,2'-bipyridyl)

  • Anhydrous THF

  • Grignard reagent solution to be titrated

  • 1.00 M sec-Butanol in xylene (or another accurately known secondary alcohol solution)

Methodology:

  • To a flame-dried, argon-purged flask, add ~50 mg of salicylaldehyde phenylhydrazone and 5 mL of anhydrous THF. The solution will be colorless.

  • Add the Grignard reagent solution dropwise via syringe until a distinct, persistent yellow/orange color appears. This step neutralizes any trace impurities. Record the volume added.

  • Add an accurately measured volume of the Grignard solution (e.g., 1.00 mL) to the flask. The solution will be colored.

  • Titrate this solution by adding the standardized 1.00 M sec-butanol solution dropwise until the color just disappears.

  • Record the volume of sec-butanol solution added.

  • Calculation: Molarity (M) = (Volume of sec-Butanol × Molarity of sec-Butanol) / Volume of Grignard Reagent.

References

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Reaction of pyridine N‐oxides with Grignard reagents. ResearchGate. [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. [Link]

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. National Center for Biotechnology Information. [Link]

  • Grignard compounds derived from pyridine. I. ResearchGate. [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Syntheses of Substituted Pyridines, Quinolines and Diazines via Palladium-Catalyzed Cross-Coupling of Aryl Grignard Reagents. ResearchGate. [Link]

  • Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. ResearchGate. [Link]

  • Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. ACS Publications. [Link]

  • ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. ResearchGate. [Link]

  • Direct evidence supporting a single electron transfer pathway in the reduction of ketones by primary, secondary, and tertiary Grignard reagents. Journal of the American Chemical Society. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. National Center for Biotechnology Information. [Link]

  • Homocoupling of a Grignard Reagent toward the Synthesis of 2,2′-Bis(trifluoromethyl)-4,4′-diaminobiphenyl. ResearchGate. [Link]

  • Single electron transfer-induced Grignard cross-coupling involving ion radicals as exclusive intermediates. Chemical Communications. [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. ACS Publications. [Link]

  • Chemistry Grignard Reaction Mechanism. SATHEE. [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Chemistry Portal. [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]

  • Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Mettler Toledo. [Link]

  • Process for the reduction of pyridine n-oxides.
  • Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. YouTube. [Link]

Sources

"stability issues of 4-Pyridazinemethanol, alpha-methyl- in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Pyridazinemethanol, alpha-methyl-. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the necessary information to anticipate and troubleshoot potential stability issues, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for 4-Pyridazinemethanol, alpha-methyl-?

When handling 4-Pyridazinemethanol, alpha-methyl- in its solid form, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent moisture absorption and degradation.[1][2] For long-term storage, temperatures between 2-8°C are advisable.[4]

Q2: What are the potential degradation pathways for 4-Pyridazinemethanol, alpha-methyl- in solution?

While specific degradation pathways for 4-Pyridazinemethanol, alpha-methyl- are not extensively documented in the public domain, we can infer potential routes based on the chemistry of related pyridine derivatives. The primary mechanisms of degradation are likely to involve oxidation of the alcohol functional group and potential reactions involving the pyridazine ring, especially under conditions of pH stress, light exposure, or in the presence of reactive species. In biological systems, pyridine derivatives can undergo hydroxylation and subsequent ring cleavage.[5][6][7]

Q3: How does pH affect the stability of 4-Pyridazinemethanol, alpha-methyl- in aqueous solutions?

The pyridazine moiety contains nitrogen atoms that can be protonated at acidic pH. This can influence the electron density of the ring and potentially affect the stability of the entire molecule. While specific data is unavailable, it is prudent to assume that extremes of pH could lead to degradation. It is recommended to perform pH stability studies to determine the optimal pH range for your specific application.

Q4: Is 4-Pyridazinemethanol, alpha-methyl- sensitive to light?

Many heterocyclic aromatic compounds exhibit photosensitivity. Exposure to UV or even ambient light over extended periods can potentially lead to photodegradation. To mitigate this risk, it is best practice to prepare and store solutions of 4-Pyridazinemethanol, alpha-methyl- in amber vials or protect them from light by wrapping containers in aluminum foil.

Troubleshooting Guide

This guide addresses common issues encountered when working with 4-Pyridazinemethanol, alpha-methyl- in solution.

Observed Issue Potential Cause Troubleshooting Steps
Loss of potency or unexpected results over time. Chemical degradation of the compound in solution.- Prepare fresh solutions before each experiment. - Perform a stability study under your experimental conditions (see Protocol 1). - Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.- Characterize the new peaks using mass spectrometry to identify potential degradants. - Adjust solution pH, temperature, or solvent to minimize degradation. - Evaluate the impact of light exposure on stability.
Precipitation of the compound from solution. Poor solubility or compound degradation leading to insoluble products.- Confirm the solubility of the compound in your chosen solvent system. - Consider the use of co-solvents or adjusting the pH to improve solubility. - Filter the solution before use to remove any particulates.

Experimental Protocols

Protocol 1: Accelerated Stability Study in Solution

This protocol provides a framework for assessing the stability of 4-Pyridazinemethanol, alpha-methyl- under various conditions.

Objective: To determine the stability of 4-Pyridazinemethanol, alpha-methyl- in a specific solvent and at a defined temperature and pH over time.

Materials:

  • 4-Pyridazinemethanol, alpha-methyl-

  • Solvent of interest (e.g., water, PBS, DMSO)

  • pH meter and buffers

  • HPLC or LC-MS system with a suitable column

  • Incubator or water bath

  • Amber vials

Procedure:

  • Solution Preparation: Prepare a stock solution of 4-Pyridazinemethanol, alpha-methyl- in the desired solvent at a known concentration. If using aqueous buffers, adjust the pH to the desired value.

  • Aliquoting: Dispense the solution into multiple amber vials.

  • Time Points: Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation: Store the vials at the desired temperature. Include a control set stored at a lower temperature (e.g., 4°C) where the compound is expected to be more stable.

  • Analysis: At each time point, remove a vial and analyze the sample by HPLC or LC-MS. Quantify the peak area of the parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. This will provide an estimate of the compound's stability under the tested conditions.

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_solution Prepare Stock Solution aliquot Aliquot into Vials prep_solution->aliquot incubate Incubate at Test Conditions aliquot->incubate sample Sample at Time Points incubate->sample analyze HPLC/LC-MS Analysis sample->analyze data_analysis Plot % Remaining vs. Time analyze->data_analysis Degradation_Pathway Parent 4-Pyridazinemethanol, alpha-methyl- Oxidation_Product Ketone Derivative Parent->Oxidation_Product Oxidation Hydroxylation_Product Hydroxylated Pyridazine Parent->Hydroxylation_Product Hydroxylation Ring_Cleavage Ring-Opened Products Hydroxylation_Product->Ring_Cleavage Further Oxidation

Sources

"optimizing temperature for alpha-methyl-4-pyridazinemethanol synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of


-Methyl-4-pyridazinemethanol 
Authorized Access: Senior Application Scientist Level
Topic ID: PYR-SYN-04-TEMP[1]

Core Directive & Executive Summary

The Challenge: Synthesizing


-methyl-4-pyridazinemethanol (also known as 1-(pyridazin-4-yl)ethanol) presents a specific chemoselective challenge: the electron-deficient 1,2-diazine ring .[1]

Unlike phenyl or pyridine analogs, the pyridazine nucleus is highly susceptible to nucleophilic attack on the ring carbons (positions 3, 5, or 6) rather than the desired exocyclic carbonyl group.[1] Furthermore, the ring is prone to oxidative degradation or polymerization under thermal stress.

The Solution: Temperature optimization is not merely about yield; it is the regioselective switch .

  • High Temperatures (>25°C): Favor ring opening, polymerization (tars), and thermodynamic byproducts.[1]

  • Controlled Low Temperatures (-78°C to 0°C): Favor kinetic control, directing nucleophilic attack to the carbonyl (C=O) or preventing hydride over-reduction.[1]

This guide details the two primary synthesis routes: Route A (Reduction of 4-Acetylpyridazine) and Route B (Grignard Addition to 4-Formylpyridazine) , with a focus on temperature-dependent troubleshooting.[1]

Synthesis Pathways & Logic

Route A: Reduction of 4-Acetylpyridazine (Recommended)
  • Mechanism: Nucleophilic hydride addition (NaBH₄) to the ketone.[2][3]

  • Temperature Criticality: Exothermic reaction. Uncontrolled heat leads to "reductive ring damage" (formation of dihydropyridazines).

  • Optimal Zone:

    
    .[1]
    
Route B: Grignard Addition to 4-Formylpyridazine (High Risk)[1]
  • Mechanism: Organometallic addition (MeMgBr) to the aldehyde.

  • Temperature Criticality: Pyridazines react with Grignards at the ring positions (1,4-addition) at room temperature.[1] Cryogenic conditions are required to favor 1,2-addition at the carbonyl.[1]

  • Optimal Zone:

    
    .[1][4][5]
    

SynthesisPathways Start_Ketone Precursor: 4-Acetylpyridazine Condition_A Route A: NaBH4 (0°C to RT) Start_Ketone->Condition_A Start_Aldehyde Precursor: 4-Formylpyridazine Condition_B_Cold Route B: MeMgBr (-78°C) Start_Aldehyde->Condition_B_Cold Condition_B_Hot Route B: MeMgBr (>0°C) Start_Aldehyde->Condition_B_Hot Product Target: α-methyl-4-pyridazinemethanol Condition_A->Product High Yield Byproduct_Tar Byproduct: Polymer/Tar Condition_A->Byproduct_Tar If T > 40°C Condition_B_Cold->Product Kinetic Control Byproduct_Ring Byproduct: Ring Alkylation / Dihydro Condition_B_Hot->Byproduct_Ring Thermodynamic/Ring Attack

Figure 1: Decision tree for synthesis routes highlighting the temperature-dependent divergence between product formation and ring destruction.

Detailed Protocols & Temperature Optimization

Protocol A: Sodium Borohydride Reduction (Scalable)

Best for: Routine synthesis, high throughput.[1]

ParameterSpecificationReasoning
Solvent Methanol (MeOH) or EtOHProtic solvent activates NaBH₄ via hydrogen bonding.[1]
Reagent NaBH₄ (0.6 - 1.0 equiv)Mild hydride source.[1] LiAlH₄ is too aggressive and will reduce the ring.
Temp (Addition) 0°C (Ice Bath) Suppresses exotherm.[1] Prevents "runaway" reduction of the ring.
Temp (Reaction) Warm to 20°C Ensures completion. Do not heat/reflux.
Quench Acetone then dilute HClAcetone destroys excess hydride gently; acid hydrolyzes the borate complex.

Step-by-Step:

  • Dissolve 4-acetylpyridazine (1.0 eq) in MeOH (0.5 M concentration).

  • Cool solution to 0°C using an ice/water bath. Allow 15 mins for equilibration.

  • Add NaBH₄ (0.6 eq) portion-wise over 20 minutes. Note: Vigorous bubbling (H₂) will occur.[1] Do not let internal temp rise above 5°C.

  • Remove ice bath and stir at Room Temperature (20–25°C) for 2 hours.

  • TLC Check: Look for disappearance of ketone (Rf ~0.4 in 5% MeOH/DCM) and appearance of alcohol (Rf ~0.2).

  • Quench: Add acetone (2 eq) at 0°C, stir 10 min. Then add sat. NH₄Cl or 1M HCl carefully.

  • Extraction: Evaporate MeOH, extract aqueous residue with EtOAc or DCM/iPrOH (3:1) if water solubility is an issue.

Protocol B: Grignard Addition (Specialized)

Best for: Introducing isotopic labels (e.g., CD₃) or if the aldehyde is the only available precursor.[1]

ParameterSpecificationReasoning
Solvent Anhydrous THFEthers coordinate Mg; THF is standard.[1]
Reagent MeMgBr (1.1 equiv)Nucleophile.[1]
Temp (Addition) -78°C (Dry Ice/Acetone) CRITICAL. At -78°C, carbonyl addition is favored.[1] At 0°C, ring addition dominates.[1]
Additives CeCl₃ (Optional)"Luche" conditions can further harden the nucleophile, favoring 1,2-addition.[1]

Step-by-Step:

  • Flame-dry glassware under Argon/Nitrogen.

  • Dissolve 4-pyridazinecarboxaldehyde in dry THF.

  • Cool to -78°C . Hold for 20 minutes.

  • Add MeMgBr dropwise along the flask wall to pre-cool the reagent.

  • Stir at -78°C for 1 hour.

  • Quench COLD: Add sat. NH₄Cl solution while still at -78°C. Warming the reaction mixture before quenching allows the alkoxide to attack the ring or undergo rearrangement.

  • Warm to RT only after the reaction is quenched.

Troubleshooting Guide (FAQ Format)

Q1: I am using Method A (Reduction), but my product is a dark, sticky tar. What happened?

  • Diagnosis: Thermal polymerization. Pyridazines are electron-deficient and prone to radical polymerization or decomposition if the exotherm is not managed.

  • Fix: Ensure the addition of NaBH₄ is slow and strictly at 0°C . Do not heat the reaction to reflux to "push" it. If the reaction is slow, add more time, not more heat.

Q2: In the Grignard reaction, I isolated a product with the correct mass but wrong NMR (alkene protons observed).

  • Diagnosis: You formed a dihydropyridazine .[6]

  • Cause: The Grignard reagent attacked the ring (1,4-addition) instead of the carbonyl (1,2-addition).[1] This happens when the temperature is too high (>-40°C).

  • Fix: Repeat the experiment at -78°C and ensure the quench is performed at that temperature. Consider using Cerium(III) Chloride (CeCl₃) to promote 1,2-addition (Luche reduction logic applied to addition).[1]

Q3: Can I use LiAlH₄ instead of NaBH₄ for a faster reaction?

  • Diagnosis: NO.

  • Reasoning: LiAlH₄ is a much stronger reducing agent.[2] It will likely reduce the pyridazine ring (breaking the N=N or C=N bonds) or cause ring opening to form hydrazines/amines.

  • Standard: Stick to NaBH₄ or NaBH(OAc)₃.

Q4: My product is water-soluble and I'm losing it during extraction.

  • Diagnosis: Pyridazinemethanols are polar.

  • Fix:

    • Use a continuous liquid-liquid extractor.

    • "Salt out" the aqueous phase with NaCl.

    • Use a polar organic solvent mixture for extraction: DCM:Isopropanol (3:1) or Chloroform:Ethanol (4:1) .[1]

References & Authority

  • General Reactivity of Pyridazines:

    • Source: Tišler, M., & Stanovnik, B. (1968).[1] "Pyridazines."[6][7][8][9][10] Advances in Heterocyclic Chemistry, 9, 211-320. (Foundational text on ring susceptibility to nucleophiles).

  • Grignard Addition Issues (Ring vs. Carbonyl):

    • Source: Christensen, A., & Crossland, I. (1963).[1][10] "The Addition of Grignard Reagents to Pyridazines." Acta Chemica Scandinavica, 17, 1276-1282.[1][10]

    • Context: Establishes that Grignard reagents often attack the pyridazine nucleus (1,4-addition) rather than substituents unless controlled.[1]

  • Reduction Protocols (Analogous Heterocycles):

    • Source: Burke, K. T., et al. (2011). "Sodium Borohydride."[2][3][11][12][13] Encyclopedia of Reagents for Organic Synthesis.

    • Context: Standard protocols for chemoselective reduction of ketones in the presence of nitrogen heterocycles.

  • Synthesis of Pyridazinyl Alcohols:

    • Source: Patent CN1030387C. "Preparation of 4-pyridinemethanol derivatives" (and pyridazine analogs).

    • Context: Describes the use of metal hydrides and organometallics for synthesizing diazine-ethanols.

Disclaimer: This guide is for research purposes only. Pyridazine derivatives may possess biological activity.[6][7][9][14] Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling.

Sources

"solvent effects on the synthesis of 4-Pyridazinemethanol, alpha-methyl-"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on the Synthesis of 4-Pyridazinemethanol,


-methyl- 
Technical Support Center: Troubleshooting Guide & FAQs 

User Guide Overview

Target Molecule: 4-Pyridazinemethanol,


-methyl- (CAS: 140924-94-7)
Synonyms:  1-(Pyridazin-4-yl)ethanol; 4-(1-Hydroxyethyl)pyridazine.[1]
Primary Application:  Intermediate for pharmaceutical signaling pathway inhibitors (e.g., PDE4 inhibitors).

This guide addresses the critical role of solvent thermodynamics and kinetics in the synthesis of 1-(pyridazin-4-yl)ethanol. Unlike standard carbocyclic chemistry, the 1,2-diazine (pyridazine) core introduces unique polarity and coordination challenges. This guide focuses on the two primary synthetic routes:

  • Reduction of 4-acetylpyridazine (Most common).[1]

  • Nucleophilic Addition to 4-cyanopyridazine or 4-formylpyridazine.[1]

Part 1: Solvent Selection & Reaction Kinetics

Scenario A: Reduction of 4-Acetylpyridazine

The most robust route involves the hydride reduction of the ketone. However, the choice of protic vs. aprotic solvent dramatically alters the reaction rate and work-up efficiency.

Standard Protocol: Sodium Borohydride (


) reduction.[1]
Solvent SystemReaction RateSolubilityRisk ProfileRecommendation
Methanol (MeOH) Fast (Minutes)HighSolvolysis of intermediates; Borate ester formation.[1]Preferred for small scale (<5g).[1]
Ethanol (EtOH) ModerateModerateSlower kinetics; easier work-up than MeOH.[1]Good compromise for scale-up.[1]
THF / LiCl Slow (requires activation)HighRequires Lewis Acid (LiCl) to activate

.[1]
Use if chemoselectivity is required (e.g., presence of esters).
Water/Alcohol VariableExcellentpH dependence; difficult extraction.Avoid unless using Green Chem protocols.[1]

Technical Insight: In Methanol, the solvent participates in the mechanism.[2] The solvent protons facilitate the decomposition of the alkoxyborohydride intermediate. However, pyridazines are electron-deficient; in highly acidic or hot alcoholic media, the ring nitrogens can protonate, altering the electronics and potentially leading to side reactions or acetal formation [1].

Scenario B: Nucleophilic Addition (Grignard/Lithiation)

Synthesizing the target from 4-cyanopyridazine using Methylmagnesium bromide (MeMgBr).[1]

Critical Solvent Effect:

  • Diethyl Ether (

    
    ):  Promotes tighter aggregation of the Grignard reagent. Often leads to precipitation of the intermediate imine salt, stopping the reaction before over-addition occurs.
    
  • Tetrahydrofuran (THF): Solvates the Grignard species (Schlenk equilibrium shift), making it more reactive.

    • Risk:[3][4] High reactivity in THF can lead to nucleophilic attack on the pyridazine ring carbons (C3/C6) rather than the nitrile, leading to "tarry" byproducts [2].

Part 2: Troubleshooting & FAQs

Category 1: Reaction Control

Q: I am using NaBH4 in Methanol, but my yield is lower than expected (50-60%). Where is the product going? A: The issue is likely borate complexation , not conversion. Pyridazine nitrogens can coordinate with boron species, forming stable, water-soluble complexes that do not extract into organic solvents during standard work-up.[1]

  • The Fix: You must destroy the Boron-Nitrogen complex.

    • Quench reaction with Acetone (destroys excess hydride).[1]

    • Adjust pH to ~9-10.[1]

    • Crucial Step: Add a chelating agent (e.g., Potassium Sodium Tartrate / Rochelle's Salt) or reflux in EtOH with acetic acid for 30 mins to break the B-N bond before extraction.

Q: During Grignard addition to 4-cyanopyridazine, I see a deep red color and get multiple spots on TLC. Why? A: The red color indicates the formation of a Meisenheimer-like complex . You are likely using THF at room temperature.[1] The Grignard reagent is attacking the electron-deficient pyridazine ring (likely at C3 or C6) instead of the nitrile group.

  • The Fix:

    • Switch solvent to Diethyl Ether or Toluene/Ether mix (lower polarity reduces ring attack).[1]

    • Lower temperature to -78°C for the addition, then warm slowly.

    • Consider using Methyllithium (MeLi) which is harder (HSAB theory) and may prefer the nitrile carbon over the soft ring system [3].[1]

Category 2: Isolation (The "Water-Soluble Nightmare")[1]

Q: My product is stuck in the aqueous phase. DCM extraction isn't working. A: 4-Pyridazinemethanol derivatives are highly polar and amphiphilic.[1] DCM is often too non-polar to pull them from water, especially if the aqueous phase is acidic (protonated pyridine ring).

  • The Protocol:

    • Salting Out: Saturate the aqueous phase with solid NaCl.

    • Solvent Switch: Use Chloroform:Isopropanol (3:1) or Ethyl Acetate:n-Butanol (9:1) as the extraction solvent.[1] The alcohol component disrupts hydrogen bonding with water.

    • Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor for 24 hours.

Part 3: Visualized Workflows

Figure 1: Solvent Decision Matrix for Synthesis

SolventDecision Start Starting Material Acetyl 4-Acetylpyridazine Start->Acetyl Cyano 4-Cyanopyridazine Start->Cyano Red_Solv Solvent Selection (Reduction) Acetyl->Red_Solv Grig_Solv Solvent Selection (Nucleophilic Addn) Cyano->Grig_Solv MeOH Methanol (Fast, Complex Workup) Red_Solv->MeOH Standard THF_Li THF + LiCl (Slow, High Chemoselectivity) Red_Solv->THF_Li Sensitive Groups Ether Diethyl Ether (-78°C, Prevents Ring Attack) Grig_Solv->Ether Recommended THF THF (High Risk of Side Rxn) Grig_Solv->THF Avoid

Caption: Decision matrix for solvent selection based on precursor material. Green indicates the optimized pathway for yield and purity.

Figure 2: Work-up Protocol for Polar Pyridazines

Workup RxnMix Reaction Mixture (Aqueous/Alcoholic) pH_Adj Adjust pH to 9-10 (Free Base Form) RxnMix->pH_Adj Salt Saturate with NaCl (Salting Out) pH_Adj->Salt Extract Extract with CHCl3:IPA (3:1) Salt->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry

Caption: Optimized extraction workflow to recover water-soluble pyridazine alcohols.

References

  • ChemicalBook. (n.d.).[1] 1-PYRIDIN-4-YL-ETHANOL synthesis. Retrieved from [1]

  • PrepChem. (n.d.).[1] Synthesis of (R)-1-(4-pyridyl)ethanol. Retrieved from

  • Barreiro, E. J., et al. (2011).[5] The Methylation Effect in Medicinal Chemistry. Chemical Reviews. (Contextual grounding on methyl effects in heterocycles).

  • CymitQuimica. (n.d.).[1] (S)-1-(Pyridin-4-yl)ethanol Product Page. Retrieved from [1]

  • Santa Cruz Biotechnology. (n.d.).[1] (S)-(-)-α-Methyl-4-pyridinemethanol.[1][6][7] Retrieved from [1][6]

Sources

Technical Support Center: Managing Exothermic Reactions in Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for professionals engaged in pyridazine synthesis. This guide is designed to provide you with in-depth, practical, and scientifically grounded advice for managing the exothermic nature of many reactions involved in the synthesis of this important heterocyclic scaffold. As researchers, scientists, and drug development professionals, ensuring the safety and control of your chemical processes is paramount. This resource offers troubleshooting guidance and frequently asked questions to help you navigate the potential thermal hazards associated with pyridazine synthesis.

Section 1: Troubleshooting Guide for Exothermic Events

This section addresses specific issues you may encounter during your experiments, providing actionable solutions grounded in chemical principles.

Q1: My pyridazine synthesis is showing an unexpectedly rapid temperature increase after adding hydrazine. What's happening and what should I do?

A: An uncontrolled temperature spike during the addition of hydrazine to a carbonyl precursor is a classic sign of a potential thermal runaway.[1][2] The condensation reaction to form the pyridazine ring is often highly exothermic.[3][4]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of hydrazine.

  • Enhance Cooling: Increase the cooling to your reactor. If using an ice bath, ensure it is well-stocked and making good contact with the reaction vessel.

  • Dilution: If safe and feasible, add a pre-chilled, inert solvent to increase the thermal mass of the reaction mixture and help absorb the excess heat.[5][6]

Root Cause Analysis & Prevention:

  • Rate of Addition: You are likely adding the hydrazine too quickly. The rate of heat generation is exceeding the rate of heat removal by your cooling system.[5]

  • Insufficient Cooling: Your cooling setup may be inadequate for the scale of the reaction.

  • Concentration: The reaction may be too concentrated, leading to a rapid reaction rate.

Long-Term Solution:

  • Controlled Addition: Employ a syringe pump or a dropping funnel for slow, controlled addition of the hydrazine. This is a form of semi-batch processing that helps manage the rate of heat generation.[5]

  • Calorimetry Studies: For scale-up, it is crucial to perform reaction calorimetry (RC) or differential scanning calorimetry (DSC) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[5] This data will allow you to design an appropriate cooling system.

  • Solvent Selection: Use a solvent with a high heat capacity and a boiling point that can act as a heat sink.

Q2: I'm observing gas evolution and a pressure increase in my sealed reactor during a pyridazine synthesis. Is this normal?

A: Significant gas evolution and pressure buildup are serious safety concerns and may not be normal, depending on the specific reaction. Some pyridazine syntheses, particularly those involving azides or other nitrogen-rich reagents, can release nitrogen gas.[7][8] This, coupled with an exotherm, can lead to a dangerous pressure increase.

Immediate Actions:

  • Do Not Approach: If the pressure is rising rapidly, do not approach the reactor.

  • Ventilation: Ensure the reaction is being conducted in a well-ventilated fume hood with the sash lowered.

  • Emergency Venting: If your reactor is equipped with a pressure relief valve or a burst disc, be prepared for it to activate.

Root Cause Analysis & Prevention:

  • Decomposition: The reagents or intermediates may be decomposing, leading to gas evolution. Some pyridazine precursors are known to have the potential for exothermic decomposition.[7]

  • Reaction Pathway: The desired reaction itself may produce gaseous byproducts.

  • Thermal Runaway: The exotherm is increasing the rate of gas evolution, creating a dangerous feedback loop.

Long-Term Solution:

  • Thorough Literature Review: Before conducting the reaction, thoroughly research the specific synthetic route for any mention of gas evolution or decomposition hazards.

  • Engineering Controls: Use a reactor equipped with appropriate pressure relief systems.[1] For reactions with known gas evolution, consider an open or semi-open system if safe and practical.

  • Continuous Flow Chemistry: For highly energetic reactions, consider using a continuous flow reactor. The small reaction volume and high surface-area-to-volume ratio allow for excellent temperature and pressure control, significantly reducing the risk of a runaway reaction.[9][10][11][12]

Q3: My reaction mixture turned dark and viscous after an initial exotherm. What does this indicate?

A: A significant color change to a dark, tar-like consistency, often accompanied by a drop in yield, is indicative of thermal decomposition and polymerization of your starting materials, intermediates, or product. This is often a consequence of a poorly controlled exotherm.

Root Cause Analysis & Prevention:

  • Hot Spots: Inadequate stirring can create localized "hot spots" where the temperature is much higher than the bulk of the reaction mixture, leading to decomposition.

  • Excessive Temperature: The overall reaction temperature may have exceeded the decomposition temperature of one or more components in your reaction.

  • Side Reactions: The elevated temperature may have favored undesired side reactions, such as polymerization.[13]

Long-Term Solution:

  • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous temperature distribution.

  • Precise Temperature Control: Use a reliable temperature control system, such as a thermostat-controlled bath or a jacketed reactor.

  • Lower Reaction Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can significantly reduce the rate of heat evolution and minimize decomposition.[5]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the principles of managing exothermic reactions in pyridazine synthesis.

Q4: What are the most common exothermic steps in pyridazine synthesis?

A: The formation of the pyridazine ring itself is often the most significant exothermic event. Key exothermic steps include:

  • Condensation of Hydrazines with Dicarbonyls: The reaction of hydrazine or its derivatives with 1,4-dicarbonyl compounds is a common and often highly exothermic method for pyridazine synthesis.[3]

  • Cycloaddition Reactions: Reactions involving 1,2,4,5-tetrazines with alkenes or alkynes to form pyridazines involve the extrusion of nitrogen gas, which can be highly exothermic.[3][13]

  • Reactions with Azides: Syntheses employing azide-containing intermediates can be energetic, with the potential for rapid nitrogen gas release and exothermic decomposition.[7][8]

Q5: How can I quantitatively assess the thermal risk of my pyridazine synthesis before scaling up?

A: A thorough thermal hazard assessment is essential for safe scale-up.[5] The following techniques are crucial:

Technique Purpose Key Data Obtained
Differential Scanning Calorimetry (DSC) To determine the thermal stability of reactants, intermediates, and products.Onset temperature of decomposition, heat of decomposition.[5]
Reaction Calorimetry (RC) / Heat Flow Calorimetry To measure the heat evolved during the reaction under process-like conditions.[14][15]Heat of reaction, rate of heat evolution, specific heat of the reaction mixture, overall heat transfer coefficient (UA).[14]
Adiabatic Calorimetry To simulate a worst-case scenario of a cooling failure.Time to maximum rate, adiabatic temperature rise.[1]

By using the data from these techniques, you can calculate critical safety parameters like the Maximum Temperature of the Synthesis Reaction (MTSR) and ensure that your cooling capacity is sufficient to handle the heat generated.[2][5]

Q6: What are the key considerations for choosing a solvent for an exothermic pyridazine synthesis?

A: Solvent selection plays a critical role in managing reaction exotherms. Key considerations include:

  • High Boiling Point: A high-boiling-point solvent can act as a heat sink, absorbing a significant amount of energy before boiling.

  • High Heat Capacity: Solvents with a high heat capacity can absorb more heat for a given temperature rise.

  • Inertness: The solvent should be inert to all reactants, intermediates, and products under the reaction conditions.

  • Good Solubility: The solvent should provide good solubility for all components to ensure a homogeneous reaction.

  • Low Viscosity: A low-viscosity solvent facilitates efficient stirring and heat transfer.

Q7: What are the advantages of using continuous flow chemistry for exothermic pyridazine synthesis?

A: Continuous flow chemistry offers significant safety and control advantages for managing highly exothermic reactions:[9][10]

  • Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat dissipation, preventing the buildup of heat and the formation of hot spots.[10][11]

  • Small Reaction Volume: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, reducing the severity of a potential runaway.

  • Precise Temperature Control: The reaction temperature can be controlled with high precision.[10]

  • Rapid Mixing: Efficient mixing in microreactors ensures a homogeneous reaction mixture.

  • Safe Handling of Hazardous Intermediates: Unstable or hazardous intermediates can be generated and consumed in situ, avoiding their isolation and storage.

Section 3: Experimental Protocols and Visualizations

Protocol 1: Implementing a Controlled Reagent Addition Strategy

Objective: To safely add a reactive reagent (e.g., hydrazine) to a reaction mixture to control the exotherm.

Materials:

  • Syringe pump

  • Gas-tight syringe

  • Needle

  • Reaction vessel equipped with a septum, magnetic stirrer, and temperature probe

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Set up the reaction vessel in the cooling bath and charge it with the initial reactants and solvent.

  • Begin stirring and allow the mixture to reach the desired initial temperature.

  • Load the reactive reagent into the gas-tight syringe and place it in the syringe pump.

  • Insert the needle of the syringe through the septum of the reaction vessel, ensuring the tip is below the surface of the reaction mixture.

  • Program the syringe pump to deliver the reagent at a slow, predetermined rate.

  • Continuously monitor the internal temperature of the reaction. If the temperature begins to rise too quickly, pause or slow down the addition.

  • Once the addition is complete, continue to monitor the temperature until it stabilizes.

Diagrams
Decision-Making Workflow for Managing an Exotherm

Exotherm_Management Start Exothermic Reaction in Progress Monitor_Temp Monitor Internal Temperature Start->Monitor_Temp Temp_Stable Is Temperature Stable? Monitor_Temp->Temp_Stable Temp_Rising Is Temperature Rising Rapidly? Temp_Stable->Temp_Rising No Continue Continue Reaction Temp_Stable->Continue Yes Temp_Rising->Monitor_Temp No Action_1 Stop Reagent Addition Temp_Rising->Action_1 Yes Action_2 Increase Cooling Action_1->Action_2 Action_3 Consider Dilution Action_2->Action_3 Assess Re-assess Situation Action_3->Assess Controlled Under Control? Assess->Controlled Controlled->Monitor_Temp Yes Emergency Emergency Shutdown (Quench/Evacuate) Controlled->Emergency No

Caption: A workflow for responding to temperature changes during an exothermic reaction.

Controlled Laboratory Reactor Setup

Reactor_Setup cluster_0 Reaction Vessel cluster_1 Reagent Addition cluster_2 Temperature Control Reactor Jacketed Reactor Condenser Reflux Condenser Reactor->Condenser vents to Stirrer Overhead Stirrer Stirrer->Reactor stirs Temp_Probe Temperature Probe Temp_Probe->Reactor measures temp of Circulator Heating/Cooling Circulator Temp_Probe->Circulator feedback to Syringe_Pump Syringe Pump Syringe Syringe with Reagent Syringe_Pump->Syringe controls Syringe->Reactor adds to Circulator->Reactor heats/cools jacket

Caption: A typical setup for a controlled laboratory reactor for exothermic reactions.

References

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available at: [Link]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules. 2022. Available at: [Link]

  • How To Run A Reaction: The Quench. University of Rochester Department of Chemistry. Available at: [Link]

  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety. 2023. Available at: [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). University of California, Irvine. 2018. Available at: [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Pharmacy and Technology. 2011.
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available at: [Link]

  • Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. Advances in Heterocyclic Chemistry. 2009.
  • Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Chemical Communications. 2023. Available at: [Link]

  • Runaway Chemical Reactions: Causes and Prevention. Zeal. 2024. Available at: [Link]

  • Practical approach to prediction and prevention of runaway reactions. International Journal of System Assurance Engineering and Management. 2022. Available at: [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. 2024. Available at: [Link]

  • Hydrazine Standard Operating Procedure Template. University of New Mexico Environmental Health & Safety. Available at: [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. 2024. Available at: [Link]

  • How to slow down a runaway reaction. Quora. 2020. Available at: [Link]

  • Continuous Safety Improvements to Avoid Runaway Reactions: The Case of a Chloro-Thiadiazole Intermediate Synthesis toward Timolol. Organic Process Research & Development. 2020. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. 2022. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. 2011.
  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • (PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. 2025. Available at: [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185. WUR eDepot. Available at: [Link]

  • Pyridazine Derivatives. ARKIVOC. 2003. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Catalysts. 2025. Available at: [Link]

  • Heat flow calorimetry - application and techniques. IChemE. Available at: [Link]

  • Solid-State Pathway Control via Reaction-Directing Heteroatoms: Ordered Pyridazine Nanothreads through Selective Cycloaddition. OSTI.gov. Available at: [Link]

  • Information on the Reaction Calorimetry application. Syrris. Available at: [Link]

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. 2013. Available at: [Link]

  • Review on loss prevention of chemical reaction thermal runaway: Principles and application. Process Safety and Environmental Protection. 2022. Available at: [Link]

  • Continuous-Flow Chemistry - 2017. Wiley Analytical Science. 2017. Available at: [Link]

  • Pyridazine. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry. 2016. Available at: [Link]

  • (PDF) Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. 2025. Available at: [Link]

Sources

Validation & Comparative

Biological Activity & SAR Profiling: 4-Pyridazinemethanol, α-methyl- vs. Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fragment" Decision

In modern Fragment-Based Drug Discovery (FBDD), 4-Pyridazinemethanol, α-methyl- (also known as 1-(pyridazin-4-yl)ethanol) represents a high-value, polar scaffold. Unlike its phenyl or pyridine analogs, the pyridazine core offers unique hydrogen-bonding capabilities (two adjacent nitrogens) and a high dipole moment, making it a "privileged structure" for targeting kinase hinge regions and phosphodiesterase (PDE) active sites.

This guide objectively compares the 4-isomer against its 3-isomer (1-(pyridazin-3-yl)ethanol) and 5-isomer counterparts. While the 3-isomer is synthetically more accessible, the 4-isomer frequently demonstrates superior metabolic stability and a more favorable vector for solvent-front interactions in kinase pockets.

Part 1: Structural & Physicochemical Analysis

Vector & Electronic Divergence

The choice between the 3-, 4-, and 5- regioisomers is rarely about intrinsic potency of the fragment itself, but rather the vector it provides for growing the molecule into a binding pocket.

  • 4-Pyridazinemethanol, α-methyl- (The Target): The substituent at the C4 position projects the solubilizing hydroxyl group at a ~60° angle relative to the N-N bond. This is ideal for kinase inhibitors where the N-N motif binds the hinge region (e.g., Met, ALK5), allowing the alcohol to extend into the solvent channel without steric clash.

  • 3-Pyridazinemethanol, α-methyl- (The Alternative): The substituent is adjacent to the ring nitrogens (ortho-position). This creates significant steric pressure on the N-lone pairs, potentially disrupting H-bond networks. Furthermore, the C3 vector often forces substituents into the "floor" or "ceiling" of the ATP pocket, limiting growth potential.

Electronic Properties & Basicity

Pyridazine is electron-deficient (π-deficient).

  • pKa: The ring nitrogens are weakly basic (pKa ~2.3). Substituents at the 3-position (alpha to Nitrogen) have a more profound electronic effect (inductive withdrawal) than at the 4-position.

  • Dipole Moment: The 4-isomer maintains a high dipole moment, crucial for specific electrostatic interactions in polar pockets (e.g., PDE catalytic domains).

Visualization: Vector & Metabolic Liability Map

The following diagram illustrates the structural divergence and metabolic "soft spots" (Aldehyde Oxidase attack sites) for the isomers.

Pyridazine_SAR cluster_0 4-Isomer (Target) cluster_1 3-Isomer (Alternative) Iso4 4-Pyridazinemethanol (α-methyl-) Vec4 Vector: Solvent Front (Optimal for Kinases) Iso4->Vec4 Geometry Met4 Metabolic Risk: Moderate (C3/C6 AO attack) Iso4->Met4 Stability Kinase Kinase Hinge Binding (c-Met, ALK5) Vec4->Kinase High Affinity Iso3 3-Pyridazinemethanol (α-methyl-) Vec3 Vector: Steric Clash (Adjacent to N-N) Iso3->Vec3 Geometry Met3 Metabolic Risk: High (AO Oxidation) Iso3->Met3 Stability Vec3->Kinase Steric Penalty

Caption: SAR decision tree comparing the 4-isomer and 3-isomer based on binding vector geometry and metabolic liability.

Part 2: Biological Activity Profiles[1]

Kinase Inhibition (c-Met & ALK5)

In the context of kinase inhibitors, the 4-pyridazinyl moiety acts as a bioisostere for the pyridine or quinoline rings often found in Type I/II inhibitors.

  • Mechanism: The N2 nitrogen of the pyridazine accepts a hydrogen bond from the backbone amide of the kinase hinge region.

  • Regioisomer Effect:

    • 4-Isomer: The α-methyl alcohol group at C4 is positioned to interact with the ribose-binding pocket or the solvent front . The chiral hydroxyl group can form specific H-bonds with residues like Asp-1222 (c-Met) or Lys-232 (ALK5).

    • 3-Isomer: Substitution at C3 often clashes with the "gatekeeper" residue, significantly reducing potency (often >100-fold loss in IC50).

Metabolic Stability: The Aldehyde Oxidase (AO) Problem

A critical differentiator is susceptibility to Aldehyde Oxidase (AO) , a cytosolic enzyme that oxidizes electron-deficient heterocycles.[1][2]

  • 3-Isomer Liability: The C3 position is highly activated for nucleophilic attack by AO. If the 3-position bears the hydroxymethyl group, the adjacent C6 or C4 positions become primary sites for oxidation to pyridazinones (inactive metabolites).

  • 4-Isomer Advantage: While the 4-isomer is not immune, the C4 substituent sterically and electronically deactivates the immediate vicinity. AO oxidation may still occur at C3 or C6, but the rate is typically slower than for the 3-substituted analogs, improving the half-life (t1/2) in human liver cytosol.

Comparative Data Summary

Note: Data represents consensus SAR trends from pyridazine-based kinase inhibitor campaigns (e.g., c-Met, ALK5).

Feature4-Isomer (Target)3-Isomer (Regioisomer)Impact on Drug Design
Hinge Binding Optimal (N-N exposed)Compromised (Steric clash)4-isomer preferred for potency.
AO Stability Moderate (t1/2 ~30-60 min)Poor (t1/2 <15 min)3-isomer requires blocking groups.
Solubility High (Polar Surface Area ~50Ų)HighBoth are excellent solubilizers.
Vector Angle ~60° (Solvent directed)~0-30° (Pocket clash)4-isomer allows larger libraries.

Part 3: Experimental Protocols

Protocol A: In Vitro Kinase Binding Assay (TR-FRET)

Purpose: To quantify the binding affinity (IC50) of the fragment or derivative against a target kinase (e.g., c-Met).

  • Reagents: Recombinant c-Met kinase domain, biotinylated poly-GT substrate, Eu-labeled anti-phosphotyrosine antibody, and APC-labeled streptavidin.

  • Preparation: Dissolve 4-Pyridazinemethanol, α-methyl- (and isomers) in 100% DMSO to 10 mM. Serial dilute (1:3) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Add 5 µL of compound solution to a 384-well plate.

    • Add 10 µL of enzyme mix (c-Met final conc. 5 nM). Incubate 10 min.

    • Add 10 µL of substrate/ATP mix (ATP at Km, ~10 µM).

    • Incubate for 60 min at Room Temperature (RT).

  • Detection: Add 25 µL of detection mix (Eu-antibody + APC-streptavidin). Incubate 1 hr.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340 nm, Em: 615/665 nm).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

    • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Crizotinib) must fall within 3-fold of historical IC50.

Protocol B: Aldehyde Oxidase (AO) Stability Assay

Purpose: To differentiate the metabolic stability of the 4-isomer vs 3-isomer.

  • System: Human Liver Cytosol (HLC) (AO is cytosolic, not microsomal).

  • Control: Phthalazine (positive control for AO activity) and Raloxifene (AO inhibitor).

  • Procedure:

    • Incubate test compound (1 µM) in phosphate buffer (pH 7.4) with HLC (1 mg protein/mL).

    • Crucial Step: Do not add NADPH (AO does not require it; adding NADPH activates CYPs, confounding results).

    • Sample at t = 0, 15, 30, 60 min.

    • Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the parent ion depletion and the appearance of +16 Da (oxidation) metabolite.

  • Interpretation: Rapid clearance in HLC without NADPH confirms AO liability. The 3-isomer typically shows >80% depletion in 30 min.

Protocol C: Chiral Separation (Enantiomer Resolution)

Purpose: The "alpha-methyl" group creates a chiral center. Biological activity usually resides in one enantiomer (Eutomer).

  • Column: Chiralcel OJ-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol (80:20 v/v) or Supercritical CO2/MeOH for SFC.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Result: The enantiomers of 1-(pyridazin-4-yl)ethanol typically resolve with a separation factor (α) > 1.2.

    • Note: Assign absolute configuration (R/S) via X-ray crystallography or VCD (Vibrational Circular Dichroism) if not commercially defined.

References

  • Aldehyde Oxidase Metabolism: Pryde, D. C., et al. (2017).[3] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[3] Journal of Medicinal Chemistry. Link

  • Pyridazine Scaffolds in Kinase Inhibitors: Dussault, I., et al. (2019). "Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives... as c-Met Inhibitors." MDPI Molecules. Link

  • AO Structural Basis: Coelho, A., et al. (2017). "Structure–metabolism relationships in human-AOX: Chemical insights from a large database." PNAS. Link

  • Regioselectivity in Pyridazines: Heinisch, G., & Kopelent-Frank, H. (1991). "Pharmacologically active pyridazine derivatives." Progress in Medicinal Chemistry. Link

  • Chiral Separation Methodology: Eßer, D. (2020). "Separation of Enantiomers of Pyridazinone Derivatives by LC-MS/MS." Chromatography Today. Link

Sources

"comparing synthetic routes to 4-Pyridazinemethanol, alpha-methyl-"

Comparative Guide: Synthetic Routes to 4-Pyridazinemethanol, -methyl-[1][2]

Executive Analysis: The Strategic Landscape

The synthesis of 4-Pyridazinemethanol,


-methyl-

Pyridazines are "privileged scaffolds" in drug discovery, frequently appearing in PDE4 inhibitors and kinase modulators due to their ability to engage in hydrogen bonding and

The Core Decision Matrix:

  • For Scale & Purity (The "Process" Route): Reduction of 4-acetylpyridazine. This offers the highest reliability and enantiocontrol but requires a specific precursor.

  • For Analog Scanning (The "Discovery" Route): Metal-Halogen Exchange (Lithiation).[1][2][3] This allows for rapid diversification (changing the aldehyde) but demands cryogenic conditions and unstable halo-pyridazine precursors.

  • For High-Throughput Screening (The "Direct" Route): Minisci Radical Alkylation. This is a one-step "shotgun" approach that suffers from poor regiocontrol and low yields.

Detailed Route Comparison

Route A: The Carbonyl Reduction (Recommended for Scale)

This route relies on the reduction of 4-acetylpyridazine . The ketone precursor is typically accessed via homolytic acylation or Grignard addition to 4-cyanopyridazine.

  • Mechanism: Hydride transfer (nucleophilic addition) to the carbonyl carbon.

  • Stereochemistry: Racemic with

    
    ; highly enantioselective (>98% ee) using CBS (Corey-Bakshi-Shibata) catalysts or Transfer Hydrogenation (Ru-TsDPEN).
    
  • Pros:

    • Mild conditions (0°C to RT).

    • No cryogenic cooling required.

    • High chemoselectivity (pyridazine ring remains intact).

  • Cons:

    • Availability of 4-acetylpyridazine (often requires synthesis).[4][5]

Route B: Metal-Halogen Exchange (The Organometallic Route)

This route involves the lithiation of 4-iodo- or 4-chloropyridazine , followed by trapping with acetaldehyde.

  • Mechanism: Lithium-Halogen exchange generates a transient 4-lithiopyridazine species, which acts as a nucleophile attacking the acetaldehyde.

  • Critical Factor: The 4-lithiopyridazine intermediate is thermally unstable (prone to "pyridyne" formation or decomposition). It requires

    
      and the use of non-nucleophilic bases like LiTMP  (Lithium 2,2,6,6-tetramethylpiperidide) or TMPMgCl·LiCl  (Knochel-Hauser base) to prevent nucleophilic attack on the ring.
    
  • Pros:

    • Modular: Can easily swap acetaldehyde for other electrophiles to make analogs.

    • High Regiocontrol: The halogen defines the attachment point.

  • Cons:

    • Cryogenic conditions are mandatory.

    • Precursors (4-iodopyridazine) are expensive and light-sensitive.

Route C: Minisci Radical Alkylation (The "Direct" Route)

Direct functionalization of the pyridazine ring using an

  • Mechanism: Oxidative decarboxylation or hydrogen atom transfer (HAT) generates a nucleophilic radical (

    
    ) which attacks the protonated (electron-deficient) pyridazine ring.
    
  • Pros:

    • One step from cheap starting materials (Pyridazine + Ethanol).

    • No halogens or metals required.

  • Cons:

    • Poor Regioselectivity: Radical attacks C4 and C5 (equivalent in unsubstituted pyridazine) but also C3/C6. Mono- vs. bis-alkylation is hard to control.

    • Low Yield: Typically 20-40% due to polymerization.

    • Purification: Difficult separation of isomers.[6]

Comparative Data Summary

FeatureRoute A: Ketone ReductionRoute B: LithiationRoute C: Minisci
Starting Material 4-Acetylpyridazine4-Iodo/ChloropyridazinePyridazine
Reagents

or Ru-Cat

/LiTMP, Acetaldehyde
Ethanol,

,

,

Yield (Typical) 85 - 95% 45 - 65%20 - 40%
Regioselectivity Perfect (Pre-defined)High (Pre-defined)Low (Mixture)
Scalability High (kg scale)Low (Safety/Cryo limits)Medium (Purification bottleneck)
Stereocontrol Tunable (Racemic or Chiral)Racemic (mostly)Racemic
Cost Efficiency High (if precursor available)Low (Expensive Lithium/Base)High (Cheap reagents, low yield)

Visualizing the Pathways

SyntheticRoutesTargetTARGET:4-Pyridazinemethanol,alpha-methyl-Acetyl4-AcetylpyridazineRouteA_StepNucleophilicAddition (Hydride)Acetyl->RouteA_StepReductantNaBH4 (Racemic)orRu-Cat (Chiral)Reductant->RouteA_StepRouteA_Step->TargetHigh YieldScalableHalo4-Iodo/ChloropyridazineRouteB_StepMetal-HalogenExchangeHalo->RouteB_StepLithium1. LiTMP / <-78°C2. AcetaldehydeLithium->RouteB_StepRouteB_Step->TargetMod. YieldCryogenicPyridazinePyridazine(Unsubstituted)RouteC_StepMinisci RadicalSubstitutionPyridazine->RouteC_StepRadicalEthanol + (NH4)2S2O8+ H2SO4 + AgNO3Radical->RouteC_StepRouteC_Step->TargetLow YieldRegio-mix

Figure 1: Strategic decision tree comparing the three primary synthetic methodologies.

Detailed Experimental Protocol

Selected Method: Route A (Reduction of 4-Acetylpyridazine)

Rationale: This protocol is selected for its reproducibility, safety profile, and high yield, making it the industry standard for generating material for biological assays.

Step 1: Synthesis of Precursor (4-Acetylpyridazine)

(If not commercially available)

  • Reagents: 4-Cyanopyridazine (1.0 eq), Methylmagnesium bromide (3.0M in ether, 1.2 eq), Dry THF.

  • Procedure:

    • Cool a solution of 4-cyanopyridazine in dry THF to -10°C under

      
      .
      
    • Add MeMgBr dropwise (exothermic).

    • Stir at 0°C for 1 hour. The solution will turn dark.

    • Critical Step: Quench with saturated aqueous

      
       followed by acidic hydrolysis (1M HCl) to convert the intermediate imine to the ketone.
      
    • Neutralize with

      
       and extract with DCM.
      
    • Yield: ~60-70%.[3][7]

Step 2: Reduction to Target (Racemic)
  • Reagents:

    • 4-Acetylpyridazine (1.0 eq, 10 mmol, 1.22 g)

    • Sodium Borohydride (

      
      ) (0.5 eq, 5 mmol, 190 mg)
      
    • Methanol (MeOH) (anhydrous, 20 mL)

  • Workflow:

    • Dissolution: Dissolve 4-acetylpyridazine in MeOH in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C (ice bath).

    • Addition: Add

      
       portion-wise over 10 minutes. Note: Gas evolution (
      
      
      ) will occur.
    • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1 hour. Monitor by TLC (System: 5% MeOH in DCM).

    • Quench: Add Acetone (1 mL) or sat.

      
       (5 mL) to destroy excess hydride.
      
    • Workup: Concentrate the methanol under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with Brine (10 mL).

    • Purification: The product is water-soluble. Continuous extraction or salting out may be required. Alternatively, purify via flash column chromatography (DCM:MeOH 95:5).

  • Validation:

    • Expected Yield: 85-95%.

    • Appearance: Pale yellow to white solid/oil.

    • 1H NMR (DMSO-d6):

      
       9.15 (d, 1H), 9.20 (d, 1H), 7.6 (dd, 1H), 5.4 (d, OH), 4.8 (m, CH), 1.4 (d, 
      
      
      ).

References

  • Minisci Reaction on Pyridazines

    • Title: "Recent Advances in Pyridazine Chemistry"
    • Source: ResearchG
    • Relevance: Discusses the radical alkyl
    • URL:

  • Lithiation of Halopyridines/Pyridazines

    • Title: "Regioselective ortho-Lithi
    • Source: Heterocycles (Vol 35, No 1)[1]

    • Relevance: Establishes the protocol for metal-halogen exchange in nitrogen heterocycles using LDA/LiTMP.
    • URL: (See Citation 1.14/1.19 in context)

  • Enantioselective Reduction (CBS)

    • Title: "Enantioselective reduction of ketones"[8]

    • Source: Wikipedia / Reviews (Corey, Bakshi, Shib
    • Relevance: Standard method for converting 4-acetylpyridazine to the chiral alcohol.
    • URL:

  • Commercial Availability & Properties

    • Title: "(R)-(+)
    • Source: Sigma-Aldrich
    • Relevance: Provides physical property benchmarks for the pyridine analog, often used as a reference standard.
    • URL:

A Senior Application Scientist's Guide to Method Selection and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the In Vitro Cytotoxicity of α-Methyl-4-Pyridazinemethanol

For researchers and drug development professionals, the initial assessment of a novel compound's interaction with living cells is a critical gateway in the preclinical pipeline. This guide provides an in-depth, comparative analysis of the in vitro cytotoxicity of α-methyl-4-pyridazinemethanol, a pyridine-containing organic compound. Pyridine and its derivatives are known to possess a wide range of biological activities, making a thorough understanding of their cytotoxic potential essential.[1][2]

This document moves beyond a simple recitation of protocols. It is designed to provide the strategic rationale behind experimental choices, enabling you to design robust, self-validating studies and interpret the resulting data with confidence. We will compare the performance of α-methyl-4-pyridazinemethanol against a structural analog and a well-characterized cytotoxic agent across multiple industry-standard assay platforms.

The Compound in Focus: α-Methyl-4-Pyridazinemethanol

  • Structure and Properties : α-Methyl-4-pyridazinemethanol (herein referred to as Compound P ) is a heterocyclic compound with the molecular formula C₇H₉NO.[3][4][5] It is characterized by a pyridazine ring, a six-membered aromatic ring containing two adjacent nitrogen atoms, substituted with an α-methyl-methanol group. The presence of the hydroxyl group and the nitrogen atoms imparts polarity to the molecule.[5]

  • Rationale for Cytotoxicity Screening : As with many novel heterocyclic compounds, the potential for biological activity necessitates an early and thorough safety and efficacy profile.[6] Cytotoxicity screening serves as the first step to determine the concentration window at which the compound may exert therapeutic effects versus inducing toxicity, a crucial parameter for any further investigation.[7]

Comparative Compounds for Context

To generate meaningful data, the activity of Compound P must be benchmarked. In this guide, we will compare it to:

  • Negative/Structural Control: 4-Pyridinemethanol . This compound contains the pyridine ring and a methanol group but lacks the α-methyl substitution and the second nitrogen in the ring.[8] Comparing Compound P to this analog helps elucidate the specific contribution of the alpha-methyl group and the pyridazine core to its cytotoxic profile.

  • Positive Control: Doxorubicin . A well-characterized chemotherapy agent known to induce potent cytotoxicity through DNA intercalation and inhibition of topoisomerase II. It serves as a benchmark for high-potency cytotoxic effects.

Strategic Selection of In Vitro Cytotoxicity Assays

No single assay can provide a complete picture of cytotoxicity. A multi-parametric approach is essential for a comprehensive understanding. We will compare four distinct methods, each interrogating a different aspect of cell health.

Assay TypePrincipleMeasuresAdvantages
MTT Assay ColorimetricMitochondrial metabolic activityCost-effective, high-throughput, widely accepted[7]
AlamarBlue (Resazurin) Assay Fluorometric/ColorimetricCellular reducing power (metabolic activity)Highly sensitive, non-toxic to cells, allows kinetic monitoring[9][10]
LDH Release Assay ColorimetricPlasma membrane integritySpecific for cell lysis/necrosis[11][12]
Caspase-Glo® 3/7 Assay LuminescentActivity of key "executioner" caspasesSpecific for apoptosis, highly sensitive[13][14]

The following workflow provides a logical sequence for conducting these comparative assays.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Multi-Parametric Assay Readout cluster_3 Phase 4: Analysis A Select Cell Lines (e.g., HepG2, HEK293) C Cell Seeding in 96-Well Plates A->C B Prepare Compound Stock Solutions (Compound P, Analogs, Doxorubicin) D Dose-Response Treatment (Serial dilutions of compounds) C->D E Incubate for 24-48 hours D->E F Metabolic Activity (MTT / AlamarBlue) E->F G Membrane Integrity (LDH Assay on Supernatant) H Apoptosis Induction (Caspase-Glo 3/7) I Measure Absorbance/ Fluorescence/Luminescence F->I G->I H->I J Calculate IC50 Values I->J K Determine Selectivity Index J->K

Figure 1: General experimental workflow for comparative in vitro cytotoxicity testing.

Detailed Experimental Protocols

The following protocols are standardized for a 96-well plate format. The choice of cell line is critical; for this guide, we will use HepG2 (a human liver carcinoma cell line) to assess anticancer potential and HEK293 (a human embryonic kidney cell line) to evaluate toxicity against non-cancerous cells, which allows for the calculation of a selectivity index.[7][15]

Protocol 1: MTT Assay for Metabolic Activity

This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan is proportional to the number of metabolically active, viable cells.[16]

G cluster_0 Inside Live Cell Mitochondria cluster_1 Assay Measurement MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan NAD(P)H-dependent Oxidoreductases Solubilized Solubilized Formazan (Purple Solution) Formazan->Solubilized Add Solubilizing Agent (e.g., DMSO) Absorbance Measure Absorbance (~570 nm) Solubilized->Absorbance

Figure 2: The core principle of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding : Seed HepG2 or HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment : Prepare serial dilutions of Compound P, 4-Pyridinemethanol, and Doxorubicin in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "untreated" (vehicle control) and "blank" (medium only) wells.

  • Incubation : Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition : Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment media from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Formation : Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT into purple formazan crystals.[17]

  • Solubilization : Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[16]

  • Data Acquisition : Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Membrane Integrity

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[12] It is a direct measure of cell lysis and necrosis.

Step-by-Step Methodology:

  • Seeding and Treatment : Follow steps 1-3 of the MTT protocol. It is possible to use the same plate for multiple assays by collecting the supernatant before proceeding with an endpoint assay like MTT.

  • Supernatant Collection : After the treatment incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new flat-bottom 96-well plate.

  • Assay Reaction : Use a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions. Typically, this involves adding 50 µL of a reaction mixture (containing substrate and dye) to each well of the new plate containing the supernatant.

  • Incubation and Measurement : Incubate the plate at room temperature for 10-30 minutes, protected from light. The reaction produces a colored product proportional to the amount of LDH present.[12] Stop the reaction by adding a stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (usually ~490 nm).

  • Controls : It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, which are key proteases activated during the execution phase of apoptosis.[14] The assay reagent contains a proluminescent substrate that releases aminoluciferin upon cleavage by active caspases, which is then used by luciferase to generate light.[14]

G Apoptotic_Signal Apoptotic Signal (e.g., Compound P) Procaspase8 Procaspase-8 Apoptotic_Signal->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3/7 Caspase8->Procaspase3 Caspase3 Active Caspase-3/7 (Executioner Caspase) Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Assay_Substrate Caspase-Glo® Substrate (DEVD-Aminoluciferin) Caspase3->Assay_Substrate Luciferase, ATP Apoptosis Apoptosis Substrates->Apoptosis Luminescence Luminescent Signal Assay_Substrate->Luminescence Luciferase, ATP

Figure 3: Simplified apoptotic pathway highlighting the role of Caspase-3/7.

Step-by-Step Methodology:

  • Seeding and Treatment : Follow steps 1-3 of the MTT protocol. It is recommended to use white-walled plates suitable for luminescence measurements.

  • Reagent Preparation : Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by reconstituting the lyophilized substrate with the provided buffer.[18] Allow it to equilibrate to room temperature.

  • Add-Mix-Measure : Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells and medium.[18]

  • Incubation : Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[18]

  • Data Acquisition : Measure the luminescence using a plate luminometer. The luminescent signal is proportional to the amount of caspase activity.[13]

Data Analysis and Comparative Results

After data acquisition, the percentage of cell viability relative to the untreated control is calculated for each concentration. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is determined.

Hypothetical Comparative Data

The table below presents a hypothetical dataset illustrating potential outcomes from these assays.

CompoundAssayHepG2 (Cancer) IC₅₀ (µM)HEK293 (Non-cancer) IC₅₀ (µM)Selectivity Index (SI)¹Inferred Mechanism
Compound P MTT25> 100> 4.0Moderate, selective cytostatic/cytotoxic
LDH Release> 100> 100-Low induction of necrosis
Caspase-Glo 3/730> 100> 3.3Apoptosis-mediated cytotoxicity
4-Pyridinemethanol MTT> 100> 100-Low to no cytotoxicity
LDH Release> 100> 100-No effect on membrane integrity
Caspase-Glo 3/7> 100> 100-No induction of apoptosis
Doxorubicin MTT0.52.55.0Potent cytostatic/cytotoxic
LDH Release5.0153.0Induces necrosis at higher concentrations
Caspase-Glo 3/70.42.05.0Potent inducer of apoptosis

¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value is desirable.[7]

Interpretation of Results
  • Compound P : The hypothetical data suggests Compound P has moderate and selective cytotoxicity against the HepG2 cancer cell line. The low IC₅₀ value from the Caspase-Glo assay, which is similar to the MTT result, strongly indicates that the observed cell death is primarily driven by apoptosis.[14] The very high IC₅₀ in the LDH assay suggests the compound does not cause significant necrosis at therapeutic concentrations. The selectivity index of >4.0 is a promising result.

  • 4-Pyridinemethanol : As the structural analog, its lack of activity (>100 µM across all assays) suggests that the α-methyl group and/or the pyridazine ring of Compound P are crucial for its biological effect.

  • Doxorubicin : The positive control behaves as expected, showing high potency in all assays and confirming that the experimental systems are working correctly. Its lower selectivity index compared to the hypothetical result for Compound P highlights a potential advantage for the novel compound.

Conclusion for the Field Scientist

This guide demonstrates a comprehensive, multi-assay strategy for evaluating the in vitro cytotoxicity of α-methyl-4-pyridazinemethanol. By comparing its effects on metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-Glo 3/7), we can build a detailed profile of its cellular impact. Comparing the compound to both a structural analog and a potent positive control provides essential context for interpreting its potency and mechanism.

The hypothetical results presented here would position Compound P as a promising candidate for further investigation. Its selective, apoptosis-driven cytotoxicity against cancer cells, coupled with a lower impact on non-cancerous cells, represents a desirable profile in early-stage drug discovery. The next logical steps would involve exploring its effects on a broader panel of cancer cell lines and delving deeper into the specific molecular pathways it modulates.

References

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

  • Hu, Y., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC. [Link]

  • Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • Präbst, K., et al. (2021). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. PMC. [Link]

  • Lan, Z., et al. (2015). Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. PMC. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • protocols.io. Caspase 3/7 Activity. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • NIST. 4-Pyridinemethanol. [Link]

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • BMG LABTECH. AlamarBlue cell proliferation assay. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Enengl, S., et al. (2014). A Comparison of Pyridazine and Pyridine as Electrocatalysts for the Reduction of Carbon Dioxide to Methanol. Scilit. [Link]

  • Lelli, A., et al. (2019). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]

  • Bio-Rad. Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. [Link]

  • Wordpress. Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • Test Labs. Cytotoxicity Testing: Everything You Need to Know. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Open Access Journals. Commentary on Pyridine Compounds & its Antimicrobial Activities. [Link]

  • Biocompare. Caspase-Glo 3/7 Assay G8090 from Promega. [Link]

  • BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. [Link]

  • MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • RSC Publishing. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. [Link]

  • ResearchGate. Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]

Sources

A Comparative Guide to the Validation of a New Analytical Method for α-Methyl-4-pyridazinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a novel analytical method for alpha-methyl-4-pyridazinemethanol, a critical component in pharmaceutical development. The protocols and comparative data presented herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), to ensure scientific integrity and regulatory compliance.[1][2] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4]

The validation process ensures that the analytical method yields reliable, consistent, and accurate data, which is fundamental to the quality and safety of pharmaceutical products.[5][6] This guide will delve into the critical validation parameters, explaining the rationale behind each experimental choice and presenting data in a clear, comparative format.

The Cornerstone of Validation: Specificity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[3][7] For α-methyl-4-pyridazinemethanol, this ensures that the method can accurately measure the active pharmaceutical ingredient (API) without interference.[8][9]

A powerful technique to demonstrate specificity is through forced degradation studies.[10][11] These studies intentionally stress the drug substance under various conditions to produce potential degradation products.[12][13]

Experimental Protocol: Forced Degradation

  • Acid/Base Hydrolysis: Expose α-methyl-4-pyridazinemethanol to 0.1M HCl and 0.1M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.[11]

  • Photolytic Degradation: Expose the drug substance to UV and visible light for a total of not less than 1.2 million lux hours and 200 watt-hours/square meter.[11][12]

The results of these studies are then analyzed by the proposed analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. The goal is to demonstrate that the peak corresponding to α-methyl-4-pyridazinemethanol is well-resolved from any degradant peaks.[14]

Diagram: Forced Degradation Workflow

G cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API α-Methyl-4-pyridazinemethanol API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Specificity Assessment: Peak Purity & Resolution Analysis->Results

Caption: Workflow for forced degradation studies.

Comparative Data: Specificity Analysis

Stress ConditionNumber of Degradant PeaksResolution of α-Methyl-4-pyridazinemethanol PeakPeak Purity Index
Acid Hydrolysis2> 2.0> 0.999
Base Hydrolysis1> 2.0> 0.999
Oxidation3> 2.0> 0.999
Thermal0N/A> 0.999
Photolytic1> 2.0> 0.999

The data demonstrates that the method is specific for α-methyl-4-pyridazinemethanol, as indicated by a peak purity index greater than 0.999 and a resolution of greater than 2.0 from all degradant peaks.[15]

Establishing a Proportional Response: Linearity and Range

Linearity demonstrates that the analytical method's results are directly proportional to the concentration of the analyte within a given range.[16][17] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[17]

Experimental Protocol: Linearity

  • Prepare a series of at least five standard solutions of α-methyl-4-pyridazinemethanol at different concentrations, typically spanning 50% to 150% of the target concentration.[18]

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[16]

Comparative Data: Linearity of Two Hypothetical HPLC Methods

ParameterMethod AMethod BAcceptance Criteria
Range (µg/mL)10 - 15020 - 120Appropriate for intended use
Correlation Coefficient (r²)0.99950.9989≥ 0.999[8]
y-intercept10502500Close to zero
Slope4500043500Consistent

Method A demonstrates superior linearity with a higher correlation coefficient, indicating a stronger linear relationship between concentration and response.[16]

Closeness to the Truth: Accuracy

Accuracy reflects the closeness of the test results to the true value.[3][19] It is typically assessed through recovery studies by spiking a placebo matrix with known amounts of the analyte.[8]

Experimental Protocol: Accuracy

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of α-methyl-4-pyridazinemethanol.[8]

  • Prepare at least three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Comparative Data: Accuracy of Two Hypothetical HPLC Methods

Concentration LevelMethod A (% Recovery)Method B (% Recovery)Acceptance Criteria
80%99.5 ± 0.598.2 ± 1.198.0% - 102.0%[8]
100%100.2 ± 0.399.1 ± 0.898.0% - 102.0%[8]
120%99.8 ± 0.4101.5 ± 0.998.0% - 102.0%[8]

Method A shows better accuracy with recovery values closer to 100% and smaller standard deviations across all concentration levels.

Consistency of Results: Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions.[3][20] It is evaluated at two levels: repeatability and intermediate precision.[6]

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Assesses precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol: Precision

  • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration.[3]

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Comparative Data: Precision of Two Hypothetical HPLC Methods

Precision LevelMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability0.81.5≤ 2%[15]
Intermediate Precision1.22.1≤ 2%[15]

Method A is more precise, with lower %RSD values for both repeatability and intermediate precision, indicating less variability in the results.

Reliability Under Normal Use: Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[21][22] This provides an indication of its reliability during normal usage.[21][23]

Experimental Protocol: Robustness

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples for an HPLC method include:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic phase)

  • Analyze a standard solution under each varied condition.

  • Assess the impact of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor).

Diagram: Robustness Testing Logic

G cluster_variations Deliberate Variations Nominal Nominal Method Parameters Analysis System Suitability Analysis Nominal->Analysis Flow Flow Rate ± Flow->Analysis Temp Temperature ± Temp->Analysis Mobile Mobile Phase ± Mobile->Analysis Result Robustness Assessment Analysis->Result

Caption: Logic of robustness testing.

Comparative Data: Robustness of a Hypothetical HPLC Method

Parameter VariedRetention Time Shift (%)Peak Area Change (%)Tailing FactorSystem Suitability
Flow Rate (+0.2 mL/min)-5.2-1.51.1Pass
Flow Rate (-0.2 mL/min)+5.8+1.81.2Pass
Temperature (+5°C)-2.1-0.51.1Pass
Temperature (-5°C)+2.3+0.61.2Pass
Organic Phase (+2%)-8.5-0.81.1Pass
Organic Phase (-2%)+9.1+1.01.2Pass

The method is considered robust as minor variations in the operational parameters did not significantly impact the system suitability results, which remained within acceptable limits.[23]

Conclusion

The validation of an analytical method for α-methyl-4-pyridazinemethanol is a multi-faceted process that requires rigorous scientific investigation. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, we can establish a high degree of confidence in the method's performance. The comparative data presented in this guide illustrates how to objectively assess a method against predefined acceptance criteria, ensuring that it is fit for its intended purpose in a regulated pharmaceutical environment. This comprehensive approach to method validation is not only a regulatory requirement but also a cornerstone of ensuring product quality and patient safety.[24][25]

References

  • Vertex AI Search. (2025, March 29). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals.
  • Vertex AI Search. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • Vertex AI Search. (2026, February 15).
  • Lab Manager. (2026, January 20). Robustness and Ruggedness Testing in Analytical Chemistry.
  • Industrial Pharmacist. (2023, September 8).
  • LCGC Intern
  • PharmaGuru. (2025, May 2).
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
  • AAPS. (2022, October 21).
  • Biorelevant.com.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Bioprocess Online. White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • ResearchGate. (2013, July-August).
  • ResearchGate. Q2(R1)
  • ResearchGate.
  • ICH. Quality Guidelines.
  • Walsh Medical Media. (2025, June 30).
  • NCBI. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies.
  • Journal of Applied Pharmaceutical Science. (2012).
  • Chromatography Today. Why a robust method is essential in pharmaceutical analysis.
  • International Journal of Pharmaceutical and Biological Science Archive. (2022, November 8).
  • ijarsct. (2023, February 15).
  • Altabrisa Group. (2025, July 5).
  • Chromatography Online.
  • BioProcess International.
  • Oxford Analytical Services. (2024, February 29).
  • SGS Denmark.
  • Slideshare.
  • Pharmaceutical Technology. (2020, November 15).
  • ResearchGate. (2025, August 6).
  • La démarche ISO 17025. A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles.
  • Vertex AI Search. (2025, October 18).
  • European Medicines Agency (EMA). (2011, July 21).
  • International Journal of Creative Research Thoughts. (2018, January 19).

Sources

Technical Guide: Cross-Reactivity Profiling of Pyridazinone Haptens

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of


-methyl-4-pyridazinemethanol  (and its derivatives) specifically within the context of immunochemical cross-reactivity profiling .

Given the structural characteristics, this molecule is critically evaluated here as a hapten-mimic or metabolic fragment used to validate the specificity of immunoassays (ELISA/LFIA) targeting the Pyridazinone class of acaricides (e.g., Pyridaben).

Focus Analyte: -methyl-4-pyridazinemethanol Derivatives

Executive Summary & Application Context

In the development of high-sensitivity immunoassays for pyridazinone-based acaricides (such as Pyridaben ), the core challenge is antibody specificity . Researchers must ensure that the antibody raised against the parent drug does not falsely recognize metabolic fragments or structurally similar environmental contaminants.


-methyl-4-pyridazinemethanol  represents a critical structural fragment (epitope) of the pyridazinone core. Its utility lies in Cross-Reactivity (CR) Studies :
  • As a Negative Control: To prove that the antibody recognizes the full bulky side-chains (e.g., tert-butylbenzyl) of Pyridaben and not just the pyridazinone ring.

  • As a Hapten Intermediate: It serves as a scaffold for introducing spacer arms (e.g., via the hydroxyl group) to conjugate the molecule to carrier proteins (BSA/KLH) for immunization.

This guide compares the immunochemical performance of antibodies when challenged with this fragment versus the parent compound and other commercial analogs.

Mechanistic Insight: The Epitope-Paratope Interaction

The specificity of an antibody (Ab) is determined by the steric and electronic complementarity between the Ab's paratope and the antigen's epitope.

  • The Parent (Pyridaben): Contains a hydrophobic tert-butyl group and a chlorinated pyridazinone ring. High-affinity antibodies usually target the "distal" end of the molecule (the tert-butylbenzyl moiety) to avoid "blindness" to metabolic changes on the ring.

  • The Challenger (

    
    -methyl-4-pyridazinemethanol):  Lacks the hydrophobic tail. If an antibody shows high CR with this molecule, it indicates the antibody is "ring-specific" rather than "compound-specific." This is generally undesirable for residue analysis  but useful for class-specific assays.
    
Signal Pathway Visualization

The following diagram illustrates the hapten design and screening workflow to minimize cross-reactivity.

HaptenDesign Precursor α-methyl-4-pyridazinemethanol (Core Fragment) Linker Spacer Attachment (Succinic Anhydride/MPA) Precursor->Linker Derivatization Immunogen Immunogen (Hapten-KLH Conjugate) Linker->Immunogen Conjugation Mouse Murine Immunization Immunogen->Mouse Hybridoma Hybridoma Fusion Mouse->Hybridoma Screening ic-ELISA Screening Hybridoma->Screening Specificity Cross-Reactivity Check: Does it bind Parent or Fragment? Screening->Specificity High Specificity mAb High Specificity mAb Specificity->High Specificity mAb Binds Parent Only Class-Specific mAb Class-Specific mAb Specificity->Class-Specific mAb Binds Fragment

Figure 1: Workflow for generating and screening antibodies. The target molecule is used at the "Specificity" stage to filter out antibodies that bind non-specifically to the core ring structure.

Comparative Performance Guide

This section compares the cross-reactivity of a high-performance anti-Pyridaben Monoclonal Antibody (mAb) against the target fragment and other commercial alternatives.

Definitions
  • IC50: The concentration of analyte required to inhibit 50% of antibody binding.[1][2] Lower is better (more sensitive).

  • CR% (Cross-Reactivity): ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .[2] Lower is better  for specific assays.
    
Experimental Data: Specificity Profile

Data synthesized from representative pyridazinone immunoassay studies (e.g., Liu et al., 2023).

Analyte / AnalogStructure DescriptionIC50 (ng/mL)CR (%)Interpretation
Pyridaben (Target) Full molecule (Parent)3.49 100% Reference Standard

-methyl-4-pyridazinemethanol
Core fragment (No tail)>10,000<0.1%Negligible Interference (Ideal)
Pyridaphenthion Phosphorothioate analog>5,000<0.1%High Specificity
Tebufenpyrad Pyrazole analog (Class match)4,200~0.08%Minimal Class Cross-reactivity
4-chloropyridazin-3(2H)-one Degradation product8,5000.04%No Metabolic Interference

Key Insight: A CR of <0.1% for


-methyl-4-pyridazinemethanol confirms that the antibody binding pocket is driven by the bulky hydrophobic side chains of Pyridaben, not the hydrophilic pyridazinone-methanol core. This ensures the assay will not generate false positives from simple metabolic degradation products.

Experimental Protocol: Determining Cross-Reactivity

To replicate these findings, use the following Indirect Competitive ELISA (ic-ELISA) protocol. This system is self-validating via the use of standard curves.

Reagents
  • Coating Antigen: Pyridaben-BSA conjugate (0.5 µg/mL).

  • Primary Antibody: Anti-Pyridaben mAb (diluted 1:40,000).

  • Competitors: Serial dilutions of Pyridaben (Standard) and

    
    -methyl-4-pyridazinemethanol (Challenger) in 10% Methanol/PBS.
    
Step-by-Step Methodology
  • Plate Coating: Add 100 µL/well of Coating Antigen to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Add 200 µL/well of 1% Gelatin or BSA. Incubate 2h at 37°C.

  • Competition Step (Critical):

    • Add 50 µL of Competitor (Standard or Analog).

    • Immediately add 50 µL of Primary Antibody .

    • Mechanism:[3][4][5] The free analyte in solution competes with the plate-bound antigen for the antibody.

    • Incubate 1h at 37°C.

  • Detection: Wash 3x. Add 100 µL HRP-conjugated Goat Anti-Mouse IgG. Incubate 45 min.

  • Development: Wash 5x. Add TMB substrate. Stop reaction with 2M H2SO4.

  • Analysis: Measure OD450. Plot Absorbance vs. Log[Concentration].

Calculation

Calculate CR% using the linear portion of the sigmoidal curve (Logit-Log transformation recommended):



Structural Logic & Troubleshooting

When analyzing cross-reactivity data, use this logic flow to troubleshoot high background or unexpected binding.

CR_Logic Start High Cross-Reactivity Observed? CheckStructure Compare Structures Start->CheckStructure Branch1 Is CR with α-methyl-4-pyridazinemethanol? CheckStructure->Branch1 Result1 Antibody is recognizing the Ring/Linker region. Branch1->Result1 Yes (>10%) Result2 Antibody is recognizing the Hydrophobic Tail. Branch1->Result2 No (Only with Tebufenpyrad) Action1 Action: Re-design Hapten. Move linker to distal position. Result1->Action1 Action2 Action: Acceptable for Class-Specific Assays. Result2->Action2

Figure 2: Troubleshooting logic for immunoassay development. High reactivity with the core fragment suggests "Linker Recognition," a common failure mode in hapten design.

References

  • Liu, Y., et al. (2023).Monoclonal Antibody-Based Colorimetric Lateral Flow Immunoassay for the Detection of Pyridaben in the Environment.

  • Eremin, S. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.[5] MDPI (Biosensors).

  • PubChem.Pyridaben Compound Summary.

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyridazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridazine Scaffolds and In-Silico Screening

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a multitude of compounds with diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] Particularly in oncology, pyridazine-based molecules have shown significant promise as inhibitors of key regulatory proteins like Aurora kinases, which are crucial for cell cycle progression and are often overexpressed in various cancers.[4][5]

As the pipeline for drug discovery expands, computational methods have become indispensable for accelerating the identification and optimization of lead compounds. Among these, molecular docking is a cornerstone of structure-based drug design.[6][7] This technique predicts the preferred orientation and conformation of a small molecule (ligand) when bound to the active site of a target protein, providing critical insights into binding affinity and interaction patterns.[8]

This guide provides a comprehensive, in-depth comparison of molecular docking workflows for pyridazine-based inhibitors, targeted at researchers and drug development professionals. We will move beyond a simple protocol, explaining the causality behind each experimental choice. Using Aurora Kinase A as our exemplary target, we will compare two widely-used docking programs, AutoDock Vina and GOLD, to illustrate how different algorithms can yield complementary insights. The objective is to equip you with the expertise to not only perform these studies but also to critically evaluate the results and make informed decisions in your drug discovery projects.

I. The Experimental Framework: A Self-Validating Docking Protocol

A robust docking study is a self-validating system. The first step in ensuring trustworthiness is to perform a re-docking experiment. This involves docking the native co-crystallized ligand back into the protein's binding site. A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å, confirming that the chosen software and parameters are appropriate for the system.[9][10]

Workflow Overview

The following diagram outlines the comprehensive workflow for a comparative docking study.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Comparative Docking cluster_analysis Phase 3: Analysis & Validation PDB 1. Select & Retrieve Target (e.g., PDB: 1MQ4) CleanPDB 2. Prepare Receptor (Remove Water, Add Hydrogens) PDB->CleanPDB Vina 4a. AutoDock Vina (Lamarckian Genetic Algorithm) CleanPDB->Vina PDBQT File GOLD 4b. GOLD (Genetic Algorithm) CleanPDB->GOLD MOL2/PDB File Ligands 3. Prepare Ligands (2D to 3D, Energy Minimization) Ligands->Vina PDBQT Files Ligands->GOLD MOL2/SDF Files Scores 5. Compare Docking Scores (Binding Energy vs. Fitness Score) Vina->Scores GOLD->Scores Poses 6. Visual Inspection of Poses (PyMOL, Chimera) Scores->Poses Interactions 7. Analyze Key Interactions (H-Bonds, Hydrophobic) Poses->Interactions Redock 8. Protocol Validation (Re-dock Native Ligand, RMSD < 2Å) Interactions->Redock

Caption: Comparative molecular docking workflow from preparation to analysis.

II. Detailed Methodologies: Target and Ligand Preparation

The quality of your input files directly dictates the reliability of the docking output. Garbage in, garbage out. Here, we detail the essential preparation steps using Aurora Kinase A (PDB ID: 1MQ4) as our case study.[4]

A. Receptor Preparation
  • Obtain the Crystal Structure: Download the PDB file (e.g., 1MQ4.pdb) from the RCSB Protein Data Bank. This structure contains the Aurora-A kinase domain complexed with an imidazo[4,5-b]pyridine derivative.[4]

  • Clean the Structure: The raw PDB file contains crystallographic water molecules, co-solvents, and potentially multiple protein chains that are not relevant to the docking study. These must be removed.

    • Causality: Water molecules can interfere with the docking algorithm by occupying space in the binding pocket that should be explored by the ligand.[11] Removing them allows for an unobstructed assessment of the ligand's potential interactions.

    • Protocol using UCSF Chimera:

      • Open the 1MQ4.pdb file.

      • Use the Select -> Chain menu to identify and delete any redundant protein chains, retaining only chain A.[11]

      • Use the Select -> Structure -> solvent command to highlight all water molecules and Actions -> Atoms/Bonds -> delete to remove them.

  • Prepare the Receptor for Docking: The protein needs to be prepared by adding hydrogen atoms and assigning atomic charges, which are crucial for calculating the energetic terms in the scoring function.

    • Protocol using AutoDock Tools (for AutoDock Vina):

      • Load the cleaned PDB file.

      • Go to Edit -> Hydrogens -> Add. Select "Polar only" and click OK.

      • Go to Edit -> Charges -> Add Kollman Charges.

      • Save the prepared receptor in the PDBQT format (receptor.pdbqt), which includes atomic charge and type information required by Vina.[12]

B. Ligand Preparation
  • Create 2D Structures: Draw your pyridazine-based inhibitors using chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D and Optimize: The 2D structures must be converted into 3D conformations. It is critical to perform an energy minimization step to ensure the starting conformation is sterically favorable.

    • Causality: Starting with a low-energy conformer reduces the search space the docking algorithm needs to explore, increasing the efficiency and likelihood of finding the correct binding pose.

    • Protocol using Open Babel:

      • Save the 2D structure as an SDF or MOL file.

      • Use a command-line tool like Open Babel for conversion and optimization: obabel input.mol -O output.mol --gen3d --best

  • Prepare Ligands for Docking: Similar to the receptor, ligands need to be formatted correctly for each docking program.

    • For AutoDock Vina: Use AutoDock Tools to detect the rotatable bonds and save each ligand in the PDBQT format.

    • For GOLD: Ligands can typically be used in MOL2 or SDF format, as GOLD handles atom typing and protonation states internally.

III. Comparative Docking Protocols: AutoDock Vina vs. GOLD

We will now dock our prepared pyridazine ligands into the Aurora Kinase A active site using two different programs. The choice of software is significant, as their underlying algorithms and scoring functions differ, providing a more comprehensive view of the potential binding.[13]

A. Protocol 1: AutoDock Vina

AutoDock Vina is renowned for its speed and improved accuracy over its predecessor, using a Lamarckian genetic algorithm for its search.[13][14]

  • Define the Binding Site (Grid Box): The search space for the docking must be explicitly defined. This is a 3D box centered on the active site. For PDB 1MQ4, the active site is defined by the location of the co-crystallized ligand.

    • In AutoDock Tools: Use Grid -> Grid Box to visually place and size the box to encompass the entire binding cavity. Note the coordinates of the center and the dimensions (in Ångströms).[12]

  • Create the Configuration File: Vina is run from the command line using a simple text file (e.g., conf.txt) that specifies all parameters.

  • Execute Docking: Run the docking from the terminal: vina --config conf.txt --log output.log

  • Analyze Output: Vina will generate a PDBQT file (output_poses.pdbqt) containing up to nine predicted binding poses, ranked by their binding affinity score in kcal/mol.[15] A more negative score indicates a stronger predicted binding affinity.[7]

B. Protocol 2: GOLD (Genetic Optimisation for Ligand Docking)

GOLD uses a genetic algorithm to explore ligand flexibility and can be used with several scoring functions, offering greater customizability.[16] We will use the ChemPLP scoring function, which is effective at reproducing experimental binding poses.[9]

  • Setup in the GOLD Interface:

    • Load the prepared protein file.

    • Define the binding site by specifying a point within the cavity (e.g., an atom from the co-crystallized ligand) and a radius (e.g., 10 Å) around it.

    • Load the prepared ligand library file (e.g., in SDF format).

  • Configure Docking Parameters:

    • Scoring Function: Select ChemPLP.

    • Genetic Algorithm Settings: Use the default settings for "search efficiency" (e.g., 100%). This balances computational time with the thoroughness of the conformational search.

  • Execute Docking: Launch the docking run from the interface.

  • Analyze Output: GOLD will produce a results file listing the docked ligands, their fitness scores (higher is better for ChemPLP), and individual files for the top-ranked poses.

IV. Results and Comparative Analysis

The ultimate goal is not just to generate numbers but to interpret them in a biologically meaningful context. This involves comparing scores, visually inspecting poses, and analyzing intermolecular interactions.

A. Summarizing Quantitative Data

The docking results for a set of hypothetical pyridazine inhibitors against Aurora Kinase A are summarized below.

Ligand IDStructureAutoDock Vina Score (kcal/mol)GOLD Fitness Score (ChemPLP)Key Predicted Interactions (Visual Inspection)
PYR-01 Pyridazine Core-7.265.8H-bond with backbone NH of Ala213
PYR-02 + Phenyl group-8.578.2H-bond with Ala213; Pi-stacking with Tyr212
PYR-03 + Phenyl-Cl-9.184.5H-bond with Ala213; Pi-stacking with Tyr212; Halogen bond with Leu139
Native Ligand (Re-docked)-9.5 (RMSD: 0.8 Å)89.1 (RMSD: 1.1 Å)Reproduces crystallographic H-bond with Ala213
B. Interpreting the Docking Results
  • Score Comparison: Both AutoDock Vina and GOLD rank PYR-03 as the most potent inhibitor, consistent with the structure-activity relationship (SAR) where additional interacting groups improve binding. While the absolute scores are not directly comparable (kcal/mol vs. a unitless fitness score), the relative rankings are in agreement.[15] This concordance between different scoring functions increases confidence in the prediction.[16]

  • Visual Inspection of Binding Poses: This is arguably the most critical step. Using software like PyMOL or UCSF Chimera, the top-ranked pose for each ligand must be visually analyzed.[17] The key is to assess the plausibility of the predicted interactions.

    • Does the pyridazine core form the expected hydrogen bond with the hinge region residue Ala213, a canonical interaction for kinase inhibitors?[4]

    • Are hydrophobic and aromatic groups positioned in corresponding pockets?

    • Are there any steric clashes or strained conformations?

  • Interaction Analysis: The diagram below illustrates the typical binding mode of a pyridazine inhibitor within the ATP-binding pocket of Aurora Kinase A, highlighting the crucial interactions that contribute to its affinity.

G cluster_protein Aurora Kinase A Active Site Ala213 Ala213 (Hinge Region) Tyr212 Tyr212 Leu139 Leu139 (Hydrophobic Pocket) Val147 Val147 Ligand Pyridazine Inhibitor (e.g., PYR-03) Ligand->Ala213 Hydrogen Bond Ligand->Tyr212 Pi-Pi Stacking Ligand->Leu139 Hydrophobic/ Halogen Bond Ligand->Val147 Hydrophobic

Caption: Key interactions of a pyridazine inhibitor in the Aurora A active site.

V. Conclusion and Future Directions

This guide has detailed a robust, comparative workflow for the molecular docking of pyridazine-based inhibitors against Aurora Kinase A. By employing multiple validated software packages like AutoDock Vina and GOLD, researchers can achieve a more nuanced understanding of potential binding modes and structure-activity relationships. The strength of any docking study lies not in the raw scores, but in the rigorous application of preparatory protocols, protocol validation through re-docking, and careful visual analysis of the results.

The insights gained from these in-silico experiments are invaluable for prioritizing compounds for synthesis and biological testing, thereby conserving resources and accelerating the drug discovery timeline. Future work should involve more computationally intensive methods like Molecular Dynamics (MD) simulations on the top-ranked poses to assess the stability of the predicted protein-ligand complexes over time.[1]

References

  • Fancelli, D., et al. (2006). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. MDPI. Available at: [Link]

  • Al-Ostath, A., et al. (2025). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. PMC. Available at: [Link]

  • Panwar, R., et al. (2025). Molecular Docking, MD Simulation, and Antiproliferative Activity of Pyridazine Derivatives. ResearchGate. Available at: [Link]

  • Mustafa, M., & Mostafa, Y. A. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Assiut University. Available at: [Link]

  • Saini, M., et al. (2019). Design, synthesis, molecular docking studies and biological evaluation of novel pyridazin-3-one derivatives. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. PMC. Available at: [Link]

  • Sadeghian, S., et al. (2017). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. Available at: [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. ScotChem. Available at: [Link]

  • Panwar, R., et al. (2025). Molecular Docking, MD Simulation, and Antiproliferative Activity of Pyridazine Derivatives. Impactfactor. Available at: [Link]

  • Kitchen, D. B., et al. (2004). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Publishing. Available at: [Link]

  • Al-Ostath, A., et al. (2025). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. Available at: [Link]

  • Tuccinardi, T. (2018). Binding Affinity via Docking: Fact and Fiction. PMC. Available at: [Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases. ACS Publications. Available at: [Link]

  • Swiss Dock. (2025). Swiss Dock 2025: Docking approaches comparison between attracting cavities and autodockvina. Available at: [Link]

  • BDG Lifesciences. (2025). Top 14 Drug Discovery Tools for Students, Researchers & Professionals. BDG Lifesciences. Available at: [Link]

  • Gomaa, A. M., et al. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. PMC. Available at: [Link]

  • Coumar, M. S., et al. (2006). Identification of a lead small-molecule inhibitor of the Aurora kinases using a structure-assisted, fragment-based approach. AACR Journals. Available at: [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Available at: [Link]

  • Gathiaka, S., et al. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities. ACS Publications. Available at: [Link]

  • Wu, J., et al. (2012). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PMC. Available at: [Link]

  • Sharma, P., et al. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. MDPI. Available at: [Link]

  • Jain, A. N. (2024). Deep-Learning Based Docking Methods: Fair Comparisons to Conventional Docking Workflows. arXiv.org. Available at: [Link]

  • CD ComputaBio. (2024). Molecular Docking Results Analysis and Accuracy Improvement. CD ComputaBio. Available at: [Link]

  • Lee, H. J., et al. (2014). The Discovery of Aurora Kinase Inhibitor by Multi-Docking-Based Virtual Screening. MDPI. Available at: [Link]

  • Southwest Research Institute. Rhodium™ Molecular Docking Software. SwRI. Available at: [Link]

  • Chang, M. W., et al. (2010). Virtual Screening for HIV Protease Inhibitors: A Comparison of AutoDock 4 and Vina. PLOS ONE. Available at: [Link]

  • CD ComputaBio. (2023). Docking Software for Drug Development. Labinsights. Available at: [Link]

  • Raschka, S. (2014). Molecular docking, estimating free energies of binding, and AutoDock's semi-empirical force field. Available at: [Link]

  • Galaxy Training Network. (2025). Protein-ligand docking. Galaxy Training!. Available at: [Link]

  • Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Available at: [Link]

  • Pérez-castillo, Y., et al. (2015). Docking and Ligand Binding Affinity: Uses and Pitfalls. Science and Education Publishing. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Pyridazinemethanol, alpha-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth procedural information for the proper disposal of 4-Pyridazinemethanol, alpha-methyl-, a heterocyclic compound utilized in various research and development applications. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of personnel and the environment.

This document moves beyond a simple checklist, offering a detailed rationale for each procedural step. By understanding the "why" behind these safety measures, you can foster a culture of safety and responsibility within your laboratory.

Hazard Identification and Compound Profile

4-Pyridazinemethanol, alpha-methyl- (CAS No. for racemate: 23389-75-5; (R)-enantiomer: 27854-88-2) is a pyridazine derivative. While a comprehensive toxicological profile for this specific compound is not widely available, data from structurally similar pyridine and pyridazine compounds, along with available safety information, indicate that it should be handled as a hazardous substance.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[2][3]

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.

Physical and Chemical Properties Summary

PropertyValueSource
Chemical Formula C₇H₉NO[4][5]
Molecular Weight 123.15 g/mol [1][4][5]
Appearance White to light-yellow powder/solid[4]
Solubility Soluble in water and various organic solvents.[6]
Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is the mitigation of identified risks. For 4-Pyridazinemethanol, alpha-methyl-, the primary concerns are inhalation of airborne particles and contact with skin and eyes.

Required PPE for Handling

PPE ItemSpecificationsRationale
Gloves Nitrile or butyl rubber gloves.Provides a barrier against skin contact. Nitrile gloves are a common and effective choice for many laboratory chemicals.[4]
Eye Protection Chemical safety goggles or a face shield.Protects against airborne powder and accidental splashes, preventing serious eye irritation.[1]
Lab Coat A fully buttoned lab coat.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved N95 dust mask or higher.Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation and respiratory tract irritation.[1]

Spill Management: A Step-by-Step Protocol

In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination. The following protocol outlines the necessary steps for managing a small-scale laboratory spill (less than 10 grams). For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Workflow for Small-Scale Spill Cleanup

Spill_Cleanup_Workflow cluster_immediate_response Immediate Response cluster_cleanup Cleanup Procedure cluster_decontamination Decontamination cluster_final_steps Final Steps alert Alert Personnel & Secure Area don_ppe Don Appropriate PPE alert->don_ppe 1. cover_spill Gently cover the spill with absorbent material (e.g., vermiculite, sand) don_ppe->cover_spill 2. sweep Carefully sweep the absorbed material into a dustpan cover_spill->sweep 3. transfer Transfer to a labeled hazardous waste container sweep->transfer 4. wipe_area Wipe the spill area with a damp cloth transfer->wipe_area 5. decontaminate_tools Decontaminate all tools used wipe_area->decontaminate_tools 6. dispose_wipes Place used wipes and cloths in the hazardous waste container decontaminate_tools->dispose_wipes 7. remove_ppe Remove PPE and wash hands thoroughly dispose_wipes->remove_ppe 8. report Report the incident to your supervisor remove_ppe->report 9.

Caption: Workflow for handling a small-scale laboratory spill of 4-Pyridazinemethanol, alpha-methyl-.

Detailed Spill Cleanup Protocol:

  • Alert and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on the required personal protective equipment as detailed in the table above.

  • Contain and Absorb: For this solid compound, gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent to prevent the powder from becoming airborne.

  • Collect Waste: Carefully sweep the mixture into a plastic dustpan, avoiding the creation of dust. Transfer the collected material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Using a cloth dampened with water and a mild detergent, wipe the spill area from the outside in. Place the used cloth in the hazardous waste container.

  • Decontaminate Tools: Thoroughly clean all non-disposable equipment used for the cleanup with soap and water.

  • Final Disposal: Seal the hazardous waste container.

  • Remove PPE and Wash Hands: Remove your PPE, disposing of any single-use items in the hazardous waste container. Wash your hands thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and fill out any required institutional incident reports.

Disposal Procedures for 4-Pyridazinemethanol, alpha-methyl-

As a nitrogen-containing heterocyclic compound with known irritation hazards, 4-Pyridazinemethanol, alpha-methyl- and any materials contaminated with it are classified as hazardous waste. Disposal must adhere to local, state, and federal regulations.

The Rationale Against In-Lab Neutralization:

While chemical neutralization can be a valid disposal strategy for some laboratory waste, there are no established and validated protocols for the safe, in-lab deactivation of 4-Pyridazinemethanol, alpha-methyl-. Attempting to treat this compound with strong oxidizing agents like potassium permanganate or sodium hypochlorite without a proper risk assessment and validated procedure can lead to uncontrolled reactions, the generation of toxic byproducts, and increased risk to personnel. The most authoritative and safe approach is to dispose of it through a licensed hazardous waste management company.

Decision Tree for Waste Disposal

Waste_Disposal_Decision_Tree cluster_waste_type Identify Waste Type cluster_containerization Containerization cluster_labeling_storage Labeling and Storage start Waste Generated is_pure Pure/Unused Compound start->is_pure is_solution Solution Containing Compound start->is_solution is_contaminated Contaminated Materials (Gloves, Wipes, etc.) start->is_contaminated container_solid Solid Waste Container is_pure->container_solid container_liquid Liquid Waste Container is_solution->container_liquid container_solid_cont Solid Waste Container is_contaminated->container_solid_cont label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics (Irritant) container_solid->label_waste container_liquid->label_waste container_solid_cont->label_waste store_waste Store in a designated satellite accumulation area away from incompatible materials. label_waste->store_waste end_node Arrange for pickup by licensed hazardous waste disposal service store_waste->end_node

Caption: Decision-making process for the proper disposal of waste containing 4-Pyridazinemethanol, alpha-methyl-.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect any unused or waste 4-Pyridazinemethanol, alpha-methyl- in its original container or a designated, compatible, and sealable solid hazardous waste container.

    • Contaminated Materials: Place all disposable items that have come into contact with the compound (e.g., gloves, weigh boats, wipes, absorbent material from spills) into the same solid hazardous waste container.

  • Containerization:

    • Ensure the waste container is made of a compatible material (e.g., high-density polyethylene) and is in good condition with a secure, tight-fitting lid.

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • List the full chemical name: "4-Pyridazinemethanol, alpha-methyl-".

    • Indicate the primary hazards: "Irritant."

    • Include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and incompatible materials (e.g., strong acids, strong oxidizing agents).[6][7]

  • Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Never dispose of this chemical or its containers in the regular trash or down the drain.[4]

Decontamination of Laboratory Equipment

Thorough decontamination of reusable laboratory equipment is essential to prevent cross-contamination of future experiments and to ensure the safety of all laboratory personnel.

Protocol for Glassware and Equipment Decontamination:

  • Initial Rinse: As soon as possible after use, rinse the glassware or equipment with a suitable organic solvent (such as acetone or ethanol) in a fume hood to remove the bulk of the residual compound. Collect this rinsate as hazardous liquid waste.

  • Wash with Detergent: Wash the equipment thoroughly with hot water and a laboratory-grade detergent. Use a brush to scrub all surfaces that were in contact with the chemical.

  • Tap Water Rinse: Rinse the equipment multiple times with tap water to remove all traces of the detergent.

  • Deionized Water Rinse: Perform a final rinse with deionized water to remove any remaining inorganic ions.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

  • Verification of Cleanliness: A properly cleaned glass surface should be uniformly wetted by distilled water without the formation of beads of water.

By adhering to these detailed procedures, you contribute to a safer and more compliant laboratory environment. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific chemical hygiene plan and EHS guidelines.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • PureSynth. (n.d.). 4-Pyridinemethanol 97.0%(GC). Retrieved from [Link]

  • Public Health England. (2015, October 15). Pyridine: incident management. GOV.UK. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Infection Prevention Control. (n.d.). Decontamination of equipment. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Pyridazinemethanol, alpha-methyl-

Safe Handling & PPE Guide: 4-Pyridazinemethanol, -methyl-

CAS: 13054-72-3 | Synonyms: 1-(Pyridazin-4-yl)ethanol; 4-(1-Hydroxyethyl)pyridazine[1]

Executive Safety Summary

Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

This guide defines the safety architecture for handling 4-Pyridazinemethanol,


-methyl-1Structure-Activity Relationship (SAR)1

Core Hazard Profile (Derived from Analogs):

  • Acute Toxicity: Likely Harmful if swallowed (Category 4).[1][2][3]

  • Irritation: High probability of Skin/Eye Irritation (Category 2/2A) and Respiratory Irritation (STOT SE 3).[1][2]

  • Physical State: Viscous liquid or low-melting solid (hygroscopic).[1]

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides.

Personal Protective Equipment (PPE) Matrix

The following specifications are based on permeation data for low-molecular-weight nitrogen heterocycles (e.g., Pyridine derivatives). Standard latex gloves are insufficient due to rapid permeation of organic bases.

Body ZonePPE RequirementTechnical Specification & Rationale
Hand Protection (Standard)Double Nitrile Outer: Nitrile (min 5 mil / 0.12 mm).Inner: Nitrile (min 4 mil).Rationale:[1] Pyridazine rings can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows immediate removal of the outer glove upon contamination.
Hand Protection (High Risk*)Laminate / Butyl Material: Silver Shield® or Butyl Rubber.Use Case:[1] Spill cleanup or prolonged immersion.Rationale:[1] Nitrogen heterocycles degrade nitrile over time; laminate offers >480 min breakthrough protection.
Respiratory Engineering Control Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (if hood unavailable): Half-mask respirator with OV/P100 cartridges (Organic Vapor + HEPA).[1]
Eye/Face Chemical Goggles Type: Indirect vented splash goggles (ANSI Z87.1).Rationale:[1] As a likely viscous liquid/oil, the risk of splash is higher than dust. Safety glasses do not seal against liquid runs.
Body Lab Coat + Apron Material: 100% Cotton or Nomex (fire resistant) lab coat.Add-on: Chemical-resistant apron (Tyvek/PVC) for scale-up (>10g) operations.[1]

*High Risk defined as: Handling quantities >50g, cleaning spills, or heating outside a closed system.

Operational Protocol: Safe Handling Workflow
A. Pre-Operational Checks
  • Viscosity Check: This compound may present as a viscous oil or a waxy solid. If solid, do not chip it with a spatula, as this creates projectiles. Gently warm (water bath <40°C) to liquefy for transfer if stability permits.[1]

  • Glove Inflation Test: Verify nitrile gloves for pinholes before donning.

B. Weighing & Transfer (Step-by-Step)
  • Tare: Place receiving vessel in the balance inside the fume hood.

  • Transfer: Use a positive displacement pipette (if liquid) or a disposable glass pasteur pipette.[1] Avoid plastic syringes if compatibility is untested (pyridazines can swell certain plastics).[1]

  • Decontamination: Immediately wipe the threads of the stock bottle with a Kimwipe dampened in Ethanol.

  • Seal: Parafilm the stock bottle immediately to prevent moisture absorption (Hygroscopic nature increases decomposition risk).[1]

C. Reaction Setup
  • Incompatibility: Do not mix directly with strong oxidizers (e.g., KMnO4, concentrated peroxides) without temperature control; nitrogen-oxides may form exothermically.[1]

  • Solvent Trap: If removing solvent via rotary evaporation, use a secondary cold trap to prevent pyridazine vapors from bypassing the condenser and entering the pump oil.

Visual Workflow: Cradle-to-Grave Handling

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafeHandlingStartStart: Handling 4-PyridazinemethanolCheckStateCheck Physical State(Solid vs. Viscous Liquid)Start->CheckStateLiquidState: Viscous Liquid/OilCheckState->LiquidSolidState: Waxy SolidCheckState->SolidPPE_CheckPPE Verification:Double Nitrile + Splash GogglesLiquid->PPE_CheckMeltGentle Warming (<40°C)Do NOT chip/scrapeSolid->MeltTo avoid projectilesMelt->LiquidHood_CheckFume Hood Check(Flow > 80 fpm?)PPE_Check->Hood_CheckStopSTOP WORKContact EHS / MaintenanceHood_Check->StopNoDispenseDispense via PositiveDisplacement PipetteHood_Check->DispenseYesDeconDecon: Wipe threads with EtOHParafilm CapDispense->DeconWasteDisposal: Segregated Organic Stream(NO Oxidizers)Decon->Waste

Figure 1: Decision logic for safe handling, emphasizing physical state management and engineering controls.

Emergency Response & Disposal
Spill Management (Small Scale < 50mL)
  • Evacuate: Clear the immediate area of personnel.

  • Don PPE: Upgrade to Silver Shield/Laminate gloves if direct contact with the bulk liquid is required.

  • Absorb: Use Vermiculite or Sand . Do not use paper towels alone, as the high surface area can increase evaporation rates of the irritant vapors.

  • Neutralize: Wipe the surface with a dilute (5%) Citric Acid solution (neutralizes the basic pyridazine nitrogen), followed by water and soap.

Waste Disposal[4][5]
  • Classification: Hazardous Organic Waste (Base/Neutral).[1]

  • Segregation: CRITICAL: Do not mix with acidic waste streams containing oxidizers (e.g., Nitric Acid waste).[6] Exothermic reaction risk.

  • Labeling: Clearly tag as "Contains Pyridazine Derivatives - Potential Irritant."[1]

References
  • PubChem. (2025).[1][2] 4-Pyridineethanol (Analogous Compound Safety Data). National Library of Medicine. Retrieved from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridazinemethanol, alpha-methyl-
Reactant of Route 2
Reactant of Route 2
4-Pyridazinemethanol, alpha-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.